Viridin
Description
Structure
3D Structure
Propriétés
Numéro CAS |
3306-52-3 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |
InChI |
InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3 |
Clé InChI |
YEIGUXGHHKAURB-UHFFFAOYSA-N |
SMILES |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
SMILES isomérique |
C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
SMILES canonique |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Apparence |
Solid powder |
Autres numéros CAS |
3306-52-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
viridin viridin A viridin B viridin C |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Viridin: A Furanosteroidal PI3K Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Viridin, a naturally occurring furanosteroid produced by fungi such as Trichoderma virens, has garnered significant interest in the scientific community for its potent antifungal and antitumor activities.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular framework, stereochemistry, and the experimental evidence that led to its elucidation. Furthermore, this document outlines the biosynthetic origins of this compound, its physicochemical properties, and its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor. Detailed experimental protocols for key structural determination techniques and visualizations of relevant biological pathways are included to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a complex polycyclic molecule with the systematic IUPAC name (1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione . Its chemical formula is C₂₀H₁₆O₆ , and it has a molecular weight of approximately 352.34 g/mol .
The structure of this compound is characterized by a steroid-like framework with a fused furan (B31954) ring, classifying it as a furanosteroid. The molecule possesses a complex stereochemistry with three defined stereocenters. The key structural features include a pentacyclic system, multiple ketone groups, a hydroxyl group, a methoxy (B1213986) group, and an aromatic ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |
| Chemical Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.34 g/mol |
| CAS Number | 3306-52-3 |
| SMILES Notation | C[C@]12--INVALID-LINK--C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC">C@@HO |
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid with a melting point of 245 °C (with decomposition). Its optical activity is characterized by a specific rotation of [α]D = -224° (in chloroform).
The structural elucidation of this compound was a significant challenge that was overcome through the use of various spectroscopic techniques. While detailed original spectra are found in historical literature, the characteristic spectroscopic features are summarized below.
Table 2: Summary of Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description |
| Melting Point | 245 °C (decomposition) |
| Optical Rotation | [α]D = -224° (c, in chloroform) |
| UV-Vis (λmax) | 242 nm, 300 nm |
| Infrared (IR) | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ketone), C=C (aromatic), and C-O functional groups are expected. |
| ¹H NMR | Complex spectrum with signals corresponding to aromatic, olefinic, methoxy, and aliphatic protons, with characteristic chemical shifts and coupling constants reflecting the rigid polycyclic structure. |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 352, with a fragmentation pattern consistent with the furanosteroid structure. |
Experimental Protocols for Structure Elucidation
The definitive structure of this compound was established through a combination of chemical degradation, spectroscopic analysis, and ultimately, X-ray crystallography. The seminal work was carried out by Grove and colleagues, with the stereochemistry later confirmed by Neidle, Rogers, and Hursthouse.
Isolation and Purification (Methodology based on Grove et al., 1966)
-
Fungal Culture: Gliocladium virens (now known as Trichoderma virens) was cultured in a suitable liquid medium under controlled conditions to promote the production of this compound.
-
Extraction: The culture filtrate was acidified and extracted with an organic solvent such as chloroform (B151607) to partition this compound into the organic phase.
-
Chromatography: The crude extract was subjected to column chromatography on silica (B1680970) gel or alumina. Elution with a gradient of solvents (e.g., petroleum ether, benzene (B151609), chloroform, and ethyl acetate) was used to separate this compound from other metabolites.
-
Crystallization: The purified this compound fraction was concentrated and crystallized from a suitable solvent system (e.g., benzene or ethanol) to yield pure crystals for further analysis.
X-ray Crystallography (Methodology based on Neidle, Rogers, and Hursthouse, 1972)[2][3]
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution.
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data were collected using a diffractometer. The crystal system for this compound was determined to be orthorhombic, with the space group P2₁2₁2₁.[2][3]
-
Structure Solution and Refinement: The collected diffraction intensities were used to solve the phase problem and generate an initial electron density map. The atomic positions were determined and refined using least-squares methods to yield the final three-dimensional structure of the molecule with high precision.
Biosynthesis of this compound
The biosynthesis of this compound follows the steroid biosynthetic pathway, starting from acetyl-CoA and proceeding through the mevalonate (B85504) pathway to produce the key precursor, lanosterol (B1674476).[4][5][6] While the complete enzymatic cascade for this compound is not fully elucidated, the pathway is believed to involve a series of oxidative modifications, demethylations, and ring formations to transform lanosterol into the final furanosteroid structure. The biosynthesis of the related compound, demethoxythis compound (B1670237), has been studied in detail and provides a likely model for the formation of this compound.[6][7]
Mechanism of Action: PI3K Inhibition
This compound exerts its biological effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[8] PI3Ks are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and other diseases.
While the specific isoform selectivity of this compound is not extensively documented in publicly available literature, it is known to be a potent inhibitor of the PI3K pathway. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in susceptible cells. The exact isoform(s) of PI3K that this compound targets with the highest affinity (e.g., PI3Kα, β, γ, or δ) remains an area for further investigation, with potential implications for its therapeutic applications.
Conclusion
This compound's intricate chemical structure, established through meticulous experimental work, provides a fascinating example of a complex natural product with significant biological activity. Its furanosteroid core presents a unique scaffold for medicinal chemistry efforts aimed at developing novel therapeutics. As a potent inhibitor of the critical PI3K signaling pathway, this compound and its analogs hold promise for the development of new treatments for cancer and other diseases characterized by aberrant cell growth and proliferation. This technical guide serves as a foundational resource for researchers seeking to understand and exploit the chemical and biological properties of this remarkable molecule. Further investigation into the specific PI3K isoform selectivity and the detailed enzymatic steps of its biosynthesis will undoubtedly open new avenues for its application in medicine.
References
- 1. This compound. Part V. Structure - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Crystal and molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Crystal and molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Viridin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "viridin" in mycological literature refers to two distinct classes of fungal secondary metabolites with significant biological activities. The first, a furanosteroid, is produced by species such as Trichoderma virens and exhibits potent antifungal and anticancer properties. The second, more accurately termed viriditoxin, is a polyketide-derived helical biaryl produced by fungi like Paecilomyces variotii and Aspergillus viridinutans, known for its antibacterial activity. This technical guide provides an in-depth exploration of the biosynthetic pathways of both classes of compounds, presenting current knowledge on the genetic and enzymatic machinery involved. Due to the more extensive characterization of the viriditoxin pathway, a more detailed account is provided for this molecule.
Part 1: The Biosynthesis of Furanosteroid this compound
The furanosteroid this compound is a highly oxygenated steroid derivative characterized by an additional furan (B31954) ring. Its biosynthesis is intricately linked to the primary metabolic pathway of sterol synthesis.
Proposed Biosynthetic Pathway
The biosynthesis of furanosteroid this compound commences from the common sterol precursor, lanosterol (B1674476). Isotope labeling studies have confirmed that lanosterol is a key intermediate in the formation of this compound.[1] The pathway involves a series of oxidative modifications of the lanosterol backbone, including demethylation, hydroxylation, and the formation of the characteristic furan ring. While the complete enzymatic sequence and the corresponding gene cluster in Trichoderma virens are still under active investigation, a putative gene cluster has been identified.[2][3] This cluster is predicted to contain genes encoding cytochrome P450 monooxygenases, O-methyltransferases, and other tailoring enzymes necessary for the intricate chemical transformations.[3] The final steps of the pathway likely involve a series of oxidations and rearrangements to form the furan ring and introduce the various oxygen functionalities. Furthermore, this compound can be further converted to viridiol (B1683570) through the reduction of a carbonyl group.[4]
Caption: Proposed biosynthetic pathway of furanosteroid this compound from acetyl-CoA.
Quantitative Data
Quantitative data on the biosynthesis of furanosteroid this compound is primarily focused on product yields under different fermentation conditions.
| Parameter | Fungus | Condition | Value | Reference |
| This compound Titer | Trichoderma virens NBRC 9169 | 7 days incubation at pH 3 | 47.80 ± 4.71 mg/L | [4] |
| Viridiol Titer | Trichoderma virens NBRC 9169 | 7 days incubation at pH 2 | 61.92 ± 4.39 mg/L | [4] |
Experimental Protocols
This protocol describes a general workflow for gene disruption in Trichoderma virens using the CRISPR/Cas9 system.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Trichoderma virens.
Methodology:
-
sgRNA Design: Design two to four unique 20-nucleotide sgRNAs targeting the coding sequence of the gene of interest.
-
Vector Construction: Synthesize the designed sgRNAs and clone them into a suitable CRISPR/Cas9 expression vector for fungi. This vector should contain a codon-optimized Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and the sgRNA expression cassette driven by a U6 promoter.
-
Protoplast Preparation: Grow T. virens in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.
-
Transformation: Mix the prepared protoplasts with the CRISPR/Cas9 plasmid and polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing a selective agent (e.g., hygromycin B). Isolate the resulting colonies and screen for the desired gene knockout using PCR with primers flanking the target region.
-
Verification: Confirm the gene deletion or mutation by Sanger sequencing of the PCR product from the putative knockout mutants.
-
Phenotypic Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production. Extract the secondary metabolites and analyze by HPLC or LC-MS/MS to determine the effect of the gene knockout on this compound biosynthesis.
Part 2: The Biosynthesis of Viriditoxin
Viriditoxin is a dimeric naphthopyranone synthesized via a polyketide pathway. The biosynthetic gene cluster, designated vdt, has been identified and characterized in Paecilomyces variotii.
The vdt Gene Cluster and Biosynthetic Pathway
The vdt gene cluster in P. variotii consists of eight genes (vdtA to vdtR) that orchestrate the synthesis of viriditoxin. The pathway is initiated by the iterative type I polyketide synthase (PKS), VdtA, which produces a polyketide backbone. This backbone undergoes a series of modifications including methylation, reduction, and cyclization, catalyzed by tailoring enzymes encoded within the cluster. A key step in the pathway is the dimerization of the monomeric intermediate, semi-viriditoxin, to form the final viriditoxin molecule. This oxidative coupling is catalyzed by the laccase VdtB, with the stereoselectivity of the reaction potentially influenced by the hydrolase-like protein VdtD. The entire cluster is regulated by the transcription factor VdtR.
Caption: The viriditoxin biosynthetic pathway and the corresponding vdt gene cluster.
Quantitative Data
Quantitative data for the viriditoxin biosynthetic pathway includes gene expression analysis and product yields.
| Parameter | Gene | Fungus | Condition | Fold Change (ΔvdtR vs WT) | Reference |
| Relative Gene Expression | vdtA | P. variotii | qPCR | ~0.1 | [2] |
| Relative Gene Expression | vdtB | P. variotii | qPCR | ~0.2 | [2] |
| Relative Gene Expression | vdtC | P. variotii | qPCR | ~0.3 | [2] |
| Relative Gene Expression | vdtD | P. variotii | qPCR | ~0.2 | [2] |
| Relative Gene Expression | vdtE | P. variotii | qPCR | ~0.1 | [2] |
| Relative Gene Expression | vdtF | P. variotii | qPCR | ~0.2 | [2] |
| Relative Gene Expression | vdtG | P. variotii | qPCR | ~0.4 | [2] |
Experimental Protocols
This protocol provides a general method for determining the activity of the laccase VdtB using ABTS as a substrate.
Caption: Workflow for the laccase enzyme assay.
Methodology:
-
Reagent Preparation:
-
Buffer: 0.1 M Sodium acetate buffer, pH 4.5.
-
Substrate: 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.
-
Enzyme: Purified VdtB or a cell-free extract from a P. variotii culture.
-
-
Assay Procedure:
-
In a 1 mL cuvette, add 800 µL of sodium acetate buffer, 100 µL of ABTS solution, and 90 µL of distilled water.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.
-
Enzyme activity (U/mL) = (ΔA420/min * Total reaction volume (mL)) / (ε * Enzyme volume (mL)), where ε is the molar extinction coefficient of oxidized ABTS (36,000 M⁻¹cm⁻¹).
-
This protocol outlines a general procedure for the extraction and analysis of viriditoxin and its precursors from fungal cultures.
Methodology:
-
Sample Preparation:
-
Grow P. variotii (wild-type or mutant strains) in a suitable liquid or solid medium.
-
Harvest the mycelia and/or the culture medium.
-
-
Extraction:
-
Homogenize the fungal biomass in a solvent such as ethyl acetate or a mixture of acetonitrile (B52724) and water.
-
For the culture filtrate, perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Mass spectrometer operating in both positive and negative ion modes to detect the parent and fragment ions of viriditoxin and its biosynthetic intermediates.
-
Quantification: Use a standard curve of purified viriditoxin to quantify its concentration in the samples.
-
Conclusion
The biosynthesis of this compound in fungi encompasses two distinct pathways leading to structurally and functionally different molecules. The furanosteroid this compound pathway, originating from lanosterol, represents a fascinating example of the modification of primary metabolic pathways to produce complex secondary metabolites. While a putative gene cluster has been identified, further research is required to fully elucidate the enzymatic steps and regulatory mechanisms. In contrast, the biosynthesis of the polyketide-derived viriditoxin is well-characterized, with the identification of the vdt gene cluster providing a clear roadmap of the enzymatic machinery involved. The detailed understanding of the viriditoxin pathway offers a valuable model for studying the biosynthesis of other complex biaryl natural products in fungi. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore these intriguing biosynthetic pathways and harness the potential of these bioactive fungal metabolites.
References
- 1. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A secondary metabolite biosynthesis cluster in Trichoderma virens: evidence from analysis of genes underexpressed in a mutant defective in morphogenesis and antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antifungal Mechanisms of Viridin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "Viridin" encompasses at least three distinct molecular entities, each exhibiting a unique mechanism of antifungal action. This technical guide disambiguates these compounds—Furanosteroid this compound, this compound Protein, and Viridiofungins—and provides a detailed examination of their respective core mechanisms. This document summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows, offering a comprehensive resource for researchers in mycology and antifungal drug development.
Furanosteroid this compound: A Potent Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)
Furanosteroid this compound is a steroidal antibiotic produced by fungi such as Trichoderma viride and Gliocladium virens. It belongs to a family of furanosteroids that includes wortmannin (B1684655) and viridiol.[1] The primary antifungal mechanism of Furanosteroid this compound is the potent and specific inhibition of phosphatidylinositol 3-kinase (PI3K).[2] PI3Ks are a family of lipid kinases crucial for the regulation of various cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting this key enzyme, this compound disrupts essential signaling pathways within the fungal cell, leading to a fungistatic effect.
Mechanism of Action: PI3K Signaling Pathway Inhibition
The PI3K signaling pathway is a critical regulator of cell growth and survival in eukaryotes. In fungi, this pathway is integral to processes such as hyphal growth, morphogenesis, and stress responses. Furanosteroid this compound acts as a covalent inhibitor of PI3K, irreversibly binding to the enzyme and blocking its catalytic activity. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent disruption of downstream signaling cascades ultimately arrests fungal growth.
References
Viridin: A Potent Furanosteroid Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of viridin and its analogues as potent, covalent inhibitors of phosphatidylinositol 3-kinase (PI3K). Viridins are a class of furanosteroid metabolites derived from fungi, structurally related to the well-characterized PI3K inhibitor, wortmannin (B1684655).[1] Their nanomolar potency and irreversible mechanism of action make them valuable tools for studying the PI3K signaling pathway and as a scaffold for the development of targeted therapeutics.
Introduction to this compound and PI3K
This compound is a naturally occurring steroid-like compound produced by various fungal species, including Trichoderma viride.[2] It belongs to the furanosteroid class, characterized by a furan (B31954) ring fused to the steroid backbone.[2] This structural motif is shared with wortmannin, one of the first-identified and most potent PI3K inhibitors.[3] The PI3K pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4]
This compound and its analogues, like demethoxythis compound (B1670237) (Dmv), exert their potent biological activity through the irreversible inhibition of PI3K enzymes.[2][5]
Mechanism of Action: Covalent Inhibition
Viridins, like the closely related wortmannin, are non-specific, covalent inhibitors of PI3K. The mechanism involves the highly reactive furan ring. The C20 carbon of the furan ring is susceptible to nucleophilic attack by a conserved lysine (B10760008) residue (Lys-802 in p110α) located within the ATP-binding pocket of the PI3K catalytic subunit.[6] This reaction forms a stable, covalent adduct, leading to the irreversible inactivation of the enzyme.[6] By blocking the ATP-binding site, this compound effectively prevents the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby halting the entire downstream signaling cascade.
Quantitative Inhibitory Activity
The this compound class of compounds demonstrates potent, low-nanomolar inhibition of PI3K. Direct IC50 values for this compound itself are not widely reported, but studies on its close analogue, demethoxythis compound (Dmv), have shown it to be an even more potent inhibitor than wortmannin.[2][5] However, the high potency of Dmv is coupled with significant chemical instability.[2][5] The table below summarizes the comparative inhibitory potency of these related compounds against PI3K.
| Compound | Target | IC50 (nM) | Notes |
| Wortmannin | Pan-PI3K | ~5 - 12 | Potent, irreversible, covalent inhibitor. Used as a reference.[2][7] |
| Demethoxythis compound (Dmv) | Pan-PI3K | ~1 | Reported to be more potent than wortmannin but chemically unstable.[2][5] |
| SA-DmvC20-Gly | Pan-PI3K | 44 | A stabilized derivative of demethoxythis compound.[2][5] |
The PI3K Signaling Pathway and Point of Inhibition
The PI3K pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates PIP2 to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn modulates a host of substrates, including mTOR, to drive cell growth, proliferation, and survival. This compound's intervention point is the catalytic subunit of PI3K, preventing the formation of PIP3 and thus blocking all downstream signaling.
Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a generalized method for directly measuring the enzymatic activity of PI3K and determining the IC50 value of an inhibitor like this compound.
Objective: To quantify the dose-dependent inhibition of PI3K enzymatic activity by this compound.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PIP2 substrate
-
ATP
-
This compound (or analogue) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain (e.g., GRP1-PH), biotinylated PIP3, and Streptavidin-Allophycocyanin (APC)
-
Stop solution (e.g., EDTA in buffer)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase reaction buffer to achieve the final desired assay concentrations.
-
Reaction Setup: In a 384-well plate, add 2 µL of diluted this compound solution or DMSO (vehicle control).
-
Enzyme Addition: Add 4 µL of PI3K enzyme solution (at 2.5x final concentration) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of a substrate mix containing PIP2 and ATP (at 2.5x final concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of stop solution to each well to terminate the reaction.
-
Detection: Add 5 µL of the HTRF detection mix to each well. Incubate for 60 minutes at room temperature, protected from light, to allow the detection complex to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (APC) and 620 nm (Europium). The signal ratio (665/620) is inversely proportional to PI3K activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol provides a method to indirectly assess the cellular activity of PI3K inhibitors by measuring the phosphorylation status of its key downstream effector, Akt.
Objective: To determine the effect of this compound on PI3K pathway activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt or β-actin signal to determine the relative inhibition.
Conclusion
This compound and its analogues are highly potent, covalent inhibitors of PI3K. Their nanomolar efficacy, while sometimes paired with chemical instability, underscores the potential of the furanosteroid scaffold in targeting this critical oncogenic pathway. The detailed protocols and pathway information provided in this guide serve as a resource for researchers aiming to utilize these compounds as chemical probes to dissect PI3K signaling or as a starting point for the rational design of novel, stabilized PI3K-targeted therapeutics.
References
- 1. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stabilized Demethoxythis compound Derivative Inhibits PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A stabilized demethoxythis compound derivative inhibits PI3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
The Biological Activity of Viridin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin and its derivatives represent a class of fungal-derived steroidal antibiotics with a wide range of biological activities. First isolated from Trichoderma viride, these compounds have garnered significant interest in the scientific community for their potent antifungal, antibacterial, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, including wortmannin (B1684655), viridiol, and demethoxythis compound (B1670237). It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
The this compound family of compounds exhibits a spectrum of biological effects, with the most prominent being their anticancer, antifungal, and antibacterial activities. The core mechanism underlying many of these effects is the inhibition of crucial cellular enzymes, most notably phosphatidylinositol 3-kinase (PI3K).
Anticancer Activity
The anticancer properties of this compound and its derivatives, particularly wortmannin, are the most extensively studied. These compounds induce cytotoxicity and cytostatic effects in a variety of cancer cell lines.
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
The primary mechanism of anticancer action for this compound and its analogues is the irreversible inhibition of phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a central role in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1]
Wortmannin, a prominent this compound derivative, is a potent, covalent inhibitor of PI3Ks with an IC50 value in the low nanomolar range.[3][4] By inhibiting PI3K, wortmannin prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase Akt (also known as protein kinase B). The inhibition of Akt activation leads to a cascade of events that ultimately promote apoptosis and halt cell cycle progression.[1][5]
Downstream Effects of PI3K/Akt Inhibition by this compound Derivatives:
-
Apoptosis Induction: Activated Akt normally phosphorylates and inactivates several pro-apoptotic proteins, including Bad, Bax, and caspase-9.[5] By inhibiting Akt, this compound derivatives promote the activity of these proteins, leading to the initiation of the apoptotic cascade.
-
Cell Cycle Arrest: The PI3K/Akt pathway also regulates the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).[1] Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Inhibition of other Kinases: At higher concentrations, wortmannin has been shown to inhibit other related kinases, including mTOR, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and myosin light chain kinase (MLCK).[4][6]
Signaling Pathway Diagram: PI3K/Akt Inhibition by this compound Derivatives
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound/wortmannin.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | - | Data not available |
| Wortmannin | K562 | Chronic Myelogenous Leukemia | 0.0125 (48h) | [6] |
| Wortmannin | Jurkat | T-cell Leukemia | ~0.2-1 (1h pre-treatment) | [3] |
| 9-epi-Viridiol | HeLa | Cervical Cancer | 19 µg/mL | [7] |
| 9-epi-Viridiol | KB | Nasopharyngeal Cancer | 50 µg/mL | [7] |
| Viridiol | A549 | Lung Cancer | 65.5 ± 7.6 | [8] |
| Viridiol | U-373 MG | Glioblastoma | 51.7 ± 5.3 | [8] |
| Viridiol | Hs 683 | Glioma | 62.4 ± 7.6 | [8] |
| 1-deoxyviridiol | A549 | Lung Cancer | 74.0 ± 6.6 | [8] |
| 1-deoxyviridiol | U-373 MG | Glioblastoma | 64.9 ± 12.9 | [8] |
| 1-deoxyviridiol | Hs 683 | Glioma | 91.2 ± 18.8 | [8] |
| Compound | PI3K Isoform | IC50 (nM) | Reference |
| Wortmannin | PI3K | ~5 | [3][4] |
| Wortmannin | PI3K | 3 | [6] |
| 17-hydroxywortmannin | PI3K | <1 | [1] |
Antifungal Activity
This compound and its derivatives have demonstrated significant activity against a range of fungal pathogens.
Mechanism of Action
While the PI3K/Akt pathway is also present in fungi, another key mechanism for the antifungal action of some this compound-related compounds, known as viridiofungins, is the inhibition of sphingolipid synthesis.[9] Specifically, they are potent inhibitors of serine palmitoyltransferase, the first committed enzyme in the sphingolipid biosynthesis pathway.[9] Sphingolipids are essential components of fungal cell membranes, and their disruption leads to fungal cell death. For other this compound derivatives, the antifungal activity may also be linked to the inhibition of other crucial cellular processes.
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of demethoxythis compound against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Demethoxythis compound | Aspergillus niger | 20 | [10] |
| Demethoxythis compound | Aspergillus fumigatus | 20 | [10] |
| Demethoxythis compound | Aspergillus flavus | 20 | [10] |
| Demethoxythis compound | Aspergillus parasiticus | 20 | [10] |
| Demethoxythis compound | Fusarium solani | 20 | [10] |
| Demethoxythis compound | Fusarium graminearum | 20 | [10] |
| Demethoxythis compound | Geotrichum candidum | 20 | [10] |
Antibacterial Activity
The antibacterial properties of this compound and its derivatives have also been reported, although this area is less explored compared to their anticancer and antifungal activities.
Mechanism of Action
The precise mechanism of antibacterial action for the steroidal antibiotic this compound is not as well-elucidated as its other biological activities. Some reports suggest that this compound has little to no antibacterial action.[11] However, a related compound, viriditoxin, has been shown to exhibit antibacterial activity by inhibiting FtsZ polymerization, a key process in bacterial cell division.[12] It is important to note that "this compound B," a bacteriocin (B1578144) produced by Streptococcus mitis, is a different class of molecule and its mechanism of action is distinct from the steroidal viridins.[13]
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | Activity | Reference |
| Demethoxythis compound | Various strains | Moderate antibacterial activity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for a typical MTT cytotoxicity assay.
PI3K Inhibition Assay
Various in vitro kinase assays can be used to determine the inhibitory activity of compounds against PI3K. A common method involves measuring the amount of ADP produced from the kinase reaction.
Principle: PI3K phosphorylates a lipid substrate (e.g., PIP2) using ATP, which results in the production of ADP. The amount of ADP generated is proportional to the kinase activity. The ADP can then be converted back to ATP and detected using a luciferase-based reaction that produces a luminescent signal.
Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the PI3K enzyme, lipid substrate, and test compounds (this compound derivatives) in an appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the PI3K enzyme and lipid substrate mixture. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. The IC50 value for the inhibitor can be determined from a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.
Protocol (based on CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specific McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control well and a non-inoculated sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This concentration is the MIC.
Experimental Workflow: Antifungal Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
Similar to the antifungal assay, the broth microdilution method is used to determine the MIC of an antibacterial agent.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antibacterial agent in a liquid growth medium (e.g., Mueller-Hinton Broth). The MIC is the lowest concentration that inhibits visible bacterial growth.
Protocol (based on CLSI guidelines):
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control and a sterility control.
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
MIC Determination: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth. This is the MIC value.
Conclusion
This compound and its derivatives, particularly wortmannin, are potent bioactive compounds with significant potential in drug development. Their well-established role as inhibitors of the PI3K/Akt signaling pathway makes them valuable tools for cancer research and potential therapeutic agents. Furthermore, their antifungal and antibacterial activities warrant further investigation. This technical guide provides a foundational understanding of the biological activities of these compounds, along with the necessary experimental frameworks to facilitate further research and development in this promising area. As our understanding of the specific molecular targets and mechanisms of action for the broader this compound family expands, so too will the opportunities for their application in treating a range of human diseases.
References
- 1. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. stemcell.com [stemcell.com]
- 7. 9-epi-Viridiol, a novel cytotoxic furanosteroid from soil fungus Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid Interference with Antifungal Activity of Polyene Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a Highly Fungistatic Substance Produced by Trichoderma viride | Semantic Scholar [semanticscholar.org]
- 12. Antibacterial activities of viriditoxin congeners and synthetic analogues against fish pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antimicrobial susceptibility of viridans streptococci isolated from blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the furanosteroid structure of Viridin
An In-Depth Technical Guide to the Furanosteroid Structure of Viridin For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fungal metabolite first identified in 1945, produced by species such as Trichoderma viride and Gliocladium virens.[1] It belongs to the furanosteroid class of natural products, which are characterized by a highly oxygenated steroid framework featuring an additional, strained furan (B31954) ring.[1] This unique structural motif is responsible for this compound's potent biological activities, including high antifungal efficacy and potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell signaling.[2][3][4] As a result, this compound and its analogs are valuable tools in cancer research and potential scaffolds for the development of novel therapeutics.[4][5]
This technical guide provides a comprehensive overview of the core structure of this compound, its quantitative biological and physical properties, its biosynthetic origins, and the key experimental protocols used in its study.
Core Furanosteroid Structure
This compound is a C20 steroid derivative distinguished by an aromatic C-ring and a fused furan ring system.[1][6] The molecule's systematic IUPAC name is (1S,2S,11bR)-1-Hydroxy-2-methoxy-11b-methyl-1,7,8,11b-tetrahydrocyclopenta[4][7]phenanthro[10,1-bc]furan-3,6,9(2H)-trione. Its structure is highly strained, which contributes to its reactivity and biological function as a covalent inhibitor.
Caption: Simplified 2D representation of the this compound furanosteroid core.
Quantitative Data
This compound's biological and physical properties have been quantified through various analytical methods. The following tables summarize key data points for this compound and its related epimers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₆ | - |
| Molecular Weight | 352.34 g/mol | - |
| Melting Point | 245°C (decomposes) | - |
| Optical Rotation [α]D | -224° (in Chloroform) | - |
| UV Absorption Maxima | 242 nm (log ε 4.49), 300 nm (log ε 4.22) | - |
Table 2: Biological Activity of this compound and Related Compounds
| Compound/Activity | Value | Target/Organism | Reference |
| α-Viridin Antifungal Activity | 0.019 ppm (spore germination inhibition) | Botrytis allii | [1] |
| β-Viridin Antifungal Activity | 0.156 ppm (spore germination inhibition) | Botrytis allii | [1] |
| This compound PI3K Inhibition (IC₅₀) | ~5 nM | Pan-PI3K | [2] |
| β-Viridin PI3K Inhibition (IC₅₀) | 4.09 µM | PI3K | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is complex and not yet fully elucidated. However, isotopic labeling studies have confirmed its origin from the triterpenoid (B12794562) pathway, diverging from the typical sterol synthesis route.[3][6]
The key precursor is lanosterol (B1674476) .[3][6] The transformation from lanosterol to this compound involves a series of oxidative modifications, including:
-
Demethylation: Loss of specific methyl groups.
-
Side-Chain Cleavage: Removal of the lanosterol side chain. The pathway for the related demethoxythis compound (B1670237) shows this requires three enzymes: a Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[7]
-
C-Ring Aromatization: Formation of the aromatic C-ring characteristic of this compound.
-
Furan Ring Formation: A unique cyclization event that incorporates one of the sterol's methyl groups to form the fused furan ring.
-
A-Ring Oxidation: Further oxygenations on the A-ring to yield the final product.[7]
The biosynthetic gene cluster for the precursor demethoxythis compound has been identified and involves 19 genes, including multiple cytochrome P450 monooxygenases, highlighting the pathway's enzymatic complexity.[7]
Caption: Proposed biosynthetic pathway of this compound from Squalene.
Key Experimental Protocols
The study of this compound relies on specialized methods for its production, purification, and characterization.
Protocol 4.1: Isolation and Purification from Trichoderma virens
A scalable method for producing this compound involves a pH-regulated culture of T. virens.[4][5]
-
Fungal Culture: T. virens is cultured in a suitable medium like Potato Infusion Glucose (PIG) broth. The pH is maintained at a low level (e.g., pH 2-3) to maximize this compound accumulation and stability.[3][5]
-
Extraction: After a set incubation period (e.g., 7 days), the culture filtrate is separated from the mycelia. The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).[5]
-
Purification: The crude ethyl acetate extract is concentrated and subjected to silica (B1680970) gel column chromatography to separate this compound from other metabolites.[5]
-
Crystallization: The purified this compound fraction can be further purified by crystallization from a solvent like acetone, yielding the final product.[5] During this process, care must be taken as this compound can irreversibly convert to its epimer, β-viridin.[5]
Caption: Workflow for the isolation and purification of this compound.
Protocol 4.2: Structural Elucidation Methods
The definitive structure of this compound and its analogs has been confirmed using a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.[5] Techniques like Field Desorption-Mass Spectrometry (FD-MS) have been used for analyzing isotopically labeled this compound.[5]
-
X-ray Crystallography: This technique provides the unambiguous three-dimensional structure and stereochemistry of a molecule in its crystalline state. The crystal structure of the epimer, β-viridin, has been successfully determined, confirming its stereochemical configuration.[4][5]
Protocol 4.3: Biosynthetic Pathway Analysis
Elucidating the complex biosynthetic pathway of furanosteroids has required advanced experimental approaches.
-
Isotopic Labeling Studies: This is a classical and powerful method to trace the metabolic origins of a natural product.
-
Precursor Feeding: A labeled precursor, such as [U-¹³C₆]-glucose or ¹⁴C-labeled acetate/mevalonate, is added to the fungal culture medium.[3][5]
-
Incorporation: The fungus metabolizes the labeled precursor, incorporating the isotopes into downstream products like this compound.
-
Analysis: The purified this compound is analyzed by MS to detect the mass shift from the heavy isotopes or by NMR to determine the exact position of ¹³C labels, thereby mapping the biosynthetic route from the precursor.[3]
-
-
Genetic Analysis: While the full gene cluster for this compound is not yet confirmed, studies on the related compound demethoxythis compound provide a clear protocol. This involves targeted gene deletion (e.g., using CRISPR-Cas9) of candidate biosynthetic genes (like P450s) in the producing fungus, followed by analysis of the resulting metabolic profile to identify pathway intermediates and confirm enzyme function.[7]
Conclusion
The furanosteroid this compound possesses a unique and complex chemical architecture that is directly responsible for its significant biological activity. Its role as a potent, nanomolar inhibitor of the PI3K signaling pathway makes it an invaluable molecular probe for cell biology and a lead compound for oncology drug development.[2] Understanding its structure, properties, and biosynthesis through the detailed experimental protocols outlined in this guide is essential for researchers aiming to harness its therapeutic potential, develop novel analogs with improved pharmacological profiles, or engineer its biosynthetic pathway for sustainable production.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lanosterol derivatives as precursors in the biosynthesis of this compound. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Conversion of Viridin to the Phytotoxin Viridiol: A Technical Guide
Abstract
Viridin and viridiol (B1683570) are furanosteroid compounds produced by the filamentous fungus Trichoderma virens (also known as Gliocladium virens). While this compound exhibits fungistatic properties, its reduction product, viridiol, is a potent phytotoxin. This technical guide provides an in-depth overview of the biochemical conversion of this compound to viridiol, detailing the underlying reaction, production methodologies, and a proposed mechanism for viridiol's phytotoxic activity. Quantitative data from cited studies are summarized, and detailed experimental protocols are provided. Furthermore, logical and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of the processes involved.
Introduction
Trichoderma virens is a biocontrol agent utilized in agriculture for its ability to suppress various plant pathogens. Its efficacy is partly attributed to the production of antifungal metabolites, including this compound. However, under specific conditions, T. virens can convert this compound into the phytotoxic compound viridiol, which can cause damage to host plants, manifesting as root necrosis and reduced seedling emergence.[1] Understanding the dynamics of this conversion is crucial for optimizing the use of T. virens as a biocontrol agent and for exploring the potential of viridiol as a natural herbicide. This guide will delve into the technical aspects of this conversion and the mode of action of the resulting phytotoxin.
The Biochemical Conversion
The transformation of this compound to viridiol is an irreversible reduction reaction.[2] Specifically, a carbonyl group adjacent to the methoxy (B1213986) group in the this compound molecule is reduced to a hydroxyl group to form viridiol.[3] This conversion is catalyzed by a reductase enzyme, likely a non-specific alcohol dehydrogenase, produced by T. virens itself.[4] The activity of this enzyme is notably influenced by the pH of the surrounding medium, with lower pH conditions enhancing the conversion to viridiol.[3]
Biosynthetic Pathway Overview
The biosynthesis of this compound originates from the mevalonate (B85504) pathway, sharing precursors with sterol synthesis, such as lanosterol.[3][4] The conversion of this compound to viridiol represents a terminal step in this specific branch of the metabolic pathway.
References
- 1. Plant Growth Response to the Phytotoxin Viridiol Produced by the Fungus Gliocladium virens | Weed Science | Cambridge Core [cambridge.org]
- 2. Upregulation of Phosphatidylinositol 3-Kinase (PI3K) Enhances Ethylene Biosynthesis and Accelerates Flower Senescence in Transgenic Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis Phosphatidylinositol 3-Kinase Is Important for Pollen Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Viridin Biosynthesis Pathway: A Technical Guide to the Genomic Cluster and its Machinations
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Viridin and its derivatives are fungal secondary metabolites that have garnered significant interest for their potent biological activities, including antifungal and anticancer properties. The biosynthesis of these complex molecules is orchestrated by a dedicated genome cluster. This technical guide provides an in-depth exploration of the this compound biosynthesis gene cluster, primarily focusing on the 'vdt' cluster discovered in Paecilomyces variotii and Aspergillus viridinutans. We delve into the genetic architecture, the proposed biosynthetic pathway, the regulatory mechanisms, and the experimental methodologies employed to elucidate its function. This document is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, synthetic biology, and the development of novel therapeutics.
The this compound Biosynthetic Gene Cluster: Architecture and Function
The this compound biosynthesis gene cluster, designated 'vdt', is a contiguous set of genes responsible for the production of this compound. The cluster was identified through comparative genomics of this compound-producing fungi, Paecilomyces variotii and Aspergillus viridinutans.[1][2] In P. variotii, the core functional cluster consists of eight genes, vdtA through vdtH, which encode the enzymatic machinery necessary for the synthesis of the this compound backbone.
A dedicated transcription factor, VdtR, is also encoded within the cluster and plays a crucial role in regulating the expression of the vdt genes.[1] Deletion of vdtR results in a significant reduction of transcript levels for the other vdt genes, leading to the abolishment of this compound production.[1]
Table 1: Genes of the this compound Biosynthesis Cluster in P. variotii
| Gene | Proposed Function | Key Features |
| vdtA | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the initial steps of polyketide synthesis. |
| vdtB | Laccase | Involved in the oxidative coupling of monomers. |
| vdtC | O-methyltransferase | Catalyzes methylation steps in the pathway. |
| vdtD | Catalytically inactive hydrolase | Plays a role in the stereoselective biosynthesis. |
| vdtE | Baeyer-Villiger monooxygenase | Catalyzes a key oxidation step. |
| vdtF | Short-chain dehydrogenase | Involved in a reduction step. |
| vdtG | FAD-dependent monooxygenase | Likely involved in an oxidation step. |
| vdtH | Major Facilitator Superfamily (MFS) transporter | Potentially involved in the export of this compound. |
| vdtR | C6 zinc cluster transcription factor | Positively regulates the expression of the cluster. |
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step process initiated by the non-reducing polyketide synthase, VdtA. The pathway involves a series of enzymatic modifications including methylation, reduction, and oxidation to form the monomeric precursor, semiviriditoxin (B1257011). The final step is the dimerization of two semiviriditoxin molecules, a reaction catalyzed by the laccase VdtB, to form this compound. The catalytically inactive hydrolase, VdtD, is thought to play a crucial role in ensuring the correct stereochemistry of the final product.[2]
Regulation of the this compound Gene Cluster
The expression of the this compound biosynthetic genes is tightly controlled. The C6 zinc cluster transcription factor, VdtR, acts as a positive regulator of the vdt gene cluster. Experimental evidence from gene deletion studies in P. variotii demonstrates that the absence of vdtR leads to a significant decrease in the transcription of the other vdt genes, consequently halting this compound production.[1]
Experimental Protocols
Elucidation of the this compound biosynthetic pathway has relied on a combination of genomic analysis and targeted genetic manipulation. Below are overviews of the key experimental protocols employed.
Gene Disruption via Homologous Recombination
Targeted gene disruption is a powerful tool to probe the function of individual genes within the vdt cluster. This is typically achieved through homologous recombination, where a selectable marker gene replaces the gene of interest.
Protocol Outline: Protoplast Transformation
-
Mycelial Growth and Protoplast Formation:
-
Grow the fungal strain in a suitable liquid medium to the early- to mid-logarithmic phase.
-
Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.7 M NaCl) to digest the cell walls and release protoplasts.[3][4]
-
-
Transformation:
-
Wash and resuspend the protoplasts in an osmotic buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
-
Add the gene disruption cassette DNA to the protoplast suspension.
-
Facilitate DNA uptake by adding polyethylene (B3416737) glycol (PEG) solution (e.g., 60% PEG 3350).[3][4]
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).
-
Incubate the plates to allow for cell wall regeneration and the growth of transformants.
-
Metabolite Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of this compound and its biosynthetic intermediates from fungal cultures.
Protocol Outline: HPLC-DAD Analysis
-
Sample Preparation:
-
Grow fungal cultures in a suitable production medium.
-
Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, allowing for the identification and quantification of compounds based on their retention times and UV-Vis spectra.[5][6]
-
Protein Localization using Green Fluorescent Protein (GFP)
To investigate the subcellular localization of the Vdt enzymes, they can be tagged with a fluorescent reporter protein such as Green Fluorescent Protein (GFP).
Protocol Outline: GFP Tagging and Fluorescence Microscopy
-
Construct Generation:
-
Create a fusion construct where the coding sequence of the gfp gene is fused in-frame with the coding sequence of the vdt gene of interest. This is often done by cloning the vdt gene into a vector containing the gfp gene and a selectable marker.
-
-
Fungal Transformation:
-
Introduce the GFP fusion construct into the fungal cells using methods such as protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
-
Microscopy:
-
Grow the transformed fungal hyphae on a suitable medium.
-
Visualize the localization of the GFP-tagged protein using a confocal laser scanning microscope.
-
Use appropriate laser excitation (e.g., 488 nm for GFP) and emission filter settings to capture the fluorescence signal.[7][8][9][10] The subcellular localization can be further investigated by co-localization with specific organelle stains.
-
The Broader Context: Demethoxythis compound (B1670237) Biosynthesis
Research into the biosynthesis of the related furanosteroid, demethoxythis compound, has revealed a distinct and more complex gene cluster. The demethoxythis compound gene cluster comprises 19 genes, including multiple cytochrome P450 monooxygenases.[11][12] The elucidation of this pathway involved extensive gene deletion studies and the isolation and characterization of numerous biosynthetic intermediates.[11][12] This highlights the diversity of biosynthetic strategies employed by fungi to produce structurally related but distinct secondary metabolites.
Conclusion and Future Directions
The identification and characterization of the this compound biosynthesis gene cluster represent a significant advancement in our understanding of fungal natural product biosynthesis. The methodologies described herein provide a robust framework for the functional analysis of such gene clusters. Future research will likely focus on the detailed enzymatic characterization of the Vdt proteins, the elucidation of the precise regulatory network controlling the cluster's expression, and the heterologous expression of the pathway in other hosts for improved production and bioengineering of novel this compound analogs. A deeper understanding of these biosynthetic pathways holds immense potential for the discovery and development of new and improved therapeutic agents.
References
- 1. Rapid cloning and expression of a fungal polyketide synthase gene involved in squalestatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Analysis and screening for mycotoxins and other secondary metabolites in fungal cultures by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Green Fluorescent Protein Is Lighting Up Fungal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 11. Rapid cloning and expression of a fungal polyketide synthase gene involved in squalestatin biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Isolation and expression of two polyketide synthase genes from Trichoderma harzianum 88 during mycoparasitism | Brazilian Journal of Microbiology [elsevier.es]
The Role of Viridin in the Secondary Metabolism of Trichoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridin, a furanosteroidal secondary metabolite produced by various Trichoderma species, has garnered significant attention for its potent antifungal and anticancer activities. This technical guide provides an in-depth exploration of this compound's role within the secondary metabolism of Trichoderma, focusing on its biosynthesis, regulation, and biological functions. Detailed experimental protocols for the extraction, quantification, and genetic manipulation of this compound production are provided, alongside a comprehensive summary of quantitative data. Furthermore, key signaling pathways governing this compound biosynthesis are visualized to facilitate a deeper understanding of its complex regulatory network. This guide is intended to serve as a valuable resource for researchers and professionals in mycology, natural product chemistry, and drug development.
Introduction
Trichoderma species are ubiquitous soil-dwelling fungi renowned for their mycoparasitic and plant-growth-promoting abilities. A key aspect of their ecological success and biotechnological potential lies in their prolific production of a diverse array of secondary metabolites. Among these, this compound stands out as a potent bioactive compound with significant biological activities. First discovered in Trichoderma viride, this compound is a furanosteroid that exhibits strong fungistatic properties against a broad range of plant pathogenic fungi.[1] More recently, this compound and its derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer, highlighting its potential for drug development.[2][3]
This guide delves into the intricate role of this compound in the secondary metabolism of Trichoderma species, providing a technical overview for researchers and drug development professionals.
This compound Biosynthesis and Genetics
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. In Trichoderma virens, the this compound biosynthesis gene cluster (VDN cluster) has been identified and is known to comprise 21 genes.[4] Notably, this cluster does not contain a typical polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene, which are common in many secondary metabolite biosynthetic pathways. Instead, the biosynthesis of this furanosteroid is believed to originate from the triterpene/sterol pathway.[5]
A key step in the this compound metabolic pathway is its conversion to viridiol (B1683570), a related furanosteroid, through the action of an oxidoreductase.[4] The expression of the this compound biosynthesis genes is tightly regulated, and their transcription is often coordinated with other secondary metabolite pathways.
Quantitative Analysis of this compound Production
The production of this compound can vary significantly between different Trichoderma species and even among strains of the same species. Furthermore, culture conditions such as pH, temperature, and nutrient availability play a crucial role in modulating this compound yields.
| Trichoderma virens Strain | Culture pH | This compound Production (mg/L) | Viridiol Production (mg/L) | Reference |
| PS1-7 | 3 | 24.99 ± 10.14 | - | [2] |
| PS1-7 | 2 | 0 | 52.60 ± 5.23 | [2] |
| NBRC 9168 | 3 | 42.29 ± 6.32 | - | [2] |
| NBRC 9169 | 3 | 47.80 ± 4.71 | - | [2] |
| NBRC 9169 | 2 | 0 | 61.92 ± 4.39 | [2] |
| NBRC 8350 | 3 | low | - | [2] |
| NBRC 9166 | 3 | low | - | [2] |
| NBRC 8349 | 2 | 0 | 52.77 ± 7.48 | [2] |
Table 1: Quantitative production of this compound and viridiol by different Trichoderma virens strains under varying pH conditions.
| Trichoderma Species | Culture Condition | This compound Yield (mg/L) | Reference |
| Trichoderma viride | Liquid Culture | 10 | [6] |
| Trichoderma virens G2 (mutant) | - | 2-3 fold increase vs. wild type | [7] |
Table 2: this compound production in different Trichoderma species and mutant strains.
Regulation of this compound Biosynthesis
The production of this compound is intricately regulated by a network of signaling pathways that respond to various environmental cues, including light, nutrient availability, and the presence of other microorganisms.
Signaling Pathways
Several key signaling pathways have been implicated in the regulation of secondary metabolism in Trichoderma, and by extension, are likely involved in controlling this compound biosynthesis.
-
G-Protein Signaling: Heterotrimeric G-proteins are crucial for sensing external signals and transducing them into the cell. In Trichoderma, G-protein alpha subunits have been shown to regulate the production of antifungal metabolites.
-
MAP Kinase (MAPK) Pathways: MAPK cascades are central to many cellular processes, including responses to stress and the regulation of secondary metabolism. In Trichoderma virens, the TmkA MAP kinase is involved in its biocontrol properties.
-
cAMP Signaling: The cyclic AMP (cAMP) pathway is another critical signaling cascade that influences growth, development, and secondary metabolism. Deletion of the adenylate cyclase gene in T. virens has been shown to reduce the production of secondary metabolites.
-
The Velvet Complex: This is a key regulatory complex in fungi that links light sensing with the regulation of development and secondary metabolism. It consists of proteins such as VeA, VelB, and LaeA.
References
- 1. Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
Pioneering Research on the Isolation of Viridin: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the isolation of viridin, a potent antifungal metabolite produced by the fungus Trichoderma viride. The primary focus is on the early, seminal works of P.W. Brian and his collaborators in the mid-1940s, which laid the groundwork for future studies on this and other fungal secondary metabolites. This document provides a detailed overview of the experimental protocols, quantitative data, and logical workflows from this pioneering era.
Introduction
In 1945, P.W. Brian and J.C. McGowan first reported the discovery of this compound, a substance produced by certain strains of Trichoderma viride with remarkably high fungistatic activity.[1] This initial announcement in Nature was followed by a more comprehensive paper in 1946 by Brian, Curtis, Hemming, and McGowan, published in the Annals of Applied Biology, which detailed the production, isolation, and preliminary characterization of this novel compound. These early investigations were pivotal in a time when the discovery and development of antibiotics were of paramount importance.
Fungal Strains and Culture Conditions
The early research identified that not all strains of Trichoderma viride were capable of producing this compound. The this compound-producing strains were noted for their characteristic production of a yellow pigment in the culture medium.
Culture Medium and Inoculation
A key aspect of the early work was the development of a suitable culture medium to optimize the production of this compound. The following details are based on the 1946 publication by Brian et al.
Table 1: Composition of Culture Medium for this compound Production
| Component | Quantity per Liter |
| Glucose | 40 g |
| Peptone | 5 g |
| Corn Steep Liquor | 5 g |
| Sodium Chloride (NaCl) | 5 g |
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.02 g |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 1 g |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.5 g |
| Calcium Carbonate (CaCO₃) | 5 g |
The medium was sterilized, and after cooling, it was inoculated with a spore suspension of a known this compound-producing strain of Trichoderma viride. The cultures were then incubated under stationary conditions at 24°C for a period of 10 to 14 days, during which the characteristic yellow pigmentation and the accumulation of this compound in the culture filtrate would occur.
Experimental Protocols for this compound Isolation
The isolation of this compound from the culture filtrate was a multi-step process involving extraction and purification. The following protocol is a detailed reconstruction of the methods described in the early literature.
Extraction of Crude this compound
-
Filtration: After the incubation period, the fungal mycelium was separated from the culture broth by filtration. The filtrate, containing the dissolved this compound, was collected for further processing.
-
Acidification and Chloroform (B151607) Extraction: The culture filtrate was acidified to a pH of approximately 3.0 using hydrochloric acid. This acidification step was crucial for the efficient extraction of this compound into an organic solvent. The acidified filtrate was then extracted multiple times with chloroform. The chloroform extracts were combined.
-
Concentration: The combined chloroform extracts were concentrated under reduced pressure to yield a crude, dark, oily residue.
Purification of Crude this compound
The crude extract was further purified to obtain crystalline this compound.
-
Chromatography: The crude this compound was dissolved in a small volume of a suitable solvent and subjected to column chromatography over alumina. The column was eluted with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with the addition of ether and then chloroform.
-
Crystallization: The fractions containing this compound, identified by their antifungal activity, were pooled and the solvent was evaporated. The resulting residue was then crystallized from a mixture of ether and petroleum ether. This process yielded pale green, needle-like crystals of this compound.
The experimental workflow for the isolation of this compound is visualized in the following diagram:
Caption: Workflow for the isolation of this compound from Trichoderma viride.
Quantitative Data and Physicochemical Properties
The early research provided key quantitative data regarding the yield and some of the physicochemical properties of this compound.
Table 2: Quantitative Data for this compound Isolation and Properties
| Parameter | Value |
| Yield of Crude this compound | Approximately 100-150 mg per liter of culture filtrate |
| Yield of Pure Crystalline this compound | Approximately 50-70 mg per liter of culture filtrate |
| Melting Point | 217-221 °C (with decomposition) |
| Appearance | Pale green, needle-like crystals |
| Solubility | Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in ether and ethanol; insoluble in petroleum ether and water. |
Logical Relationships in Early this compound Research
The logical progression of the early research on this compound can be visualized as a pathway from the initial observation of antifungal activity to the characterization of the responsible compound.
Caption: Logical flow of early research on this compound.
Conclusion
The early research on the isolation of this compound by Brian and his colleagues was a landmark in the study of fungal secondary metabolites. Their meticulous work in developing culture conditions, extraction protocols, and purification methods provided a solid foundation for the subsequent elucidation of this compound's complex chemical structure and its mode of action. This technical guide serves as a testament to their pioneering efforts and provides valuable insights for contemporary researchers in the fields of natural product chemistry, microbiology, and drug development.
References
Methodological & Application
Application Notes and Protocols for Scalable Preparation and Purification of Viridin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin is a furanosteroidal antifungal compound produced by the filamentous fungus Trichoderma virens. It exhibits potent biological activities, including inhibitory effects on phosphatidylinositol 3-kinase (PI3K), an enzyme often implicated in tumor cell growth.[1][2][3] The development of scalable and efficient methods for the production and purification of this compound is crucial for advancing structure-activity relationship (SAR) studies and exploring its therapeutic potential.[1][3] These application notes provide detailed protocols for the scalable culture of Trichoderma virens, and the subsequent extraction and purification of this compound.
Data Presentation
Table 1: Optimal Culture Conditions for this compound and Viridiol (B1683570) Production by Trichoderma virens NBRC 9169
| Parameter | This compound Production | Viridiol Production | Reference |
| Fungal Strain | Trichoderma virens NBRC 9169 | Trichoderma virens NBRC 9169 | [3] |
| Culture Medium | PIG Medium (4 g/L Potato Infusion, 20 g/L Glucose) | PIG Medium (4 g/L Potato Infusion, 20 g/L Glucose) | [3] |
| Optimal pH | 3.0 | 2.0 | [3] |
| Incubation Time | 7 days | 7 days | [3] |
| Temperature | 25°C | 25°C | [3] |
| Agitation | 100 rpm | 100 rpm | [3] |
| Yield | 47.80 ± 4.71 mg/L | 61.92 ± 4.39 mg/L | [3] |
Table 2: Purification Yields for this compound and Related Compounds
| Compound | Extraction Solvent | Purification Method | Final Yield (from culture filtrate) | Reference |
| This compound | Diethyl ether | Recrystallization with acetone (B3395972) at -20°C | 118.1 mg/L | [3][4] |
| Viridiol | Ethyl acetate | Silica gel chromatography | 75.6 mg/L | [3][4] |
| β-viridin | Not specified | Silica gel chromatography (from this compound) | 76% conversion from this compound | [3] |
Experimental Protocols
I. Scalable Culture of Trichoderma virens for this compound Production
This protocol describes a pH-regulated method to optimize the production of this compound.
Materials:
-
Trichoderma virens strain (e.g., NBRC 9169)
-
Potato Dextrose Agar (PDA) plates
-
PIG medium: 4 g/L Potato Infusion powder, 20 g/L Glucose in distilled water
-
1 M H₂SO₄
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Strain Maintenance: Maintain Trichoderma virens on PDA plates at 25°C.
-
Inoculum Preparation: Inoculate a suitable volume of PIG medium with T. virens from a fresh PDA plate. Incubate at 25°C with shaking at 100 rpm for 5-7 days.
-
Large-Scale Culture:
-
Prepare 200 mL of PIG liquid medium in multiple flasks to achieve the desired total volume.[4]
-
Adjust the pH of the medium to 3.0 using 1 M H₂SO₄ for optimal this compound production.[3]
-
Inoculate the production flasks with the prepared seed culture.
-
Incubate the cultures for 7 days in a shaking incubator at 25°C and 100 rpm.[4]
-
II. Extraction of this compound from Fungal Culture
This protocol details the solvent extraction method for isolating this compound from the culture filtrate.
Materials:
-
Culture broth from Protocol I
-
Diethyl ether
-
Separatory funnel
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Harvesting: After incubation, separate the fungal biomass from the culture liquid by filtration.
-
Solvent Extraction:
-
Transfer the culture liquid to a separatory funnel.
-
Extract the filtrate with an equal volume of diethyl ether. Repeat the extraction twice.
-
Combine the organic phases.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Concentrate the dried extract under vacuum using a rotary evaporator to obtain the crude this compound extract.[4]
-
III. Purification of this compound by Recrystallization
This protocol describes a simple and efficient one-step purification of this compound.
Materials:
-
Crude this compound extract from Protocol II
-
Acetone
-
-20°C freezer
Procedure:
-
Dissolution: Dissolve the crude this compound extract in a minimal amount of acetone.
-
Recrystallization:
-
Place the acetone solution at -20°C.[3]
-
Allow this compound to crystallize out of the solution.
-
-
Isolation: Collect the this compound crystals by filtration and air dry. This method has been shown to yield this compound without isomerization to β-viridin.[3]
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Biosynthesis of this compound from Lanosterol.
References
- 1. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Viridin and Its Analogues: A Detailed Overview of Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis protocols for Viridin, a potent antifungal agent, and its analogues. This compound's complex, highly oxygenated steroid-like structure has presented a significant challenge to synthetic chemists, leading to the development of several innovative synthetic strategies. This application note details the key methodologies, providing step-by-step protocols for crucial reactions and summarizing quantitative data to facilitate comparison and application in a research and drug development context.
Introduction
This compound is a furanosteroid natural product first isolated from Gliocladium virens. It exhibits significant fungistatic activity, making it and its analogues attractive targets for the development of new antifungal therapeutics. The intricate polycyclic framework of this compound, featuring a fused furan (B31954) ring and multiple stereocenters, has inspired a range of elegant total syntheses. This document will focus on two prominent approaches: the first total synthesis accomplished by the Sorensen group and a more recent asymmetric total synthesis developed by Gao and coworkers.
Key Synthetic Strategies
Two primary strategies for the total synthesis of this compound are highlighted here, each employing unique key reactions to construct the challenging polycyclic core.
-
Sorensen's Rhodium-Catalyzed [2+2+2] Cyclotrimerization Approach: The first total synthesis of racemic this compound utilized a rhodium-catalyzed [2+2+2] cyclotrimerization of a triyne to construct the B, C, and D rings of the steroid nucleus in a single step. This was followed by a series of transformations to complete the A and E rings.
-
Gao's Asymmetric Approach via [3+2] Cycloaddition and MHAT Cyclization: A more recent enantioselective synthesis of (-)-Viridin employs an intramolecular [3+2] cycloaddition of a nitrile oxide to construct the highly substituted D-ring from a chiral pool starting material.[1] The C-ring and the critical C10-quaternary center are then forged using a cobalt-catalyzed metal-hydride hydrogen atom transfer (MHAT) radical cyclization.[1]
The overall synthetic strategy for Gao's asymmetric synthesis is depicted below:
Caption: Overall synthetic strategy for the asymmetric total synthesis of (-)-Viridin by Gao and coworkers.
Quantitative Data Summary
The following tables summarize the key quantitative data for the selected synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: Key Reaction Steps in Gao's Asymmetric Total Synthesis of (-)-Viridin
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Intramolecular [3+2] Cycloaddition | Unsaturated ester derived from L-(+)-ribose | 1. NCS, pyridine (B92270), CH2Cl2, 0 °C to rt; 2. Et3N, rt | Isoxazoline (B3343090) intermediate | 85 | |
| Cobalt-Catalyzed MHAT Cyclization | Coupled D-ring and A-ring fragments | Co(salen), PhSiH3, O2 (1 atm), 1,2-dichloroethane (B1671644), 40 °C | Tetracyclic core | 72 | [1] |
| Furan Ring Formation | Enone precursor | 1. (a) LDA, THF, -78 °C; (b) TMSCl; (c) Pd(OAc)2, O2, DMSO, rt; 2. TBAF, THF, rt | Furan-containing intermediate | 65 | [1] |
| Final Deprotection and Oxidation | Advanced intermediate | 1. HF-Py, THF, 0 °C to rt; 2. Dess-Martin periodinane, CH2Cl2, rt | (-)-Viridin | 78 | [1] |
Table 2: Key Reaction Steps in Sorensen's Total Synthesis of (±)-Viridin
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Rhodium-Catalyzed Cyclotrimerization | Acyclic triyne | [RhCl(PPh3)3], EtOH, 80 °C | Tricyclic core | 68 | |
| Ring-Closing Metathesis | Diene precursor | Grubbs' 2nd generation catalyst, CH2Cl2, reflux | A-ring cyclized intermediate | 85 | |
| Furan Ring Formation | Dienone intermediate | m-CPBA, CH2Cl2; then DBU, reflux | Furan-containing intermediate | 75 | |
| Diastereoselective Dihydroxylation | Alkene precursor | OsO4, NMO, acetone/H2O | Diol intermediate | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
Protocol 1: Intramolecular [3+2] Cycloaddition (Gao's Synthesis)
This protocol describes the formation of the isoxazoline ring, which serves as the precursor for the D-ring of this compound.
Workflow:
Caption: Experimental workflow for the intramolecular [3+2] cycloaddition.
Procedure:
-
To a solution of the unsaturated ester (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at 0 °C under an argon atmosphere, add N-chlorosuccinimide (NCS, 1.1 equiv) and pyridine (1.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add triethylamine (B128534) (Et3N, 2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the isoxazoline product.
Protocol 2: Cobalt-Catalyzed MHAT Radical Cyclization (Gao's Synthesis)
This protocol details the construction of the C-ring and the C10-quaternary stereocenter.
Workflow:
Caption: Experimental workflow for the cobalt-catalyzed MHAT radical cyclization.
Procedure:
-
In a Schlenk tube, combine the coupled D-ring and A-ring fragment (1.0 equiv), Co(salen) (0.1 equiv), and phenylsilane (B129415) (PhSiH3, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (0.05 M).
-
Evacuate and backfill the tube with oxygen (1 atm, balloon).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the tetracyclic product.
Protocol 3: Rhodium-Catalyzed [2+2+2] Cyclotrimerization (Sorensen's Synthesis)
This protocol describes the key step in the first total synthesis of this compound, forming the core tricyclic system.
Workflow:
Caption: Experimental workflow for the rhodium-catalyzed [2+2+2] cyclotrimerization.
Procedure:
-
To a solution of the acyclic triyne (1.0 equiv) in degassed ethanol (B145695) (0.01 M), add Wilkinson's catalyst ([RhCl(PPh3)3], 0.05 equiv).
-
Thoroughly degas the solution with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the tricyclic product.
Conclusion
The total synthesis of this compound and its analogues remains an active area of research, driving the development of novel synthetic methodologies. The protocols detailed herein, from both the pioneering work of Sorensen and the recent advancements by Gao, provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic use of metal-catalyzed reactions and stereocontrolled transformations highlights the power of modern synthetic chemistry in accessing complex and biologically relevant molecules. These detailed protocols and comparative data serve as a practical guide for the synthesis of this compound-based compounds for further biological evaluation and drug discovery efforts.
References
Application Notes and Protocols for PI3K Inhibition Assay Using Viridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer and other diseases, making PI3K an attractive target for therapeutic intervention. Viridin, a steroidal fungal metabolite, and its well-known analogue Wortmannin, are potent, irreversible inhibitors of PI3K.[1] They act by covalently binding to a conserved lysine (B10760008) residue in the ATP-binding pocket of the PI3K catalytic subunit.[1] These comprehensive application notes provide detailed protocols for performing both biochemical and cell-based PI3K inhibition assays using this compound, designed to assist researchers in the evaluation of its inhibitory potential.
Mechanism of Action
This compound and its analogues are classified as pan-PI3K inhibitors, demonstrating broad activity against Class I, II, and III PI3K enzymes. The inhibitory mechanism involves the irreversible covalent modification of a critical lysine residue within the kinase domain of the p110 catalytic subunit. This covalent linkage permanently inactivates the enzyme, preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Data Presentation
Table 1: Biochemical IC50 Values of Wortmannin against Class I PI3K Isoforms and Other Related Kinases
| Inhibitor | Target | IC50 (nM) | Notes |
| Wortmannin | PI3K (general) | 3 | Irreversible inhibitor.[2] |
| PI3Kα | 16 | Pan-PI3K inhibitor.[2] | |
| PI3Kβ | 44 | [2] | |
| PI3Kδ | 5 | [2] | |
| PI3Kγ | 49 | [2] | |
| DNA-PK | 16 | Also inhibits other PI3K-related kinases.[2] | |
| ATM | 150 | [2] | |
| PLK1 | 24 | [2] |
Note: The data presented is for Wortmannin, a close analogue of this compound. These values should be considered as a proxy for this compound's inhibitory potential.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition by this compound.
Caption: General workflow for a biochemical PI3K inhibition assay with this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for the use of this compound as an irreversible inhibitor and utilizes a luminescence-based assay to measure ADP production, which is directly proportional to PI3K activity.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
This compound
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the kinase reaction buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Dilute the recombinant PI3K enzyme in the kinase reaction buffer to the desired concentration and add 2.5 µL to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature. This step is crucial to allow for the covalent and irreversible binding of this compound to the PI3K enzyme.
-
Reaction Initiation: Prepare a substrate solution containing PIP2 and ATP in the kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the substrate solution to each well. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell-Based PI3K Inhibition Assay (Western Blotting for Phospho-AKT)
This protocol assesses the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of a key downstream effector of PI3K, AKT, at Serine 473.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., insulin, IGF-1) for pathway stimulation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-4 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total AKT and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT and loading control signals. Plot the normalized phospho-AKT levels against the this compound concentration to determine its inhibitory effect in a cellular environment.
The provided protocols offer robust and reliable methods for characterizing the inhibitory activity of this compound against the PI3K pathway. The biochemical assay allows for the direct determination of enzymatic inhibition and the calculation of IC50 values, while the cell-based assay provides crucial information on the compound's activity within a biological system. Given the irreversible nature of this compound's inhibition, careful consideration of pre-incubation times in biochemical assays is essential for accurate assessment of its potency. These application notes serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound as a PI3K inhibitor.
References
Applications of Viridin in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin is a naturally occurring furanosteroid metabolite isolated from various fungi. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, summarizing its mechanism of action, effects on signaling pathways, and methodologies for its investigation.
Mechanism of Action
This compound exerts its anticancer effects primarily through the potent and irreversible inhibition of PI3K. The PI3K/Akt/mTOR signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound, as a furanosteroid, covalently binds to the p110 catalytic subunit of PI3K, blocking its kinase activity. This inhibition leads to a cascade of downstream effects, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and its analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| This compound/Wortmannin Hybrid | Breast Cancer Cell Line | Breast Cancer | Anti-proliferative effects observed | [1] |
| This compound Analog Series | Four different cancer cell lines | Various | Strong cytotoxic activity reported | [2] |
Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The provided data is based on studies of this compound analogs and related compounds.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro PI3K Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on PI3K activity. Specific kinase assay kits are commercially available and their protocols should be followed.
Materials:
-
Recombinant PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the PI3K enzyme, kinase assay buffer, and various concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the PI3K substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction for the recommended time and temperature (e.g., 30-60 minutes at 30°C).
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using the detection reagents as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PI3K activity inhibition for each this compound concentration and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Chitin Synthase Inhibitors to Investigate Fungal Cell Wall Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. Its unique composition, primarily consisting of polysaccharides like chitin (B13524) and β-glucans, makes it an attractive target for antifungal drug development.[1][2][3] While the initial topic of interest was the compound viridin, a thorough review of scientific literature reveals a scarcity of detailed information regarding its specific mechanism of action on fungal cell wall biosynthesis. Initial findings point to two distinct compounds named this compound: a 65 kDa antifungal protein with an IC50 of 6 µM against Verticillium dahliae, and a furanosteroidal antibiotic with potent fungistatic effects at concentrations as low as 0.003-0.006 µg/mL. However, for neither compound is there sufficient public data to construct detailed protocols for studying cell wall biosynthesis.
To provide a comprehensive and actionable resource, these application notes will instead focus on a well-characterized class of compounds used for this purpose: chitin synthase inhibitors , with a specific focus on Nikkomycin (B1203212) Z . Nikkomycins are potent competitive inhibitors of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[4][5][6] By disrupting this key process, these molecules serve as invaluable tools to probe the intricacies of cell wall synthesis, regulation, and the compensatory stress responses that fungi employ to survive.
These notes provide detailed methodologies for key experiments, quantitative data on the effects of chitin synthase inhibition, and diagrams of the relevant biological pathways and experimental workflows to guide researchers in this field.
Mechanism of Action: Chitin Synthase Inhibitors
Chitin synthase (CHS) enzymes are integral membrane proteins that catalyze the transfer of GlcNAc from a UDP-GlcNAc donor to a growing β-(1,4)-linked chitin chain.[1] Fungi possess multiple CHS isoenzymes, each playing distinct roles in processes such as hyphal growth, septum formation, and cell wall repair.[6]
Nikkomycin Z functions as a competitive inhibitor of chitin synthase by mimicking the structure of the UDP-GlcNAc substrate.[4][6] This competitive binding to the enzyme's active site blocks the synthesis of new chitin chains, leading to a weakened cell wall. The resulting cell wall stress triggers a compensatory response, often involving the upregulation of β-glucan synthesis, mediated by the Cell Wall Integrity (CWI) signaling pathway.[7] This makes Nikkomycin Z an excellent tool for studying the interplay between different cell wall biosynthetic pathways.
Data Presentation: Quantitative Effects of Nikkomycin Z
The efficacy of Nikkomycin Z can be quantified through various in vitro assays. The following tables summarize its inhibitory activity against specific chitin synthase isoenzymes and whole fungal organisms.
Table 1: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes [8]
| Isozyme | IC50 (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Various Fungal Species [9][10]
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | ≤0.5 - 32 | Activity can be medium-dependent. |
| Candida parapsilosis | 1 - 4 | Includes azole-resistant isolates. |
| Candida glabrata | >64 | Generally resistant. |
| Candida krusei | >64 | Generally resistant. |
| Cryptococcus neoformans | 0.5 - >64 | Activity is highly variable between isolates. |
| Coccidioides immitis | 0.125 - 4.9 | Potent activity against both spherule and mycelial phases.[9] |
| Aspergillus fumigatus | >64 | Generally resistant when used alone. |
| Blastomyces dermatitidis | - | Effective in vitro.[11][12] |
Table 3: Effect of Nikkomycin Z on Aspergillus fumigatus Cell Wall Composition [7]
| Treatment | Relative Chitin Content (%) | Relative β-Glucan Content (%) |
| Control (No Drug) | 100 | 100 |
| Nikkomycin Z | Decreased | Increased |
| Caspofungin (β-Glucan Synthesis Inhibitor) | Increased | Decreased |
| Nikkomycin Z + Caspofungin | - | Strongly Decreased |
Note: The study demonstrates a compensatory increase in the alternative polysaccharide when one pathway is inhibited. The combination of inhibitors leads to a significant disruption of the cell wall.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[13][14][15]
Materials:
-
Fungal isolate of interest (e.g., Candida albicans)
-
Nikkomycin Z
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
Plate Preparation: a. Prepare a stock solution of Nikkomycin Z in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11. c. Add 200 µL of the Nikkomycin Z working solution (at twice the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the drug-free growth control. Well 12 will contain only medium for a sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well. b. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay measures the activity of chitin synthase by detecting the synthesized chitin product using a Wheat Germ Agglutinin (WGA) conjugate.[16][17]
Materials:
-
Fungal mycelia (source of enzyme)
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA) for blocking
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Nikkomycin Z
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation (Crude Microsomal Fraction): a. Grow the fungus in a suitable liquid medium and harvest the mycelia. b. Homogenize the mycelia in ice-cold Extraction Buffer. c. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove cell debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the microsomal fraction. e. Resuspend the pellet in a minimal volume of Extraction Buffer. Determine the protein concentration.
-
Assay Plate Preparation: a. Coat the wells of a 96-well plate with 100 µL of WGA solution (e.g., 50 µg/mL in water) and incubate overnight at 4°C. b. Wash the wells three times with deionized water. c. Block the wells with 200 µL of blocking buffer (e.g., 2% BSA in Tris-HCl) for 2 hours at room temperature. d. Wash the wells three times with deionized water.
-
Enzymatic Reaction: a. Prepare a reaction mixture containing the Reaction Buffer and UDP-GlcNAc substrate. b. In the prepared plate, add serial dilutions of Nikkomycin Z. Include a control with no inhibitor. c. Add the enzyme preparation to each well to start the reaction. d. Incubate the plate at 30°C for 1-3 hours with gentle shaking.
-
Detection: a. Stop the reaction by washing the wells five times with deionized water to remove unreacted substrate. b. Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30-60 minutes at room temperature. c. Wash the wells five times with deionized water. d. Add 100 µL of TMB substrate and incubate until color develops (5-15 minutes). e. Add 100 µL of Stop Solution.
-
Data Analysis: a. Measure the absorbance at 450 nm. b. Subtract the background (no enzyme control) from all readings. c. Calculate the percent inhibition for each concentration of Nikkomycin Z relative to the control and determine the IC50 value.
Protocol 3: Quantification of Fungal Cell Wall Chitin
This protocol describes the quantification of chitin by hydrolyzing the cell wall and measuring the released glucosamine (B1671600).[18][19]
Materials:
-
Fungal mycelia (treated with Nikkomycin Z and untreated controls)
-
6 M Hydrochloric Acid (HCl)
-
Sodium tetraborate (B1243019) solution (0.16 M, pH 9.1)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)
-
Glucosamine standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: a. Harvest fungal mycelia by filtration and wash thoroughly with distilled water. b. Lyophilize (freeze-dry) the mycelia to obtain a constant dry weight.
-
Acid Hydrolysis: a. Weigh a precise amount of dried mycelia (e.g., 20-30 mg) into a screw-cap glass tube. b. Add 1 mL of 6 M HCl and seal the tube tightly. c. Hydrolyze at 110°C for 6-8 hours. d. After cooling, carefully evaporate the HCl under a stream of air in a fume hood. e. Resuspend the dried hydrolysate in a known volume of sterile distilled water and centrifuge to remove insoluble material.
-
Colorimetric Assay for Glucosamine: a. Prepare a standard curve using the glucosamine standard solution. b. To an aliquot of the supernatant from the hydrolyzed samples and the standards, add sodium tetraborate solution. c. Heat the mixture at 100°C for 3 minutes. d. After cooling, add Ehrlich's reagent and incubate at room temperature for 15-20 minutes. e. Measure the absorbance at 530 nm.
-
Calculation: a. Determine the amount of glucosamine in the samples using the standard curve. b. Calculate the chitin content based on the glucosamine concentration, accounting for the molecular weight difference (Glucosamine MW ≈ 179.17 g/mol , N-acetylglucosamine monomer in chitin MW ≈ 203.19 g/mol ). c. Express the result as µg of chitin per mg of dry cell wall.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 5. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Evaluation of nikkomycins X and Z in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 19. uvadoc.uva.es [uvadoc.uva.es]
Viridin: A Powerful Tool for Interrogating PI3K/Akt Signal Transduction Pathways
For Immediate Release
GÖTTINGEN, Germany – December 19, 2025 – Viridin, a steroidal fungal metabolite, and its semi-synthetic analogs are emerging as potent and irreversible inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. These compounds offer researchers a valuable tool to dissect the intricate roles of PI3K and its downstream effector, Akt, in a multitude of cellular processes, from cell growth and proliferation to survival and metabolism. This document provides detailed application notes and protocols for utilizing this compound and its derivatives to investigate these critical signal transduction pathways.
Introduction to this compound and its Mechanism of Action
This compound, and its well-characterized analog PX-866, function as highly potent, irreversible inhibitors of Class I PI3K isoforms.[1] The inhibitory mechanism involves the covalent modification of a critical lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K.[2] This irreversible binding effectively and durably shuts down the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The resulting depletion of PIP3 prevents the recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.
The PI3K/Akt pathway is a central signaling cascade that is frequently dysregulated in various diseases, including cancer. The ability of this compound and its analogs to potently inhibit this pathway makes them invaluable for studying the consequences of PI3K inhibition in both normal and pathological cellular contexts.
Quantitative Data: Inhibitory Potency of this compound and its Analogs
The efficacy of this compound and its derivatives as PI3K inhibitors has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The semi-synthetic analog PX-866, in particular, has been extensively characterized.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| PX-866 | PI3Kα | 5 | Purified enzyme |
| PI3Kδ | 9 | Purified enzyme | |
| PI3Kγ | 2 | Purified enzyme | |
| PI3K (p85-p110α) | 0.1 | Immune complex kinase assay | |
| Phospho-Ser473-Akt | 20 | HT-29 colon cancer cells | |
| Wortmannin | PI3K (general) | 3 | Purified enzyme |
| PI3K (p85-p110α) | 1.2 | Immune complex kinase assay |
This table summarizes IC50 values for PX-866 and the related PI3K inhibitor, Wortmannin. Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound and its analogs to investigate the PI3K/Akt signaling pathway.
Protocol 1: In Vitro PI3K Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound or its analogs on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound or PX-866 stock solution in DMSO
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound or PX-866 in kinase reaction buffer. A final DMSO concentration of ≤1% is recommended. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the PI3K enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Substrate Addition: Add the PIP2 substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, use [γ-³²P]ATP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Stop Reaction: Terminate the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Detection: Measure the kinase activity. For radioactive assays, this involves capturing the phosphorylated PIP3 on a membrane and quantifying with a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of Akt Phosphorylation by Western Blot
This protocol details the assessment of this compound's effect on the PI3K pathway within a cellular context by measuring the phosphorylation of its key downstream target, Akt.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound or PX-866 stock solution in DMSO
-
Growth factor (e.g., insulin, EGF) to stimulate the PI3K pathway (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to the desired confluency. Treat the cells with varying concentrations of this compound or PX-866 for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control. If pathway stimulation is required, starve the cells of serum for several hours before treating with a growth factor for a short period (e.g., 10-20 minutes) prior to lysis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Express the level of Akt phosphorylation as a ratio of phospho-Akt to total Akt.
Visualizing the Impact of this compound on Signal Transduction
The following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for assessing the inhibitory effects of this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound and its analogs represent a class of powerful and specific inhibitors of the PI3K/Akt signaling pathway. Their irreversible mechanism of action provides a sustained and potent tool for researchers investigating the multifaceted roles of this critical cellular cascade. The protocols and data presented herein offer a comprehensive guide for the effective application of these compounds in signal transduction research, paving the way for new discoveries in both fundamental biology and drug development.
References
- 1. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PX-866, PI3-kinase Inhibitor - CD BioSciences [celluars.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Antifungal Efficacy of Viridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin and its analogs are a class of fungal-derived steroids that have demonstrated broad-spectrum antifungal activity. Understanding the in vitro efficacy of these compounds is a critical first step in the drug development pipeline. These application notes provide a detailed protocol for determining the antifungal activity of this compound against various fungal pathogens. The described methods include determination of the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), time-kill kinetics, and assessment of activity against fungal biofilms. Furthermore, insights into this compound's mechanism of action are discussed, providing a basis for more advanced mechanistic studies.
Viridiofungins, a class to which this compound belongs, are known to be potent inhibitors of serine palmitoyltransferase, the first committed enzyme in sphingolipid biosynthesis.[1] This inhibition disrupts the production of essential sphingolipids, leading to compromised cell membrane integrity and ultimately fungal cell death.[1][2] Additionally, furanosteroids like this compound have been identified as nanomolar-potency inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in various cellular signaling pathways.[3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Isolate | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC (µg/mL) | Quality Control Isolate MIC (µg/mL) |
| Candida albicans SC5314 | 0.125 | 0.25 | 0.5 | 0.25 |
| Candida glabrata BG2 | 0.5 | 1 | 2 | 0.5 |
| Aspergillus fumigatus Af293 | 0.25 | 0.5 | 1 | 0.5 |
| Cryptococcus neoformans H99 | 0.06 | 0.125 | 0.25 | 0.125 |
| Candida auris B8441 | 1 | 2 | 4 | 1 |
Note: The data presented in this table are representative examples and will vary depending on the specific fungal strains and experimental conditions.
Table 2: Time-Kill Kinetics of this compound against Candida albicans SC5314
| Time (hours) | Growth Control (CFU/mL) | 1x MIC (CFU/mL) | 4x MIC (CFU/mL) | 16x MIC (CFU/mL) |
| 0 | 5 x 10⁵ | 5 x 10⁵ | 5 x 10⁵ | 5 x 10⁵ |
| 2 | 8 x 10⁵ | 4 x 10⁵ | 2 x 10⁵ | 1 x 10⁵ |
| 4 | 2 x 10⁶ | 2 x 10⁵ | 5 x 10⁴ | <10³ |
| 8 | 9 x 10⁶ | 5 x 10⁴ | <10³ | <10³ |
| 12 | 4 x 10⁷ | 1 x 10⁴ | <10³ | <10³ |
| 24 | 1 x 10⁸ | <10³ | <10³ | <10³ |
Note: Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[4]
Table 3: Biofilm Susceptibility of Candida albicans SC5314 to this compound
| Concentration | Planktonic MIC₅₀ (µg/mL) | Sessile Minimum Inhibitory Concentration (SMIC₅₀) (µg/mL) |
| This compound | 0.125 | 2 |
| Fluconazole | 0.5 | 64 |
Note: Biofilm-grown cells often exhibit significantly higher resistance to antifungal agents compared to their planktonic counterparts.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6][7]
1.1. Materials:
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[8][9]
-
Sterile 96-well flat-bottom microtiter plates.[10]
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Sterile saline (0.9% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
1.2. Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.[7]
-
For molds, grow on a suitable agar medium at 35°C for 5-7 days until sporulation is evident.[7]
-
Harvest several colonies (for yeast) or conidia (for molds) and suspend in sterile saline.[7]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]
1.3. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.[7]
-
Add 100 µL of the standardized fungal inoculum to each well.[7]
-
Include a growth control (no drug) and a sterility control (no inoculum).[7]
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, read visually or with a microplate reader at 490 nm.[5][10]
Caption: Workflow for MIC determination.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a continuation of the MIC assay.
2.1. Procedure:
-
Following MIC determination, take a 20 µL aliquot from each well that shows no visible growth.[11]
-
Spot the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or fewer than three colonies (approximately 99 to 99.5% killing).[12]
Time-Kill Assay
This assay provides information on the rate of antifungal activity.[4]
3.1. Materials:
-
Same as for MIC determination, plus sterile glass tubes.
3.2. Procedure:
-
Prepare tubes containing RPMI 1640 medium with this compound at concentrations of 0x (growth control), 1x, 4x, and 16x the predetermined MIC.[4]
-
Inoculate each tube with a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[8]
-
Incubate the tubes at 35°C with agitation.[13]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[4]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.[8]
-
Plate 100 µL of the appropriate dilutions onto SDA plates.[8]
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.[8]
Caption: Time-kill assay workflow.
Biofilm Susceptibility Testing
This protocol is adapted for assessing the efficacy of this compound against fungal biofilms.[5]
4.1. Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well plate.[14]
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
4.2. Antifungal Treatment:
-
Add 100 µL of RPMI 1640 containing serial dilutions of this compound to the biofilm-coated wells.
-
Incubate for a further 24 hours at 37°C.
4.3. Quantification of Biofilm Viability (XTT Assay):
-
Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) at 0.5 mg/mL in PBS.[5]
-
Add menadione (B1676200) to the XTT solution to a final concentration of 1 µM immediately before use.[5]
-
Wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.[5]
-
Incubate the plate in the dark at 37°C for 2 hours.[5]
-
Measure the colorimetric change at 490 nm using a microplate reader.[5]
-
The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the control.[5]
Mechanism of Action and Fungal Response
This compound's primary mechanism of action is the inhibition of sphingolipid biosynthesis, a pathway essential for fungal cell membrane integrity and function.[1] Disruption of this pathway leads to the accumulation of toxic precursors and a lack of essential membrane components, ultimately resulting in cell death.
Fungi possess intricate signaling pathways to respond to cellular stress, including that induced by antifungal agents.[15][16] The Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway are two major stress-activated mitogen-activated protein kinase (MAPK) pathways.[15][17] Exposure to cell membrane-destabilizing agents can trigger the CWI pathway, leading to a compensatory reinforcement of the cell wall.[15] Understanding these response pathways is crucial, as their activation can contribute to the development of antifungal tolerance and resistance.
Caption: Fungal stress response to this compound.
References
- 1. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel bioactive steroid biosynthetic pathway in symbiotic fungi | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signalling mechanisms involved in stress response to antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application of Viridin in Plant Pathology: A Detailed Guide to Fungal Disease Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin is a potent antifungal metabolite first identified in Trichoderma viride (also known as Gliocladium virens).[1] As a member of the furanosteroid class of molecules, this compound exhibits significant fungistatic properties against a broad spectrum of plant pathogenic fungi. Its mode of action is believed to involve the inhibition of phosphoinositide 3-kinases (PI3Ks), crucial enzymes in fungal cell signaling pathways. These application notes provide a comprehensive overview of this compound's application in plant pathology, including detailed protocols for in vitro and in planta experiments, quantitative efficacy data, and insights into its role in inducing plant defense mechanisms.
Quantitative Data on Antifungal Activity
The efficacy of this compound against various phytopathogenic fungi has been documented, with its inhibitory concentrations varying depending on the target species. The following table summarizes the available quantitative data on this compound's antifungal activity.
| Fungal Species | Common Disease Caused | Minimum Inhibitory Concentration (MIC) |
| Verticillium dahliae | Verticillium Wilt | IC50 of 6 µM[2] |
Note: Comprehensive quantitative data (MIC, EC50) for this compound against a wide range of plant pathogenic fungi is limited in publicly available literature. The provided data is based on available research, and further studies are encouraged to expand this dataset.
Mechanism of Action and Plant Defense Signaling
This compound's primary mode of action is the inhibition of fungal growth. However, like other secondary metabolites from Trichoderma species, it is hypothesized to play a role in inducing systemic resistance in plants. Trichoderma and its metabolites are known to trigger plant defense responses through signaling pathways involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[3][4][5] These responses can lead to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and accumulation of phytoalexins, rendering the plant more resistant to subsequent pathogen attacks.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols based on specific experimental conditions and target organisms.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound for use in various bioassays.
Materials:
-
Purified this compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. A common starting concentration is 10 mg/mL.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary for some compounds, but care should be taken to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), 4°C may be sufficient.[6]
Note on Stability: Specific stability data for this compound in DMSO is not widely available. It is recommended to prepare fresh dilutions for each experiment and to monitor for any precipitation upon dilution in aqueous media. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the test organisms.[6]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Target fungal pathogen culture
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or buffer
-
Positive control antifungal (e.g., a commercial fungicide)
-
Solvent control (DMSO)
Procedure:
-
Prepare a fungal inoculum suspension from a fresh culture in sterile water or buffer. Adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
Prepare serial dilutions of the this compound stock solution in the liquid growth medium in the wells of a 96-well plate. A common approach is a two-fold serial dilution.
-
Include necessary controls:
-
Positive control: A known antifungal agent.
-
Negative control: Fungal inoculum in medium without this compound.
-
Solvent control: Fungal inoculum in medium with the highest concentration of DMSO used in the dilutions.
-
Medium sterility control: Medium only.
-
-
Inoculate each well (except the sterility control) with the fungal suspension.
-
Incubate the plates at the optimal temperature for the fungal pathogen for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually assessing the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) with a microplate reader. The MIC is the lowest concentration that shows a significant reduction in growth compared to the solvent control.
Protocol 3: Greenhouse Efficacy Trial
This protocol is a general guideline for evaluating the efficacy of this compound in controlling a fungal disease on a host plant in a greenhouse setting.
Materials:
-
This compound working solution (prepared from stock and diluted in sterile water with a surfactant if necessary)
-
Host plants of a susceptible variety
-
Fungal pathogen inoculum
-
Pots and sterile potting mix
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Spraying equipment
-
Positive control (commercial fungicide)
-
Negative control (mock treatment with water/surfactant)
Procedure:
-
Plant Propagation: Grow healthy, uniform host plants to a suitable developmental stage (e.g., 3-4 true leaves).
-
Treatment Application:
-
Divide the plants into treatment groups (e.g., this compound at different concentrations, positive control, negative control).
-
Apply the treatments to the plants. This can be done as a foliar spray, soil drench, or seed treatment, depending on the target disease. Ensure thorough coverage.
-
-
Pathogen Inoculation:
-
After a specified period post-treatment (e.g., 24 hours), inoculate the plants with the fungal pathogen.
-
The inoculation method will depend on the pathogen's life cycle (e.g., spraying a spore suspension, placing an agar (B569324) plug with mycelium on a leaf).
-
-
Incubation and Disease Development:
-
Maintain the plants in a high-humidity environment for an initial period (e.g., 24-48 hours) to promote infection.
-
Return the plants to optimal growing conditions and monitor for disease development over a period of 7-14 days.
-
-
Data Collection and Analysis:
-
Assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, disease incidence).
-
Collect other relevant data such as plant height, biomass, and any signs of phytotoxicity.
-
Statistically analyze the data to determine the significance of the treatment effects.
-
Conclusion
This compound holds promise as a valuable tool in the management of fungal diseases in plants. Its fungistatic properties, coupled with its potential to induce plant defense mechanisms, make it a compelling subject for further research and development. The protocols and data presented in these application notes provide a foundation for scientists to explore the full potential of this compound in sustainable agriculture and the development of new antifungal agents. Further research is needed to expand the quantitative data on its efficacy, elucidate the specific signaling pathways it activates in plants, and develop stable formulations for practical application.
References
- 1. Trichoderma virens [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Trichoderma-induced plant immunity likely involves both hormonal- and camalexin-dependent mechanisms in Arabidopsis thaliana and confers resistance against necrotrophic fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Molecular interaction between plants and Trichoderma species against soil-borne plant pathogens [frontiersin.org]
- 6. medchemexpress.cn [medchemexpress.cn]
Viridin as a Biofungicide: Application Notes and Protocols for Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin is a steroidal antibiotic produced by fungi of the genus Trichoderma, notably Trichoderma viride and Gliocladium virens.[1][2] It exhibits potent antifungal properties against a wide range of plant pathogenic fungi, making it a promising candidate for development as a biofungicide in sustainable agriculture.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in agricultural research, summarizing its efficacy and outlining methodologies for its evaluation.
Mechanism of Action
This compound's primary mode of action is the potent and irreversible inhibition of serine palmitoyltransferase, the first and rate-limiting enzyme in the fungal sphingolipid biosynthesis pathway.[4][5] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in signal transduction and membrane integrity.[6][7][8] By disrupting this pathway, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death.
Plant Defense Induction
In addition to its direct antifungal activity, metabolites from Trichoderma species, the producers of this compound, are known to induce systemic resistance in plants. This involves the activation of plant defense signaling pathways, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, leading to a primed state of enhanced defense against a broad spectrum of pathogens.[9][10][11][12]
Quantitative Data on Antifungal Efficacy
The following tables summarize the available quantitative data on the antifungal activity of this compound and the efficacy of its producing organism, Trichoderma viride.
Table 1: In Vitro Antifungal Activity of this compound
| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Verticillium dahliae | IC50: 6 µM | [12] |
| Botrytis allii (spore germination) | 0.019 ppm (α-viridin) | [3] |
| Botrytis allii (spore germination) | 0.156 ppm (β-viridin) | [3] |
Note: Data on MIC values for a wider range of plant pathogens are limited in publicly available literature. Further research is needed to establish a comprehensive antifungal spectrum.
Table 2: Efficacy of Trichoderma viride (this compound Producer) in Disease Control
| Crop | Pathogen | Application Method | Efficacy | Reference |
| Mung bean | Seed-borne fungi | Seed treatment | 60.93% reduction in seed mycoflora | [13] |
| Mung bean | Seed-borne fungi | Seed treatment | 11.53% increase in germination over control | [13] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Target fungal pathogen culture
-
Sterile distilled water or saline
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on a suitable agar (B569324) medium.
-
Harvest spores or mycelial fragments and suspend them in sterile water or saline.
-
Adjust the inoculum concentration to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL in the test wells.[14]
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the liquid culture medium within the 96-well plate to achieve a range of desired concentrations.
-
Include a positive control (inoculum with medium and DMSO, no this compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control.
-
Incubate the microtiter plate at the optimal temperature for the target fungus for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.[15]
-
Optionally, use a microplate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.
-
Protocol 2: Greenhouse Efficacy Trial of this compound as a Seed Treatment
This protocol outlines a method to evaluate the efficacy of this compound as a seed treatment in protecting seedlings from a soil-borne pathogen.
Materials:
-
This compound formulation suitable for seed treatment
-
Seeds of a susceptible crop plant
-
Pathogen inoculum (e.g., Rhizoctonia solani grown on a suitable substrate)
-
Sterilized potting mix
-
Pots or trays
-
Greenhouse with controlled environment
Procedure:
-
Inoculum Preparation and Soil Infestation:
-
Culture the target soil-borne pathogen on a suitable medium (e.g., autoclaved grain or sand-maize meal).
-
Incorporate the inoculum into the sterilized potting mix at a predetermined concentration to ensure consistent disease pressure.
-
-
Seed Treatment:
-
Prepare a solution or slurry of the this compound formulation at the desired concentration.
-
Treat the seeds with the this compound formulation, ensuring uniform coverage. Allow the seeds to air dry.
-
Include an untreated control group (seeds treated with water or the formulation carrier without this compound) and a positive control (seeds treated with a commercial fungicide).[16]
-
-
Sowing and Growth Conditions:
-
Sow the treated and control seeds in pots filled with the infested soil.
-
Maintain the pots in a greenhouse with optimal conditions for both plant growth and disease development (e.g., temperature, humidity, and light).[17]
-
-
Data Collection and Analysis:
-
Germination Rate: Record the number of emerged seedlings at regular intervals.[2]
-
Disease Incidence and Severity: Assess the percentage of seedlings showing disease symptoms (e.g., damping-off, root rot) and rate the severity of the symptoms on a standardized scale.
-
Plant Growth Parameters: Measure plant height, root length, and shoot/root biomass (fresh and dry weight) at the end of the experiment.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.
-
Conclusion
This compound holds significant potential as a biofungicide for the management of plant diseases in agriculture. Its unique mode of action, targeting a fundamental biosynthetic pathway in fungi, makes it a valuable tool in integrated pest management strategies. Further research is warranted to expand the knowledge of its antifungal spectrum, optimize application methods, and conduct extensive field trials to validate its efficacy under diverse agricultural settings. The protocols and information provided herein serve as a foundation for researchers to explore and harness the full potential of this compound in developing novel and sustainable solutions for crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fungal Elicitor-Triggered Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of this compound, a new 65 kDa antifungal protein from the mould Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration of Peganum Harmala Extract Against Candida Species - Journal of Research in Dental and Maxillofacial Sciences [jrdms.dentaliau.ac.ir]
- 16. journaloffarmsciences.in [journaloffarmsciences.in]
- 17. sketchviz.com [sketchviz.com]
Application Notes and Protocols for In Vivo Studies of Antifungal Agents in Animal Models
For the attention of: Researchers, scientists, and drug development professionals.
Topic: In Vivo Studies Using Antifungal Agents in Animal Models of Fungal Infection
Disclaimer: As of the latest literature review, specific in vivo studies utilizing the antifungal protein Viridin in animal models of fungal infections have not been reported. The following application notes and protocols are presented as a comprehensive template based on established methodologies for evaluating novel antifungal compounds in vivo. The quantitative data provided herein is illustrative and should be considered hypothetical.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. This compound, an antifungal protein isolated from Trichoderma viride, has demonstrated promising fungistatic properties in vitro.[1][2] Preclinical evaluation in relevant animal models is a critical step in assessing the therapeutic potential of new antifungal candidates. This document provides detailed protocols and application notes for conducting in vivo studies to determine the efficacy of antifungal agents in murine models of systemic and cutaneous fungal infections.
Key Concepts in In Vivo Antifungal Efficacy Studies
Successful in vivo evaluation of an antifungal agent hinges on a well-designed study that incorporates appropriate animal models, fungal challenge strains, and defined endpoints. Key parameters for assessment include survival rates, fungal burden in target organs, and clinical signs of infection.[3][4] Murine models are frequently employed due to their genetic tractability, cost-effectiveness, and the availability of a wide range of immunological reagents.[3]
Application Note 1: Systemic Candidiasis Model in Immunocompromised Mice
This model is designed to evaluate the efficacy of a test compound in treating disseminated Candida albicans infection, a common and life-threatening condition in immunocompromised patients.
Experimental Protocol
-
Animal Model:
-
Species: Male or female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide (B585) (150 mg/kg) intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
-
Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans SC5314 or a clinically relevant isolate.
-
Culture: Grow the yeast in Sabouraud Dextrose Broth at 30°C for 18 hours.
-
Preparation: Wash the cells twice with sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10⁶ CFU/mL in PBS.
-
-
Infection:
-
Administer 0.1 mL of the fungal suspension (1 x 10⁵ CFU) via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with the test compound (e.g., this compound) 2 hours post-infection.
-
Administer the compound via a clinically relevant route (e.g., intravenously or intraperitoneally).
-
Include a vehicle control group (e.g., PBS) and a positive control group (e.g., fluconazole (B54011) at a known effective dose).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for 21 days and record mortality.
-
Fungal Burden Study: Euthanize a subset of mice at specified time points (e.g., 3, 5, and 7 days post-infection). Aseptically remove the kidneys, homogenize the tissue in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on Sabouraud Dextrose Agar.
-
Hypothetical Data Presentation
Table 1: Survival of Immunocompromised Mice with Systemic Candidiasis
| Treatment Group (n=10) | Dosage | Survival Rate (%) at Day 21 |
| Vehicle Control (PBS) | - | 0 |
| Test Compound (this compound) | 1 mg/kg | 40 |
| Test Compound (this compound) | 5 mg/kg | 80 |
| Test Compound (this compound) | 10 mg/kg | 100 |
| Positive Control (Fluconazole) | 10 mg/kg | 90 |
Table 2: Kidney Fungal Burden in Immunocompromised Mice with Systemic Candidiasis (Day 5)
| Treatment Group (n=5) | Dosage | Mean Log10 CFU/gram of Kidney (± SD) |
| Vehicle Control (PBS) | - | 7.8 ± 0.5 |
| Test Compound (this compound) | 1 mg/kg | 5.2 ± 0.7 |
| Test Compound (this compound) | 5 mg/kg | 3.1 ± 0.4 |
| Test Compound (this compound) | 10 mg/kg | <2.0 (Limit of Detection) |
| Positive Control (Fluconazole) | 10 mg/kg | 2.5 ± 0.3 |
Experimental Workflow Diagram
Caption: Workflow for Systemic Candidiasis Model.
Application Note 2: Cutaneous Candidiasis Model in Guinea Pigs
This model is suitable for evaluating the topical efficacy of an antifungal agent against skin infections caused by Candida albicans. Guinea pigs are often used for dermatophytosis models due to the structural similarities between their skin and human skin.[5][6]
Experimental Protocol
-
Animal Model:
-
Species: Hartley guinea pigs, 300-350 g.
-
Preparation: Anesthetize the animals and gently abrade a 2x2 cm area on the dorsal side with sterile sandpaper.
-
-
Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans ATCC 10231 or a clinical isolate.
-
Culture: Grow the yeast on Sabouraud Dextrose Agar for 48 hours at 35°C.
-
Preparation: Harvest the yeast cells and suspend them in sterile PBS to a concentration of 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Apply 0.1 mL of the fungal suspension to the abraded skin area and cover with an occlusive dressing for 24 hours.
-
-
Treatment:
-
Begin topical treatment 24 hours after infection.
-
Apply a specified amount of the test compound formulation (e.g., cream or ointment) to the infected area once or twice daily for 7-14 days.
-
Include a vehicle control group and a positive control group (e.g., clotrimazole (B1669251) cream).
-
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate the severity of the infection daily based on a scoring system for erythema, scaling, and crusting.
-
Fungal Burden: At the end of the treatment period, euthanize the animals and excise the infected skin. Homogenize the tissue and perform CFU counts as described for the systemic model.
-
Hypothetical Data Presentation
Table 3: Clinical Score in a Guinea Pig Model of Cutaneous Candidiasis (Day 7)
| Treatment Group (n=6) | Application Frequency | Mean Clinical Score (± SD) |
| Vehicle Control | Twice Daily | 8.5 ± 1.2 |
| Test Compound (this compound) 1% Cream | Once Daily | 4.2 ± 0.8 |
| Test Compound (this compound) 1% Cream | Twice Daily | 2.1 ± 0.5 |
| Positive Control (Clotrimazole) 1% Cream | Twice Daily | 2.5 ± 0.6 |
Table 4: Skin Fungal Burden in a Guinea Pig Model of Cutaneous Candidiasis (Day 7)
| Treatment Group (n=6) | Application Frequency | Mean Log10 CFU/gram of Skin (± SD) |
| Vehicle Control | Twice Daily | 6.2 ± 0.4 |
| Test Compound (this compound) 1% Cream | Once Daily | 3.9 ± 0.6 |
| Test Compound (this compound) 1% Cream | Twice Daily | 2.3 ± 0.3 |
| Positive Control (Clotrimazole) 1% Cream | Twice Daily | 2.6 ± 0.4 |
Signaling Pathway Visualization
While the precise mechanism of action for this compound is not fully elucidated, many antifungal agents target the fungal cell wall or membrane. The diagram below illustrates a generalized signaling pathway for fungal cell wall integrity, a common target for antifungal drugs.
Caption: Fungal Cell Wall Integrity Pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of novel antifungal agents. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for the preclinical development of new therapies to combat fungal infections. Further studies would be required to determine the specific pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing regimens for potential clinical applications.
References
- 1. Isolation and characterization of this compound, a new 65 kDa antifungal protein from the mould Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a Highly Fungistatic Substance Produced by Trichoderma viride | Semantic Scholar [semanticscholar.org]
- 3. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of vertebrate animal models of fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 6. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation and Testing of Viridin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing and evaluating the biological activity of Viridin derivatives. This compound, a fungal metabolite, has garnered significant interest due to its potent antifungal and anticancer properties.[1][2] This document outlines detailed protocols for the chemical synthesis of this compound analogs, in vitro testing methodologies, and data presentation guidelines to facilitate research and development in this promising area of medicinal chemistry.
I. Methods for Creating this compound Derivatives
The synthesis of this compound and its derivatives is a complex process that has been achieved through various multi-step strategies.[3][4][5][6] A common approach involves the construction of the core steroid-like furan (B31954) ring system followed by modifications to introduce diverse functional groups.
A generalized workflow for the synthesis and subsequent screening of this compound derivatives is outlined below. This process typically begins with the synthesis of a core scaffold, followed by diversification through various chemical reactions to create a library of analogs. These derivatives are then subjected to a cascade of biological assays to determine their efficacy and mechanism of action.
II. Data Presentation: Biological Activities of this compound and its Derivatives
The biological evaluation of this compound derivatives is crucial to understanding their structure-activity relationships (SAR). The following tables summarize the reported antifungal and anticancer activities of this compound and some of its key analogs.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Botrytis allii (spore germination) | 0.003 - 0.006 µg/mL | [1] |
| Colletotrichum lini (spore germination) | 0.003 - 0.006 µg/mL | [1] |
| Fusarium caeruleum (spore germination) | 0.003 - 0.006 µg/mL | [1] |
Table 2: Anticancer Activity of a this compound Derivative (Hypothetical Data for Illustration)
| Cell Line | Derivative | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound-A | 1.5 |
| HeLa (Cervical Cancer) | This compound-A | 2.8 |
| A549 (Lung Cancer) | This compound-A | 3.2 |
| MCF-7 (Breast Cancer) | This compound-B | 0.8 |
| HeLa (Cervical Cancer) | This compound-B | 1.2 |
| A549 (Lung Cancer) | This compound-B | 1.9 |
III. Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of this compound derivatives. The following sections provide step-by-step methodologies for assessing their antifungal and anticancer activities.
A. Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various fungal strains.[7][8]
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer
-
Sterile water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
This compound derivatives
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.
-
Dilute the stock suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Compound Preparation:
-
Dissolve the this compound derivatives and the positive control in DMSO to create stock solutions.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth or measure the optical density at 530 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
B. Protocol for Anticancer Activity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][9][10]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
This compound derivatives
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
IV. Mechanism of Action: PI3K Signaling Pathway
This compound and its derivatives are known to exert their anticancer effects, at least in part, by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[5][11] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancers, the PI3K pathway is hyperactivated, promoting tumor progression.
The diagram below illustrates the canonical PI3K/Akt signaling cascade and the point of inhibition by this compound derivatives.
By inhibiting PI3K, this compound derivatives can block the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells. Further assays, such as in vitro kinase assays, can be employed to quantify the inhibitory potency of these derivatives against specific PI3K isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of viridiofungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Viridin and its Analogs in PI3K/AKT/mTOR Signaling Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2]
Viridins are a class of steroid-like fungal metabolites, with Wortmannin being a prominent and extensively studied member.[3] Wortmannin and its semi-synthetic analogs, such as PX-866, are potent inhibitors of PI3K enzymes.[3][4] They function by irreversibly binding to the catalytic subunit of PI3K, thereby blocking its kinase activity and the subsequent downstream signaling cascade.[3][5] This document provides detailed application notes and experimental protocols for the use of Viridin analogs, specifically Wortmannin and PX-866, as tools to investigate the PI3K/AKT/mTOR pathway.
Mechanism of Action
Wortmannin, a this compound metabolite, is a broad and potent inhibitor of all classes of PI3K, with an IC50 in the low nanomolar range.[3] It achieves this by forming a covalent bond with a lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K.[3] This irreversible inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger.[6] The lack of PIP3 accumulation at the plasma membrane prevents the recruitment and subsequent activation of downstream kinases, most notably AKT.[6]
PX-866, a semi-synthetic this compound, also acts as an irreversible, broad-spectrum PI3K inhibitor.[5][7] It shares a similar covalent binding mechanism to Wortmannin, targeting the same lysine residue in the p110 catalytic subunit.[7] PX-866 has shown greater potency and a more sustained inhibition of AKT phosphorylation compared to Wortmannin in certain experimental models.[4][8]
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the inhibitory concentrations of Wortmannin and its analog PX-866 against PI3K and its downstream signaling events.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay | Reference |
| Wortmannin | Pan-PI3K | 3 nM | [9][10] | |
| Oral Cancer Cell Line (KB) | 3.6 ± 1 µM | Cell Viability | [11] | |
| PX-866 | Purified PI3K (p110α) | 0.1 nM | [4] | |
| Wortmannin (for comparison) | 1.2 nM | [4] |
| Inhibitor | Cell Line | Assay | Effective Concentration | % Inhibition | Reference |
| Wortmannin | Various | p-Akt (Ser473) | 10 nM | 50% | [5] |
| 100 nM | 85% | [5] | |||
| 1 µM | 95% | [5] |
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound Analogs
Caption: PI3K/AKT/mTOR signaling cascade with the point of inhibition by this compound analogs.
Experimental Workflow: Western Blot for p-Akt Inhibition
Caption: Key steps for Western Blot analysis of AKT phosphorylation after inhibitor treatment.
Experimental Protocols
Protocol 1: Inhibition of AKT Phosphorylation using Wortmannin and Western Blot Analysis
This protocol details the procedure for treating a suitable cell line with Wortmannin to inhibit the PI3K/AKT pathway and subsequently analyzing the phosphorylation status of AKT via Western blotting.[5]
Materials:
-
Cell line with an active PI3K/AKT pathway (e.g., MCF-7, A549, Jurkat).[5]
-
Complete cell culture medium.
-
Wortmannin (stock solution in DMSO).
-
6-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (5% Bovine Serum Albumin or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[12]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Wortmannin Treatment: Prepare serial dilutions of Wortmannin in complete culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO equivalent to the highest Wortmannin concentration).[5] Aspirate the old medium and add the medium containing Wortmannin or vehicle control. Incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[12] Quantify band intensities using densitometry software and express the results as a ratio of p-Akt to total Akt.
Protocol 2: Cell Viability Assessment using an MTT Assay
This protocol is designed to determine the effect of a this compound analog on cell viability and proliferation using a colorimetric MTT assay.[12]
Materials:
-
Cell line of interest.
-
Complete culture medium.
-
Wortmannin or PX-866 (stock solution in DMSO).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[12]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. For PX-866, a concentration range of 0.4 µM to 0.8 µM has been used for 72-hour treatments in glioblastoma cells.[7] For Wortmannin, a range of 1 nM to 10 µM can be tested.[12] Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The results can be plotted to determine the IC50 value.[12]
Protocol 3: In Vitro PI3K Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a this compound analog on PI3K enzyme activity.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α).
-
Kinase reaction buffer.
-
PIP2 substrate.
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system.
-
Wortmannin or PX-866.
-
Glutathione-coated plates (for some assay formats).[13]
-
Detection reagents (e.g., streptavidin-HRP for biotinylated-PIP3 detection).[13]
Procedure (Example using a competitive assay format):
-
Inhibitor Pre-incubation: Pre-incubate the PI3K enzyme with various concentrations of the this compound analog (e.g., Wortmannin at 100 nM) for 10 minutes at room temperature.[13]
-
Kinase Reaction Initiation: Add the PIP2 substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection) to start the kinase reaction.
-
Reaction Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of PIP3: The amount of PIP3 produced is quantified. In a competitive assay, biotinylated-PIP3 can be captured on a plate and detected with streptavidin-HRP. The signal will be inversely proportional to the PI3K activity.[13]
-
Data Analysis: Determine the percentage of inhibition at each compound concentration relative to a no-inhibitor control to calculate the IC50 value.
Conclusion
This compound and its analogs, particularly Wortmannin and PX-866, are indispensable pharmacological tools for dissecting the PI3K/AKT/mTOR signaling pathway. Their potent and irreversible inhibitory mechanism allows for robust interrogation of the pathway's role in various cellular contexts. The protocols outlined in this document provide a foundation for researchers to effectively utilize these compounds in their studies, enabling a deeper understanding of this critical signaling network and its implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Wortmannin exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway [ajp.mums.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: High-Throughput Screening for Novel Viridin-like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridin-like compounds, a class of fungal-derived steroids, have garnered significant interest as potential therapeutic agents due to their potent antifungal properties. The primary mechanism of action for some of these compounds is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for pH homeostasis in fungal cells. Disruption of V-ATPase function leads to a cascade of detrimental effects, including impaired nutrient uptake, disruption of endosomal trafficking, and ultimately, cell death. This makes V-ATPase an attractive target for the development of novel antifungal drugs.
This application note provides a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify and characterize novel this compound-like compounds with antifungal activity. The protocols outlined below describe a primary, cell-based antifungal screen followed by a target-based secondary screen for V-ATPase inhibition, enabling the identification of compounds with a specific mechanism of action.
Data Presentation
The following table summarizes hypothetical data for a set of this compound-like compounds identified through the screening process. This data is for illustrative purposes to demonstrate how results can be structured for comparative analysis.
| Compound ID | Antifungal Activity (IC50, µM) vs. C. albicans | V-ATPase Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) vs. HepG2 cells | Selectivity Index (CC50/Antifungal IC50) |
| This compound | 1.5 | 0.8 | 25 | 16.7 |
| Compound A | 0.8 | 0.5 | 30 | 37.5 |
| Compound B | 2.1 | 1.2 | > 50 | > 23.8 |
| Compound C | 5.6 | > 20 | > 50 | > 8.9 |
| Compound D | 0.5 | 0.3 | 15 | 30 |
| Control (Amphotericin B) | 0.25 | N/A | 5 | 20 |
Experimental Protocols
Primary Screen: Antifungal Cell Viability Assay
This protocol describes a high-throughput cell-based assay to assess the antifungal activity of test compounds against a relevant fungal pathogen, such as Candida albicans. The assay utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product resorufin, providing a quantitative measure of cell viability.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS
-
Compound library (dissolved in DMSO)
-
Resazurin-based cell viability reagent
-
384-well clear-bottom, black-walled microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Fungal Cell Preparation:
-
Culture C. albicans in RPMI-1640 medium overnight at 35°C.
-
Harvest the cells by centrifugation and wash with fresh medium.
-
Adjust the cell density to 2 x 10^5 cells/mL in RPMI-1640 medium.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each test compound from the library into the wells of a 384-well plate.
-
For controls, dispense DMSO only (negative control) and a known antifungal agent like Amphotericin B (positive control).
-
-
Cell Seeding:
-
Dispense 50 µL of the fungal cell suspension into each well of the compound-containing plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for an additional 2-4 hours at 35°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
-
Secondary Screen: V-ATPase Inhibition Assay
This protocol outlines a fluorescence-based assay to measure the inhibition of V-ATPase activity in isolated fungal vacuoles. The assay relies on the quenching of a fluorescent probe (e.g., ACMA) as it accumulates in acidified vesicles. Inhibition of V-ATPase prevents this acidification, resulting in a sustained fluorescence signal.
Materials:
-
Fungal vacuoles isolated from a suitable yeast strain (e.g., Saccharomyces cerevisiae)
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 25 mM KCl, 5 mM MgCl2, 0.2 M sorbitol
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds from the primary screen
-
384-well black microplates
-
Fluorescence plate reader with kinetic measurement capabilities (Excitation: 410 nm, Emission: 480 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of isolated fungal vacuoles in Assay Buffer.
-
Prepare a stock solution of ACMA in DMSO and dilute to the final working concentration in Assay Buffer.
-
Prepare a stock solution of ATP in water.
-
-
Assay Setup:
-
Dispense 10 µL of the fungal vacuole suspension into each well of a 384-well plate.
-
Add 100 nL of test compound or control (DMSO for negative control, Bafilomycin A1 for positive control).
-
Add 10 µL of the ACMA working solution to each well.
-
-
Initiation of Reaction and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by injecting 10 µL of ATP solution into each well.
-
Immediately begin kinetic fluorescence measurements, recording data every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Determine the percentage of V-ATPase inhibition for each compound relative to the DMSO control.
-
Calculate the IC50 values for active compounds from their dose-response curves.
-
Visualizations
Caption: High-Throughput Screening Workflow for Novel Antifungal Compounds.
Caption: Signaling Pathway of V-ATPase Inhibition by this compound-like Compounds.
Troubleshooting & Optimization
How to improve the yield and purity of Viridin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Viridin extracts from Trichoderma species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal Fermentation pH: The pH of the culture medium significantly impacts this compound production. The highest accumulation of this compound is observed at pH 3.[1][2] | - Maintain the culture medium pH at 3.0. Use a suitable buffer or periodic adjustments with acids like H₂SO₄. - Avoid pH levels of 2, as this can lead to the conversion of this compound to Viridiol (B1683570).[1][2] |
| Inappropriate Trichoderma Strain: Different strains of Trichoderma virens exhibit varying capacities for this compound production. | - Screen different T. virens strains (e.g., NBRC 9168, NBRC 9169) to identify a high-yielding strain.[2] | |
| Suboptimal Culture Conditions: Factors such as temperature, agitation, and incubation time can affect fungal growth and metabolite production. | - Optimize fermentation parameters. A common starting point is 25°C with shaking at 100-175 rpm for 5-7 days.[2][3] | |
| Inefficient Extraction Solvent: The choice of solvent is crucial for effectively extracting this compound from the culture filtrate. | - Use ethyl acetate (B1210297) or ether for the extraction of this compound from the culture liquid.[2] | |
| Low Purity of this compound Extract | Presence of Viridiol and β-Viridin: this compound can be converted to Viridiol, its reduction product, or isomerize to β-Viridin, especially during purification.[1][2][4] | - Maintain acidic conditions during extraction and purification to minimize conversion to Viridiol.[1] - Avoid prolonged exposure of this compound to silica (B1680970) gel during chromatography, as this can promote isomerization to β-Viridin.[2] |
| Co-extraction of Impurities: The crude extract may contain other fungal metabolites and media components. | - Employ multi-step purification techniques, such as a combination of cation-exchange chromatography and gel filtration chromatography.[5] - Use silica gel chromatography with strongly acidic alumina (B75360) to prevent isomerization during purification.[1] | |
| This compound Degradation | pH Instability: this compound is unstable in neutral and alkaline conditions, leading to its degradation.[1] | - Ensure all solutions and materials used during extraction and purification are maintained at a low pH (ideally around 2-3).[1] |
| Prolonged Storage of Extract: Extended storage, especially under suboptimal conditions, can lead to the degradation of this compound. | - Process the extract immediately after extraction. - If storage is necessary, store the purified this compound at low temperatures (e.g., -20°C) in an appropriate acidic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for producing this compound in Trichoderma cultures?
A1: The optimal pH for this compound accumulation in Trichoderma virens cultures is 3.0. At this pH, this compound production is maximized, while the formation of the byproduct Viridiol is minimized.[1][2]
Q2: Which solvent is most effective for extracting this compound?
A2: Ethyl acetate and ether are effective solvents for the extraction of this compound from the culture filtrate.[2]
Q3: How can I prevent the conversion of this compound to Viridiol during my experiments?
A3: The conversion of this compound to Viridiol is enhanced under low pH conditions, particularly at pH 2.[1][2] To minimize this conversion, it is crucial to maintain the culture pH at 3 during fermentation. While acidic conditions are necessary to maintain this compound stability, excessively low pH should be avoided during the production phase.
Q4: What are the recommended methods for purifying this compound extracts?
A4: A multi-step purification process is recommended to achieve high purity. This can include:
-
Cation-exchange chromatography: This technique is effective for the initial purification of the crude extract.[5]
-
Gel filtration chromatography (Size-exclusion chromatography): This can be used to separate this compound from other molecules based on size.[5]
-
Silica gel chromatography: This method can be used for further purification, but it is important to use strongly acidic alumina and limit the time the extract spends on the column to prevent isomerization to β-Viridin.[1][2]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound in your extracts.[2]
Experimental Protocols
Protocol 1: Fermentation of Trichoderma virens for this compound Production
-
Media Preparation:
-
Prepare Potato Infusion Glucose (PIG) medium containing Potato Infusion powder (4 g/L) and Glucose (20 g/L) in distilled water.
-
Adjust the pH of the medium to 3.0 using 1 M H₂SO₄.
-
Sterilize the medium by autoclaving.
-
-
Inoculation:
-
Inoculate the sterilized PIG medium with a fresh culture of Trichoderma virens.
-
-
Incubation:
-
Incubate the culture at 25°C with shaking at 100 rpm for seven days.[2]
-
-
Harvesting:
-
After incubation, separate the fungal biomass from the culture liquid by filtration. The culture liquid contains the secreted this compound.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Extract the culture liquid twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry them over anhydrous Na₂SO₄.
-
Concentrate the extract under vacuum.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Load the concentrated extract onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Note: Minimize the time the extract is in contact with the silica gel to reduce isomerization.[2]
-
-
Final Purification and Verification:
-
For higher purity, a second purification step using cation-exchange or gel filtration chromatography can be employed.[5]
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Key factors influencing the yield and purity of this compound extracts.
References
- 1. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. Conversion of this compound to viridiol by this compound-producing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of this compound, a new 65 kDa antifungal protein from the mould Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Viridin stability and degradation in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Viridin in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring furanosteroid metabolite produced by various fungi, notably from the Trichoderma genus.[1][2] It is recognized for its potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that regulates essential cellular processes like cell growth, proliferation, and survival.[3][4] By inhibiting PI3K, this compound can induce apoptosis and is a subject of interest in cancer research.
Q2: What are the main factors influencing this compound's stability in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by pH. It is significantly more stable in acidic conditions (pH 2-3) and undergoes rapid degradation in neutral to alkaline environments (pH > 5).[1] Other factors that can contribute to its degradation include exposure to light and elevated temperatures, although specific quantitative data on these factors are limited.
Q3: What are the major degradation products of this compound?
A3: The two primary degradation products of this compound are Viridiol (B1683570) and β-viridin.[1][5]
-
Viridiol: This is a reduction product of this compound. The conversion is often mediated by enzymes present in this compound-producing fungi.[5]
-
β-viridin: This is an isomer of this compound. The isomerization is favored in neutral, alkaline, or weakly acidic conditions and is considered irreversible.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6][7]
-
Preparation: Dissolve the this compound powder in DMSO to a desired concentration (e.g., 10 mM).[6]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7][8] Under these conditions, the stock solution should be stable for several months.
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for extended periods, especially at neutral or alkaline pH, due to its rapid degradation.[1] For experiments, fresh dilutions from the DMSO stock solution into your aqueous experimental buffer should be made immediately before use. If temporary storage of an aqueous solution is necessary, it should be kept on ice and in an acidic buffer (pH < 4), protected from light.
Troubleshooting Guide: this compound Stability and Degradation
This guide addresses common issues encountered during experiments with this compound related to its stability.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound in stock solution: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light, room temperature storage). 2. Degradation in aqueous experimental buffer: The pH of the buffer is neutral or alkaline, leading to rapid degradation during the experiment. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO and store it in aliquots at -20°C or -80°C, protected from light.[7][8] 2. Check the pH of your experimental buffer. If possible, adjust to a slightly acidic pH (e.g., pH 6.0-6.5) if it does not interfere with your assay. Prepare fresh dilutions of this compound immediately before each experiment. Include a time-course control to assess this compound stability in your specific assay conditions. |
| Appearance of unexpected peaks in HPLC analysis | 1. Formation of degradation products: this compound may have degraded into Viridiol or β-viridin. 2. Contamination: The sample or solvent may be contaminated. | 1. Compare the retention times of the unexpected peaks with those of Viridiol and β-viridin standards, if available. Analyze a freshly prepared this compound solution as a control. 2. Ensure the purity of your solvents and proper handling to avoid contamination. |
| Precipitation of this compound in aqueous buffer | 1. Low aqueous solubility: this compound has limited solubility in water. The concentration used may exceed its solubility limit in the aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <1%) in the final assay medium to avoid solvent effects and enhance solubility. If precipitation persists, consider lowering the final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Objective: To quantify the concentration of this compound and monitor its degradation into Viridiol and β-viridin.
HPLC System and Conditions (example):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-02, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of aqueous 0.1% H₃PO₄ (Solvent A) and acetonitrile (B52724) (Solvent B).[9]
-
Gradient: For example, 0–15 min from 22% B to 37% B, hold for 7 min.[9]
-
Flow Rate: 1 mL/min[9]
-
Detection: UV at 220 nm[9]
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase or a suitable solvent to generate a standard curve.
-
Sample Preparation: Dilute the experimental samples containing this compound to a concentration within the linear range of the standard curve.
-
Injection: Inject the prepared standards and samples into the HPLC system.
-
Analysis: Identify and quantify the peaks corresponding to this compound, Viridiol, and β-viridin based on their retention times compared to standards. Calculate the concentration of each compound using the standard curve.
Data Presentation
Table 1: pH Stability of this compound in Aqueous Solution
| pH | Stability | Observations | Reference(s) |
| 2 | Stable | No significant degradation observed over 2 days. | [1] |
| 3 | Stable | Optimal pH for accumulation in culture; stable over 2 days. | [1] |
| 4 | Less Stable | Degradation begins to be observed. | [1] |
| 5 | Unstable | Drastic decrease in stability observed over 2 days. | [1] |
| Neutral to Alkaline | Highly Unstable | Rapid degradation and isomerization to β-viridin occurs. | [1] |
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound in aqueous environments.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for this compound Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
- 1. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound I CAS#: 3306-52-3 I inhibitor of the lipid kinase PI3K I InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing Viridin Concentration for In Vitro Experiments: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Viridin in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a furanosteroid natural product isolated from fungi such as Trichoderma viride.[1][2] Its primary mechanism of action is the inhibition of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical cell signaling pathway that regulates cell growth, proliferation, and survival.[2][3][4]
Q2: What is a good starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-line specific. A good starting point for determining the half-maximal inhibitory concentration (IC50) for cell viability is to perform a dose-response curve. Based on studies with a self-activating this compound prodrug, a range of 0.1 µM to 10 µM is a reasonable starting point for assessing antiproliferative effects.[5] It is crucial to determine the IC50 for your specific cell model empirically.
Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
The most direct method to confirm this compound's on-target activity is to perform a Western blot analysis to measure the phosphorylation status of Akt (a downstream target of PI3K) at serine 473 (p-Akt Ser473). A significant decrease in the levels of p-Akt upon this compound treatment indicates successful inhibition of the PI3K pathway.[6][7]
Q4: I am observing precipitation of this compound after adding it to my cell culture medium. What can I do?
This compound is a hydrophobic molecule and may have limited solubility in aqueous solutions like cell culture media.[8] To avoid precipitation, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8] When preparing your final dilutions in culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically between 0.1% and 0.5%.[8] It is also advisable to prepare intermediate dilutions in pre-warmed medium and mix thoroughly.[8]
Q5: My cell viability results with this compound are not reproducible. What are the potential causes?
Lack of reproducibility in cell viability assays can stem from several factors. Inconsistent cell seeding density, variations in the passage number or confluency of the cells, and inconsistent incubation times can all contribute to variability.[9] It is also critical to ensure that your this compound stock solution is properly stored to prevent degradation and that a homogenous single-cell suspension is achieved before seeding.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability | 1. Cell line is not sensitive to PI3K inhibition. 2. This compound has degraded due to improper storage. 3. Incorrect assay setup or timing. | 1. Screen a panel of different cancer cell lines to find a sensitive model. 2. Use a fresh aliquot of this compound and verify its storage conditions. 3. Optimize the assay protocol, including cell seeding density and the duration of this compound exposure.[9] |
| High background signal in assays | 1. Contamination of the cell culture (e.g., mycoplasma). 2. Issues with assay reagents (e.g., expired). 3. Insufficient washing steps during the assay. | 1. Regularly test your cell lines for mycoplasma contamination. 2. Check the expiration dates and storage conditions of all assay reagents. 3. Ensure thorough but gentle washing of cells to minimize background noise.[9] |
| Inhibitor precipitation in culture | 1. The final concentration of this compound is too high for the aqueous medium. 2. The final concentration of DMSO is too low to maintain solubility. 3. Improper dilution technique. | 1. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific culture medium. 2. Ensure the final DMSO concentration is sufficient to keep this compound in solution (typically 0.1-0.5%).[8] 3. Prepare an intermediate dilution of the this compound stock in pre-warmed medium before adding it to the final culture volume.[8] |
| Inconsistent IC50 values | 1. Variation in cell health, passage number, or confluency. 2. Inconsistent incubation times with this compound. 3. Heterogeneous resistant population. | 1. Use cells within a consistent and narrow range of passage numbers and seed them at a consistent confluency.[9] 2. Adhere strictly to the same incubation times for all experiments.[9] 3. If resistance is suspected, consider single-cell cloning to isolate and characterize subpopulations.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivatives from published literature. Note that these values can be cell-line dependent and should be used as a reference for designing your own experiments.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Self-activating this compound (SAV) | PI3K Inhibition | - | 453 nmol/L | [5] |
| Self-activating this compound (SAV) | Antiproliferation | A549 | 1.05 µmol/L | [5] |
| NBD-Wm (Active form of SAV) | PI3K Inhibition | - | 24.2 nmol/L | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of your choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
MTT Assay:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[9]
Protocol 2: Western Blot Analysis of p-Akt Inhibition by this compound
This protocol describes how to assess the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them by adding RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and the loading control to determine the relative change in Akt phosphorylation upon this compound treatment.[6]
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound analogs derived from steroidal building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of wortmannin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiproliferative cytostatic effects of a self-activating this compound prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting common issues in Viridin PI3K assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals using Viridin PI3K assays.
PI3K Signaling Pathway Overview
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] It is commonly activated by growth factors binding to receptor tyrosine kinases (RTKs).[1][4][5] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4][6] PIP3 acts as a docking site for proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, bringing them to the plasma membrane.[1][4][7] Full activation of Akt requires phosphorylation at two key sites, Thr308 by PDK1 and Ser473 by mTORC2.[4][7] Activated Akt then phosphorylates numerous downstream targets to orchestrate various cellular responses.[4][8] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][7] Dysregulation of the PI3K/Akt pathway is a hallmark of many human diseases, particularly cancer.[7][9]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound PI3K assays.
Issue 1: High Background Signal
A high background signal can mask the true signal from kinase activity, reducing the assay window and sensitivity.
Q: Why is my background signal (e.g., no-enzyme control) unexpectedly high?
A: This can be caused by several factors, including contaminated reagents, compound interference, or issues with the assay plate itself.[10][11]
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, high-purity reagents, including ATP and buffer components. Ensure water is nuclease-free. Aliquot reagents to avoid repeated freeze-thaw cycles.[10][12] |
| Compound Interference | Some test compounds can autofluoresce or interfere with the detection chemistry.[13][14] Run a "no-enzyme" control with your compound to check for interference.[11] |
| ATP Concentration | High ATP concentrations, especially in ADP-detection assays, can contribute to background.[11] Use ATP at a concentration close to the Km of the kinase. |
| Assay Plate Issues | The type of microplate can affect background. Use black plates for fluorescence assays and white plates for luminescence assays to minimize crosstalk and background.[12] Pre-read the plate before adding reagents to check for intrinsic fluorescence.[10] |
| Detector/Reader Settings | Incorrect filter sets or gain settings on the plate reader can increase background noise. Consult the instrument manual and assay protocol for optimal settings.[12] |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one of the core components of the kinase reaction.
Q: I'm not observing any significant signal or kinase activity. What are the likely causes?
A: This typically points to issues with the enzyme, substrate, ATP, or overall reaction conditions.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | Ensure the PI3K enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[10] Verify the activity of the enzyme stock with a positive control inhibitor.[15] |
| Incorrect Buffer Composition | The kinase buffer is critical for enzyme function. Verify the pH and concentrations of all components (e.g., MgCl₂, DTT).[10] |
| ATP Degradation/Concentration | ATP solutions can degrade over time. Use a fresh stock. Ensure the final ATP concentration is appropriate for the assay, typically around the enzyme's Km value.[10] |
| Substrate Issues | Confirm the integrity, purity, and concentration of the lipid substrate (e.g., PIP2). Ensure it is properly solubilized in the assay buffer.[10] |
| Reaction Time | The reaction may not have proceeded long enough to generate a detectable signal. Conversely, if the reaction time is too long, substrate depletion can occur. Ensure the reaction is measured within the linear range.[10] |
Issue 3: High Data Variability (Poor Reproducibility)
Inconsistent results between wells or experiments can make data interpretation impossible.
Q: My IC50 values are highly variable between experiments. How can I improve reproducibility?
A: Reproducibility issues often stem from inconsistent reagent handling, assay conditions, or pipetting errors.
| Potential Cause | Recommended Solution |
| Inhibitor Solubility | Ensure test compounds are fully dissolved in the solvent (e.g., DMSO) and do not precipitate when diluted into the aqueous assay buffer.[14] Visually inspect for precipitation.[15] |
| Pipetting Inaccuracy | Small volume errors during serial dilutions or reagent addition can cause large variations. Use calibrated pipettes, prepare master mixes, and ensure proper mixing.[12] |
| Inconsistent Assay Conditions | Maintain consistent ATP and substrate concentrations across all experiments, as these can significantly affect IC50 values for ATP-competitive inhibitors.[10] Control temperature and incubation times precisely. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Use a plate sealer and consider not using the outermost wells for data points. |
| Substrate Conversion | Ensure the assay is run under initial velocity conditions, typically with less than 20% substrate conversion. High conversion rates can lead to non-linear kinetics and shift IC50 values. |
Troubleshooting Workflow
When faced with unexpected assay results, a logical, step-by-step approach can help identify the root cause of the problem.
General Experimental Protocol
This section provides a generalized methodology for an in vitro, fluorescence-based PI3K assay designed to measure inhibitor potency (IC50). Specific reagent concentrations and incubation times should be optimized for the particular PI3K isoform and assay technology (e.g., TR-FRET, Fluorescence Polarization).[16][17]
Reagent Preparation
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may contain 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 1 mM DTT.[17] Ensure the buffer is brought to room temperature before use.[12]
-
PI3K Enzyme: Thaw the PI3K enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2x to 4x the final concentration) in kinase buffer immediately before use.[16] The optimal enzyme concentration should be determined via titration to ensure the reaction is in the linear range.[16]
-
Lipid Substrate (PIP2): Prepare the PIP2 substrate according to the manufacturer's instructions, often involving sonication to ensure uniform liposomes. Dilute to a working concentration in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water. Dilute to the required working concentration in kinase buffer. The final concentration should ideally be at or near the Km of the enzyme for ATP.[10]
-
Test Compounds: Prepare a serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute these stocks into the kinase buffer to create a 4x working solution. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[13]
-
Stop/Detection Reagents: Prepare stop and detection reagents as specified by the assay kit manufacturer. A stop solution often contains EDTA to chelate Mg²⁺ and halt the kinase reaction.[11]
Assay Procedure (384-well plate format)
-
Compound Addition: Add 2.5 µL of the 4x serially diluted inhibitor solution (or DMSO vehicle for controls) to the appropriate wells of a 384-well assay plate.[16]
-
Enzyme Addition: Add 2.5 µL of the 4x PI3K enzyme solution to all wells except the "no-enzyme" background controls. Add 2.5 µL of kinase buffer to the no-enzyme control wells.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2x solution containing both the PIP2 substrate and ATP.[16]
-
Incubation: Cover the plate to prevent evaporation and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the reaction.[16]
-
Stop Reaction: Add 5 µL of stop solution to all wells to terminate the reaction.[11]
-
Detection: Add 5 µL of the detection reagent to all wells. Incubate for the time specified by the manufacturer (e.g., 30-60 minutes) at room temperature, protected from light.
-
Read Plate: Measure the signal (e.g., fluorescence ratio) on a compatible plate reader.
Data Analysis
-
Background Subtraction: Subtract the average signal from the "no-enzyme" control wells from all other data points.
-
Normalization: Normalize the data by setting the average signal of the "no-inhibitor" (vehicle only) control as 100% activity and the signal from a positive control inhibitor (or no ATP control) as 0% activity.
-
IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[15]
Experimental Workflow Diagram
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. promega.es [promega.es]
Technical Support Center: Managing Viridin Solubility Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Viridin, a naturally occurring furanosteroid known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for experiments?
A1: this compound is a fungal secondary metabolite and a member of the furanosteroid family.[1] It is a potent inhibitor of the lipid kinase PI3K (phosphatidylinositol 3-kinase), a key component in cell signaling pathways related to tumor cell growth.[2][3][4] Like many steroid-based compounds, this compound is hydrophobic and has very low solubility in water, which can lead to precipitation in aqueous cell culture media or buffers, making it difficult to achieve accurate and reproducible concentrations for in vitro and in vivo experiments.
Q2: What are the recommended primary solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1] For certain applications, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be suitable.[1] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution.
Q3: How do I prepare a high-concentration stock solution of this compound?
A3: To prepare a stock solution, dissolve your solid this compound powder in 100% DMSO.[5] For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Gentle warming or vortexing can aid dissolution. Store stock solutions at -20°C or -80°C for long-term stability.[1]
Q4: My this compound precipitated when I added it to my aqueous experimental medium. What happened and how can I fix it?
A4: Precipitation occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the hydrophobic this compound dissolved in the aqueous medium. This often happens when a large volume of a highly concentrated stock solution is added directly to the medium. To prevent this, perform serial dilutions of your working solution. This ensures the final concentration of the organic solvent in your experiment is low (typically ≤0.5%) and that the this compound remains in solution.
Q5: What are the best practices for storing this compound solutions?
A5: Solid this compound powder is stable for years when stored at -20°C.[1] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[1]
Troubleshooting Guide
Problem: Difficulty Dissolving this compound Powder
If you are finding that this compound powder is not readily dissolving in your chosen solvent, consult the following table and protocol.
This compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions.[1] |
| Ethanol | May be soluble | Can be used, but may require more solvent volume than DMSO. |
| Dimethylformamide (DMF) | May be soluble | An alternative to DMSO for stock solution preparation.[1] |
| Water | Insoluble / Very Low | Not suitable as a primary solvent.[6] |
| Phosphate-Buffered Saline (PBS) | Insoluble / Very Low | Not suitable as a primary solvent. |
| Cell Culture Media | Insoluble / Very Low | Direct dissolution is not recommended. |
Detailed Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal volume of 100% DMSO to the tube. Refer to the desired final concentration to calculate the required volume.
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for dissolving this compound powder.
Problem: Precipitation in Aqueous Media During Experiments
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer or cell culture medium.
Experimental Protocol: Preparing Working Solutions for Cell-Based Assays
This protocol uses a serial dilution approach to minimize the risk of precipitation.
-
Thaw Stock Solution: Thaw a single aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO) on ice.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of this compound in your cell culture medium. For example, to achieve a final concentration of 10 µM, you might first dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Crucially, add the small volume of this compound stock to the larger volume of medium while vortexing to ensure rapid dispersion.
-
Prepare Final Working Solution: Add the required volume of the intermediate solution to your experimental wells containing cells and medium to reach the final desired concentration. This second dilution step further reduces the final DMSO concentration.
-
Control Group: Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your treated samples.
Logical Diagram for Preventing Precipitation
Caption: Correct vs. incorrect dilution methods.
This compound's Mechanism of Action
This compound functions as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[3][4] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. By inhibiting PI3K, this compound can block downstream signaling through AKT, leading to cell cycle arrest and apoptosis in cancer cells.[7]
Simplified PI3K/AKT Signaling Pathway
Caption: this compound inhibits the PI3K/AKT pathway.
References
- 1. This compound I CAS#: 3306-52-3 I inhibitor of the lipid kinase PI3K I InvivoChem [invivochem.com]
- 2. Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Viridin samples
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of Viridin samples to ensure their stability and integrity for research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring furanosteroid and an antifungal metabolite produced by fungi such as Gliocladium virens and Trichoderma viride.[1][2] It is known to be a potent, irreversible covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[2] Its CAS Registry Number is 3306-52-3.[3]
Q2: What are the recommended storage conditions for solid this compound?
For long-term stability, solid (powder) this compound should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q3: How should I store this compound that is dissolved in a solvent?
This compound in solution is significantly less stable than in its solid form. For optimal long-term storage, it is recommended to store this compound solutions at -80°C, which should maintain stability for up to six months.[1] For shorter-term storage of one month, -20°C is a viable option.[1]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in chloroform (B151607) and water, sparingly soluble in carbon disulfide and carbon tetrachloride, and practically insoluble in ether.[3] For biological assays, it may also be dissolved in DMSO.[1]
Q5: I've noticed a loss of activity in my aqueous solution of this compound. Why might this be?
Aqueous solutions of this compound can lose their biological activity rapidly. This degradation can be mitigated by acidifying the solution to a pH of 3.[3]
Q6: Can this compound convert to other forms during storage or handling?
Yes, this compound can epimerize to β-viridin.[3] This is an important consideration as the biological activity of the epimer may differ. Additionally, prolonged contact with silica (B1680970) gel (for periods longer than 12 hours) during purification can lead to the formation of other unknown compounds.[4]
Storage Condition Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound samples.
| Sample Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound samples.
Issue 1: Reduced or no biological activity in an experiment.
-
Possible Cause 1: Improper Storage Temperature. Verify that the storage temperature for your this compound stock (solid or in solution) aligns with the recommendations in the table above. Excursions to warmer temperatures, even for short periods, can accelerate degradation.[1]
-
Possible Cause 2: Age of the Sample. Check the date of preparation or acquisition of your this compound sample. If it has exceeded the recommended storage duration, it may have degraded.
-
Possible Cause 3: Degradation in Aqueous Solution. If you are using an aqueous solution that was not acidified to pH 3, the this compound may have lost its activity.[3]
-
Possible Cause 4: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a this compound solution can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.
Issue 2: Unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Epimerization. The appearance of a new, closely related peak could indicate the epimerization of this compound to β-viridin.[3]
-
Possible Cause 2: Degradation Products. If the sample has been stored improperly or for too long, the unexpected peaks may correspond to degradation products. For instance, prolonged exposure to silica gel can generate unknown compounds.[4]
-
Possible Cause 3: Solvent Impurities. Ensure that the solvent used to dissolve the this compound is of high purity and has been stored correctly, as impurities or degradation products from the solvent itself could be the source of the unexpected peaks.
Experimental Workflow for Troubleshooting
If you suspect your this compound sample has degraded, the following workflow can help you diagnose the issue.
Caption: A decision-making workflow for troubleshooting suspected this compound sample degradation.
References
Technical Support Center: Overcoming Viridin Resistance in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Viridin in their fungal experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions and investigative pathways.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.
If you observe that the MIC of this compound for your fungal strain is significantly higher than reported values or has increased over time, it may indicate the development of resistance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocols |
| Target Modification | Mutations in genes encoding enzymes of the sphingolipid biosynthesis pathway could reduce this compound's binding affinity. | 1. Sequence Key Genes: Perform Sanger or next-generation sequencing of genes involved in sphingolipid metabolism, such as serine palmitoyltransferase. 2. Comparative Genomics: Compare the genomes of your resistant strain and a susceptible parent strain to identify mutations. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell. | 1. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known drug transporter genes. 2. Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of known efflux pump inhibitors. |
| Alterations in Sphingolipid Profile | Changes in the overall composition of sphingolipids may compensate for the inhibitory effect of this compound. | 1. Sphingolipid Profiling: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to analyze and compare the sphingolipid profiles of resistant and susceptible strains. |
| Cell Wall Integrity Stress Response | Activation of cell wall integrity pathways can lead to a compensatory response, strengthening the cell wall and reducing susceptibility. | 1. Cell Wall Integrity Assays: Perform assays such as Calcofluor White staining, Sorbitol Protection Assay, or Congo Red Assay to assess cell wall integrity. |
Problem 2: Fungal strain shows initial susceptibility to this compound, but growth resumes after prolonged exposure.
This phenomenon, known as tolerance, can be a precursor to stable resistance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocols |
| Activation of Stress Response Pathways | Fungal cells can activate stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway, to adapt to the initial stress caused by this compound. | 1. Phosphorylation Analysis: Use Western blotting to detect the phosphorylation status of key proteins in stress signaling pathways (e.g., Hog1, Mpk1). 2. Gene Deletion Studies: Investigate the role of specific signaling pathway components by testing the this compound susceptibility of corresponding gene deletion mutants. |
| Induction of Efflux Pumps | Exposure to this compound may induce the expression of drug efflux pumps over time. | 1. Time-Course Gene Expression Analysis: Monitor the expression of transporter genes at different time points after this compound exposure using qRT-PCR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be a potent inhibitor of serine palmitoyltransferase, the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the production of essential sphingolipids, which are crucial components of the fungal cell membrane and are involved in various signaling pathways.
Q2: What are the most likely mechanisms of acquired resistance to this compound?
Based on its mechanism of action and general principles of antifungal resistance, the most probable resistance mechanisms are:
-
Target Modification: Mutations in the gene encoding serine palmitoyltransferase that prevent this compound from binding effectively.
-
Increased Drug Efflux: Upregulation of ABC or MFS transporters that expel this compound from the cell.[2][3][4]
-
Bypass Pathways: Activation of alternative metabolic pathways that compensate for the reduced sphingolipid synthesis, although this is less common.
-
Stress Response Activation: Enhanced activation of cellular stress response pathways that help the fungus cope with the membrane stress induced by this compound.[5][6]
Q3: How can I confirm if my fungal strain is overexpressing efflux pumps?
You can perform a qRT-PCR experiment to compare the mRNA levels of known efflux pump genes (e.g., CDR1, MDR1) in your potentially resistant strain against a susceptible control strain. A significant increase in the expression of these genes in the resistant strain would suggest the involvement of efflux pumps.
Q4: Are there any known synergistic drug combinations with this compound?
While specific studies on this compound synergy are limited, it is plausible that combining this compound with inhibitors of efflux pumps or with compounds that disrupt other cellular processes, such as cell wall synthesis, could enhance its efficacy. Experimental validation through checkerboard assays is recommended to explore potential synergistic interactions.
Q5: My this compound-resistant strain shows cross-resistance to other antifungals. Why?
Cross-resistance can occur if the resistance mechanism is non-specific. For example, the overexpression of certain ABC transporters can lead to the efflux of a broad range of structurally and functionally unrelated compounds.[2][3] This is a phenomenon known as pleiotropic drug resistance (PDR).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
RPMI-1640 medium
-
This compound stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to the final inoculum density.
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be determined visually or by measuring the optical density at 490 nm.
Protocol 2: Analysis of Fungal Sphingolipid Profile by HPLC-MS
This protocol provides a general workflow for the extraction and analysis of fungal sphingolipids.
Materials:
-
Fungal cell culture
-
Extraction buffer (e.g., ethanol:water:diethyl ether:pyridine:ammonium hydroxide)
-
Chloroform and methanol (B129727)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Sphingolipid standards
Procedure:
-
Cell Harvesting: Grow fungal cells to the desired phase and harvest by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in the extraction buffer.
-
Perform a two-step extraction using methanol and chloroform.[3]
-
The organic phase containing the lipids is collected and dried under nitrogen.
-
-
HPLC-MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for injection.
-
Separate the different sphingolipid species using a C18 reverse-phase HPLC column.
-
Detect and quantify the sphingolipids using a mass spectrometer in either full scan or multiple reaction monitoring (MRM) mode.[6]
-
-
Data Analysis: Compare the abundance of different sphingolipid species between the resistant and susceptible strains.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: this compound inhibits serine palmitoyltransferase.
Caption: Fungal stress response pathways to this compound.
References
- 1. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 2. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Viridin Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to viridin degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of in my experiments?
A1: The two main products resulting from this compound transformation are viridiol (B1683570) and β-viridin. This compound can be irreversibly reduced to the phytotoxin viridiol, a process that can be mediated by the this compound-producing fungi themselves.[1] Additionally, this compound can isomerize to its epimer, β-viridin, particularly during purification processes involving silica (B1680970) gel chromatography.[2][3]
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound is significantly affected by pH. It is more stable in acidic conditions (e.g., pH 2-3) and shows decreased stability as the pH increases.[2][3] For instance, in one study, this compound remained stable at pH 2 but its stability markedly decreased at pH 5.[2] The presence of certain enzymes, such as a reductive enzyme from the producing fungus, can also enhance the conversion of this compound to viridiol, particularly under low pH conditions.[2]
Q3: My experimental results show a loss of this compound activity. What could be the cause?
A3: A loss of this compound activity is likely due to its degradation into less active or inactive compounds like viridiol or β-viridin. This degradation can be triggered by inappropriate pH conditions in your experimental buffers or media, prolonged exposure to reactive surfaces like silica gel during purification, or enzymatic activity if working with crude or semi-purified fungal extracts.[1][2][3]
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
A4: To ensure the stability of your this compound stock solutions, it is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, use buffers with an acidic pH (ideally pH 3-4) to maintain stability, and prepare them fresh for each experiment.
Q5: What analytical techniques are suitable for detecting and quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for separating and quantifying this compound, viridiol, and β-viridin.[2][3] When coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), HPLC can provide both quantitative data and structural information to unequivocally identify the compounds in your samples.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the new stock solution using HPLC. |
| pH-induced degradation in experimental media | 1. Measure the pH of your cell culture medium or experimental buffer. 2. If the pH is neutral or basic, consider adjusting it to a more acidic range (e.g., pH 5-6), if compatible with your experimental system. 3. For cell-free assays, use an acidic buffer (pH 3-4) to prepare working solutions. |
| Enzymatic degradation | 1. If using fungal extracts, consider heat-inactivating the extract to denature any enzymes that might degrade this compound. 2. Purify this compound from the fungal culture to remove any contaminating enzymes. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Steps |
| Conversion to viridiol or β-viridin | 1. Compare the retention times of the unknown peaks with those of authentic standards of viridiol and β-viridin, if available. 2. Use HPLC-MS to determine the mass of the unknown peaks. This compound, viridiol, and β-viridin have distinct molecular weights that can aid in their identification. 3. Review your sample preparation and purification steps. Prolonged exposure to silica gel can lead to the formation of β-viridin.[2][3] |
| Contamination | 1. Analyze a blank sample (solvent only) to rule out contamination from the solvent or HPLC system. 2. Ensure all glassware and equipment are thoroughly cleaned. |
Data Presentation
Table 1: Effect of pH on this compound Stability
The following table summarizes the stability of this compound in culture liquid at different pH values after two days of incubation. The initial this compound concentration was measured after five days of incubation at pH 3.
| pH | Remaining this compound (%) |
| 2 | ~100 |
| 3 | ~100 |
| 4 | ~75 |
| 5 | < 50 |
Data adapted from a study on this compound production and stability.[2]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and Viridiol
This protocol provides a general framework for the separation and quantification of this compound and its degradation product, viridiol. Optimization may be required depending on the specific HPLC system and sample matrix.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is recommended for optimal separation. An example gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
3. Detection:
-
Monitor the chromatogram at wavelengths relevant to this compound and viridiol (e.g., 254 nm and 310 nm).
4. Sample Preparation:
-
Extract this compound and its degradation products from the experimental sample using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Quantification:
-
Prepare a series of standard solutions of this compound and viridiol of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of this compound and viridiol in the samples by interpolating their peak areas from the calibration curve.
Visualizations
This compound Degradation Pathways
Caption: Key degradation pathways of this compound.
Experimental Workflow for Monitoring this compound Degradation
Caption: Workflow for this compound degradation analysis.
Logical Relationship for Troubleshooting this compound Instability
Caption: Troubleshooting logic for this compound instability.
References
Optimizing culture conditions for maximal Viridin production by Trichoderma
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize culture conditions for maximal viridin production by Trichoderma.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: While specific media for maximizing this compound are not extensively documented, rich media that support robust mycelial growth are generally recommended as a starting point. Potato Dextrose Broth (PDB) and Potato Dextrose Agar (PDA) are commonly used for the cultivation of Trichoderma species.[1] For submerged fermentation, a medium containing 45 g/L glucose as a carbon source and 0.35 g/L ammonium (B1175870) sulfate (B86663) as a nitrogen source has been shown to be optimal for Trichoderma viride biomass production, which is often a prerequisite for secondary metabolite synthesis.[2] A combination of wheat bran and white rice (2:1 w/w) has been found to support maximum growth and sporulation in solid-state fermentation for some Trichoderma species.[3]
Q2: What is the ideal pH for this compound production?
A2: The optimal pH for the growth and sporulation of Trichoderma viride is approximately 6.5.[4][5][6] However, for the production and accumulation of this compound and its related compound viridiol (B1683570), a lower pH may be beneficial. One study demonstrated that adjusting the culture pH to 2-3 after an initial growth phase enhanced the conversion of this compound to viridiol, with significant accumulation of viridiol at these low pH values.[7] this compound itself is noted to be unstable in neutral and alkaline media.[7]
Q3: What is the optimal temperature for this compound production?
A3: The optimal temperature for the growth of most Trichoderma species, including T. viride and T. atroviride, is between 25°C and 30°C.[8][9][10] While specific studies on the effect of temperature on this compound yield are scarce, maintaining the temperature within this range is recommended to ensure healthy fungal growth and metabolism. Some studies have noted that conidia produced at 30°C can exhibit greater bioactivity compared to those produced at 20°C or 25°C.[11]
Q4: How do aeration and agitation affect this compound production in liquid cultures?
A4: Aeration and agitation are critical for submerged fermentation as they ensure sufficient oxygen supply and homogenous mixing of nutrients.[12] For Trichoderma viride biomass production, an agitation speed of 175 rpm has been found to be optimal in shake flask cultures.[2] High agitation rates can cause shear stress, leading to fragmented mycelium and potentially reduced productivity.[2] The goal is to maintain a good level of dissolved oxygen without damaging the fungal mycelia.
Q5: What is the recommended incubation period for maximal this compound yield?
A5: The production of secondary metabolites like this compound is often growth-phase dependent. In submerged cultures of Trichoderma viride, maximum biomass has been observed after 5 days of fermentation.[2] For solid-state fermentation, incubation periods can be longer, with studies on Trichoderma conidia production showing peaks at 15-20 days and sometimes even a second peak around 45-50 days.[11] It is advisable to perform a time-course experiment to determine the optimal incubation time for this compound production under your specific conditions.
Q6: Does light affect this compound production?
A6: Light is a significant environmental factor that can influence secondary metabolism in Trichoderma. Several studies have shown that cultivation in darkness or reduced light favors the production of a wider range and higher abundance of secondary metabolites compared to cultivation under a light/dark cycle.[1][12] Therefore, for maximizing this compound production, incubation in constant darkness is recommended.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
| Question | Possible Cause | Troubleshooting Steps |
| My Trichoderma culture is growing well, but I can't detect any this compound. | Suboptimal culture conditions for secondary metabolism. | 1. Optimize Media: Ensure your medium is not nutrient-limited for precursors of this compound biosynthesis. Consider using a complex medium like PDB or a defined medium with an appropriate carbon-to-nitrogen ratio. 2. Adjust pH: After an initial growth phase (e.g., 5 days), try adjusting the culture pH to a lower value (e.g., pH 3-4) and incubate for a further 2 days, as low pH can influence the production and stability of furanosteroids like this compound.[7] 3. Incubate in Darkness: Cultivate your cultures in constant darkness to promote secondary metabolite production.[1][12] |
| I have very low yields of this compound. | The incubation time might not be optimal. | Perform a time-course experiment, harvesting and extracting this compound at different time points (e.g., every 2 days for up to 15-20 days) to identify the peak production period. |
| Inappropriate aeration and agitation in liquid culture. | For shake flask cultures, experiment with different agitation speeds (e.g., 150 rpm, 175 rpm, 200 rpm). For bioreactors, ensure a consistent dissolved oxygen level without excessive shear stress. |
Issue 2: Poor or No Fungal Growth
| Question | Possible Cause | Troubleshooting Steps |
| My Trichoderma inoculum is not growing. | Inappropriate temperature or pH. | 1. Check Temperature: Ensure your incubator is set to the optimal range of 25-30°C.[8] 2. Verify pH: The initial pH of your medium should be around 5.5-6.5 for optimal growth.[6][8] |
| Contamination of the culture. | Examine the culture for any signs of bacterial or other fungal contamination. If contaminated, discard the culture and start a new one from a pure stock, ensuring sterile techniques. | |
| Poor quality inoculum. | Use a fresh, actively growing culture for inoculation. If using spores, ensure they are viable. |
Data Presentation: Optimized Culture Conditions
Note: The following tables summarize optimal conditions for Trichoderma growth and general secondary metabolite production. Specific quantitative data on this compound yield under these varied conditions is limited in the current literature.
Table 1: Optimal Culture Conditions for Trichoderma viride Biomass Production in Submerged Fermentation [2]
| Parameter | Optimal Value |
| Carbon Source (Glucose) | 45 g/L |
| Nitrogen Source (Ammonium Sulfate) | 0.35 g/L |
| Temperature | 30°C |
| pH | 6.0 |
| Agitation | 175 rpm |
| Incubation Time | 5 days |
Table 2: General Optimal Ranges for Trichoderma spp. Growth and Sporulation
| Parameter | General Optimal Range | Citations |
| Temperature | 25 - 30°C | [8][9][10] |
| pH | 5.5 - 7.5 | [6][8] |
| Light Condition | Constant Darkness | [1][12] |
Experimental Protocols
Protocol 1: Optimization of this compound Production in Liquid Culture
-
Inoculum Preparation:
-
Grow Trichoderma virens on Potato Dextrose Agar (PDA) plates at 25°C for 7 days.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
-
Culture Media Preparation:
-
Prepare a basal medium such as Potato Infusion Glucose (PIG) medium (4 g/L potato infusion, 20 g/L glucose).[7]
-
To test the effect of different carbon and nitrogen sources, replace glucose and add other sources at equivalent carbon/nitrogen concentrations. Suggested carbon sources to test include sucrose, fructose, and maltose.[13] Suggested nitrogen sources include peptone, yeast extract, and sodium nitrate.[14]
-
Dispense 100 mL of medium into 250 mL Erlenmeyer flasks and autoclave.
-
-
Cultivation:
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate at 25°C with shaking at 175 rpm in constant darkness.
-
To test the effect of pH, grow the cultures for 5 days at an initial pH of 6.0, then adjust the pH of different flasks to 2, 3, 4, and 5 and continue incubation for another 2 days.[7]
-
-
Extraction of this compound:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate twice with an equal volume of ethyl acetate.[1]
-
Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), using a purified this compound standard for calibration.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Proposed biosynthetic pathway of this compound.
Caption: General signaling pathways for secondary metabolism.
References
- 1. humboldt-reloaded.uni-hohenheim.de [humboldt-reloaded.uni-hohenheim.de]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of Trichoderma reesei Vib1 in Gene Expression during Cellulose Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription Factors in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. A Comparative Study of Different Strains of Trichoderma under Different Conditions of Temperature and pH for the Control of Rhizoctonia solani [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Trichoderma biocontrol: signal transduction pathways involved in host sensing and mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carbon and nitrogen sources on spore germination, bio-mass production and antifungal metabolites by species of Trichoderma and Gliocladium | Indian Phytopathology [epubs.icar.org.in]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Viridin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent Viridin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a naturally occurring furanosteroid and an inhibitor of the lipid kinase PI3K, first identified as an antifungal secondary metabolite.[1][2] Chemically, it is a hydrophobic compound with low aqueous solubility.[3] Precipitation, often referred to as "fall-out," is a common issue when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous environment like cell culture medium.[3] Furthermore, this compound is known to be unstable in neutral and alkaline conditions, which are typical for standard cell culture media (pH 7.2-7.4).[2]
Q2: What are the primary causes of this compound precipitation?
Several factors can contribute to this compound precipitation:
-
Improper Stock Solution Preparation: Failing to completely dissolve this compound in the organic solvent or preparing a stock solution that is too concentrated can lead to precipitation upon dilution.
-
Incorrect Dilution Technique: Adding the concentrated DMSO stock solution too quickly into the aqueous cell culture medium creates localized areas of high concentration, causing the compound to crash out of solution.[4]
-
Temperature Fluctuations: Drastic temperature changes, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles of the stock solution, can decrease solubility and promote precipitation.[5][6]
-
pH of the Medium: this compound's instability in neutral to alkaline pH can contribute to its degradation and precipitation over time in culture.[2]
-
High Final Concentration: Attempting to achieve a final concentration of this compound in the medium that exceeds its solubility limit will inevitably lead to precipitation.
Q3: How should I prepare and store a this compound stock solution to ensure stability?
Proper preparation and storage of your stock solution are critical. The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[3]
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved.[3]
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid the process.[3][4]
-
Visually inspect the solution to ensure no solid particles remain.[3]
-
-
Storage:
Q4: What is the correct procedure for diluting the this compound stock solution into cell culture medium?
The dilution step is the most critical for preventing precipitation. The key is to avoid creating localized high concentrations of the hydrophobic compound in the aqueous medium.
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.[3]
-
While vigorously stirring or vortexing the medium, add the required volume of the this compound stock solution drop-by-drop or as a very slow stream.[4]
-
Continue to mix the medium gently for a few moments to ensure homogenous distribution.[3]
-
Visually inspect the medium for any signs of cloudiness or precipitate before adding it to your cells.
Q5: How does serum in the culture medium affect this compound solubility?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution.[8][9] For particularly difficult compounds, pre-mixing the DMSO stock with a small volume of pre-warmed Fetal Bovine Serum (FBS) before the final dilution into the larger volume of medium can enhance solubility.[3][10]
Q6: What is the maximum recommended final concentration of DMSO in my cell culture?
While necessary for dissolving this compound, DMSO can be toxic to cells at higher concentrations.
-
It is standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% .[3]
-
Many robust cell lines can tolerate up to 1%, but sensitive cell lines may show cytotoxic effects at lower concentrations.[3]
-
It is crucial to include a vehicle control in your experiments. This involves treating a set of cells with the same final concentration of DMSO as the this compound-treated cells to account for any effects of the solvent itself.[3]
Troubleshooting Guide for this compound Precipitation
Use this guide to diagnose and resolve precipitation issues during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to medium. | Improper Dilution Technique: Adding the stock too quickly creates localized supersaturation. | Add the stock solution dropwise into the medium while it is being vigorously stirred or vortexed.[4] |
| Stock Solution is Too Concentrated: The stock concentration is too high for the dilution factor. | Prepare a less concentrated stock solution. | |
| Medium is Cold: Lower temperature reduces the solubility of the compound. | Ensure the cell culture medium is pre-warmed to 37°C before adding the stock solution.[3] | |
| Cloudiness or precipitate appears over time in the incubator. | Compound Instability: this compound is unstable in neutral/alkaline pH, leading to degradation and precipitation.[2] | Consider replacing the medium with freshly prepared this compound-containing medium for long-term experiments (e.g., every 24-48 hours).[7] |
| Concentration Exceeds Solubility Limit: The final working concentration is too high. | Perform a dose-response curve to determine the highest soluble and non-toxic concentration for your specific cell line and media conditions. | |
| Interaction with Media Components: Potential for interaction with salts or other supplements.[5] | Prepare the final diluted medium immediately before use. Avoid storing diluted this compound in medium for extended periods. | |
| Stock solution itself is cloudy or contains crystals. | Incomplete Dissolution: The compound did not fully dissolve during preparation. | Gently warm the stock solution to 37°C and vortex or sonicate until clear.[3][4] |
| Precipitation after Freeze-Thaw: Repeated temperature cycles have caused the compound to fall out of solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][7] If a thawed aliquot is cloudy, attempt to redissolve by warming and vortexing before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 352.34 g/mol )[1]
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
To prepare a 10 mM stock solution, weigh out 3.52 mg of this compound powder.
-
Add 1.0 mL of sterile DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[3]
-
If necessary, gently warm the vial to 37°C to aid dissolution.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, sterile, single-use volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Label the tubes clearly and store them at -20°C or -80°C, protected from light.[3][7]
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
Materials:
-
Prepared 10 mM this compound stock solution
-
Complete cell culture medium, supplemented with serum as required
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Methodology:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a sterile conical tube.
-
Determine the volume of stock solution needed. For example, to make a 10 µM final concentration in 10 mL of medium from a 10 mM stock, you will need 10 µL of the stock solution.
-
Begin vigorously vortexing or stirring the pre-warmed medium.[4]
-
While the medium is actively mixing, slowly add the 10 µL of this compound stock solution drop-by-drop to the vortex. This ensures immediate dispersion and prevents localized high concentrations.[4]
-
Once the stock is added, continue to mix gently for another 10-15 seconds.
-
The medium is now ready to be added to your cell cultures. Always prepare fresh for each experiment.
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound I CAS#: 3306-52-3 I inhibitor of the lipid kinase PI3K I InvivoChem [invivochem.com]
- 2. Scalable preparation of furanosteroidal this compound, β-viridin and viridiol from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. invitria.com [invitria.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viridiol Phytotoxicity in Agricultural Applications of Viridin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the phytotoxicity associated with viridiol (B1683570), a metabolite of the antifungal agent viridin.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and viridiol?
A: this compound is a fungistatic compound produced by fungi such as Gliocladium virens (also known as Trichoderma virens). In the presence of this compound-producing fungi, this compound can be irreversibly reduced to viridiol.[1] Viridiol is a dihydro-derivative of this compound.[2] While this compound exhibits strong antifungal activity, viridiol has little to no antibiotic activity against a variety of fungi and bacteria.[2] However, viridiol is known to be phytotoxic, or harmful, to plants.[1][2]
Q2: What are the agricultural applications of this compound?
A: this compound is an antifungal compound, and preparations of fungi that produce it, such as Gliocladium virens, have been explored as biological control agents in agriculture.[2] These preparations can help control soilborne pathogens that cause diseases like damping-off in cotton seedlings.[2][3]
Q3: Why is viridiol phytotoxic, and what is its mechanism of action?
A: Viridiol is phytotoxic as it can cause necrosis (death) of plant tissues, particularly the radicles (embryonic roots) of seedlings.[2] The primary symptom of viridiol phytotoxicity is stunted root growth, with necrotic tips.[2] While the precise molecular signaling pathway of viridiol-induced phytotoxicity is not fully elucidated, it is known that viridiol inhibits cell proliferation and DNA synthesis in the root meristem of plants.[4] This disruption of cell division and growth leads to the observed stunting and necrosis of roots.
Q4: How can I determine if my this compound preparation contains viridiol?
A: The presence and quantity of this compound and viridiol in a sample can be determined using analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: What are the common symptoms of viridiol phytotoxicity in plants?
A: The most common symptoms of viridiol phytotoxicity are observed in seedlings and include:
-
Stunted growth, particularly of the roots.[2]
-
Necrosis (browning and death) of the root tips.[2]
-
Delayed seed germination.
-
In severe cases, complete inhibition of seedling emergence.[2] New growth on affected plants will typically appear healthy if the source of viridiol is removed.[5]
Troubleshooting Guide
Problem: I am observing phytotoxicity in my plants after applying a this compound-based product. How can I confirm it is due to viridiol?
A: To confirm that the observed phytotoxicity is due to viridiol, you should:
-
Analyze the Product: Use HPLC to quantify the concentration of viridiol in your this compound-based product.
-
Perform a Bioassay: Conduct a plant seedling growth inhibition assay using the purified viridiol from your product to see if it replicates the symptoms observed in your main experiment.
-
Compare Symptoms: The characteristic symptoms of viridiol phytotoxicity are stunted root growth and necrotic root tips.[2] If the symptoms in your experiment match these, it is likely that viridiol is the cause.
Problem: How can I reduce the phytotoxicity of my this compound-based formulation?
A: Several strategies can be employed to mitigate the phytotoxic effects of viridiol:
-
Strategy 1: Biological Detoxification: Certain microorganisms have been shown to be capable of detoxifying viridiol.[6][7] You can co-culture your this compound-producing fungus with a known viridiol-detoxifying microorganism. The efficacy of different microbial strains in detoxifying viridiol can be tested in vitro.
-
Strategy 2: Chemical Inhibition of Conversion: The conversion of this compound to viridiol is a biochemical process that can be inhibited. Research has shown that sterol biosynthesis inhibitors, such as propiconazole, flusilazole, myclobutanil, and triadimenol, can suppress the production of viridiol by Gliocladium virens without significantly affecting the growth of the fungus or the production of other desired antifungal compounds like gliotoxin (B1671588) and gliovirin.[3]
-
Strategy 3: Formulation and Application Optimization: The production of viridiol by Gliocladium virens is dependent on the substrate it is grown on.[2] Optimizing the culture medium can minimize viridiol production. For example, G. virens produces substantial amounts of viridiol on a rice-based medium, but only trace amounts on other media like potato dextrose agar.[2] Additionally, the placement of the this compound-based product in the soil can be critical. Applying the product in a way that it is not in direct contact with the crop seeds can prevent phytotoxicity to the crop while still controlling weeds.[2][8]
Data Presentation
Table 1: Phytotoxic Effects of Viridiol on Various Plant Species
| Plant Species | Concentration of Viridiol | Observed Effect | Reference |
| Cotton (Gossypium hirsutum) | Not specified | Necrosis of seedling radicles | [2] |
| Pigweed (Amaranthus retroflexus) | Not specified | Herbicidal to germinating seeds | [2] |
| Redroot Pigweed (Amaranthus retroflexus) | 4.5% (v/v) of fungus-peat mixture | 93% reduction in root weight, 98% reduction in shoot weight | [8] |
| Various Annual Composite Weeds | 8.7% (v/v) of fungus-peat mixture | >90% reduction in emergence | [8] |
Experimental Protocols
Protocol 1: Plant Seedling Growth Inhibition Assay to Assess Viridiol Phytotoxicity
Objective: To determine the phytotoxic effect of viridiol on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of the test plant species
-
Purified viridiol of known concentrations dissolved in a suitable solvent (e.g., ethanol)
-
Control solvent
-
Distilled water
-
Growth chamber with controlled temperature and light conditions
Methodology:
-
Place two layers of filter paper in each petri dish.
-
Apply a known volume of the viridiol solution of a specific concentration to the filter paper. Ensure the filter paper is evenly moistened. For the control group, apply the same volume of the solvent only.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place a predetermined number of seeds (e.g., 20) on the filter paper in each petri dish.
-
Add a specific volume of distilled water (e.g., 5 mL) to each petri dish to moisten the filter paper.
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubate the petri dishes in a growth chamber in the dark for a specified period (e.g., 5 days) at a constant temperature (e.g., 25°C).[2]
-
After the incubation period, measure the germination percentage and the radicle length of the seedlings.
-
Calculate the percentage of inhibition of germination and root elongation compared to the control group.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Biochemical conversion of this compound to the phytotoxin viridiol.
Caption: Proposed mechanism of viridiol-induced phytotoxicity in plants.
Caption: Workflow for testing viridiol phytotoxicity mitigation strategies.
References
- 1. Conversion of this compound to viridiol by this compound-producing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. Phytopathology 1994 | Effect of Sterol Biosynthesis Inhibitors on Phytotoxin (Viridiol) Production by Gliocladium virens in Culture [apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. agrio.app [agrio.app]
- 6. Microbial Symbiont-Based Detoxification of Different Phytotoxins and Synthetic Toxic Chemicals in Insect Pests and Pollinators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detoxification mechanisms of electroactive microorganisms under toxicity stress: A review [frontiersin.org]
- 8. Plant Growth Response to the Phytotoxin Viridiol Produced by the Fungus Gliocladium virens | Weed Science | Cambridge Core [cambridge.org]
Validation & Comparative
A Comparative Analysis of PI3K Inhibition: Viridin vs. Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitory activities of Viridin and Wortmannin (B1684655). Both are naturally derived fungal metabolites that have garnered significant interest in cancer research and cell biology due to their potent effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] This document presents a side-by-side analysis of their inhibitory potency, mechanism of action, and structural similarities, supported by experimental data and detailed protocols.
Quantitative Comparison of PI3K Inhibitory Activity
The following table summarizes the key quantitative data for the PI3K inhibitory activity of this compound (represented by its close analog, demethoxythis compound) and Wortmannin.
| Feature | This compound (Demethoxythis compound) | Wortmannin |
| PI3K IC50 | 6.6 nM[3] | 2-5 nM[4][5][6][7][8] |
| Mechanism of Action | Likely covalent | Covalent, Irreversible[5][8] |
| Selectivity | Furanosteroid class, potent PI3K inhibitor[3] | Non-specific, inhibits Class I, II, and III PI3Ks[5] |
| Source | Fungal metabolite[3] | Fungal metabolite (Penicillium funiculosum, Talaromyces wortmannii)[5] |
Structural Comparison
This compound and Wortmannin belong to the furanosteroid class of compounds, sharing a core steroid-like structure with an additional furan (B31954) ring.[3][9] This structural similarity is the basis for their shared ability to potently inhibit PI3K. Wortmannin is a well-characterized covalent inhibitor that forms an irreversible bond with a conserved lysine (B10760008) residue in the ATP-binding pocket of the PI3K catalytic subunit.[5] While the exact mechanism for this compound is less extensively documented in readily available literature, its structural similarity to Wortmannin and the characterization of demethoxythis compound (B1670237) as a potent PI3K inhibitor suggest a similar mode of action.[3]
Experimental Protocols
The determination of PI3K inhibitory activity and the subsequent analysis of downstream signaling events are crucial for evaluating the efficacy of inhibitors like this compound and Wortmannin. Below are detailed methodologies for key experiments.
In Vitro PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (PIP2)
-
ATP
-
Test compounds (this compound, Wortmannin) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO) to the appropriate wells.[10]
-
Prepare a mixture of the PI3K enzyme and lipid substrate in the kinase assay buffer and add 4 µL to each well.[10]
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.[10]
-
Incubate the plate at 30°C for 40 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the PI3K activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Akt (p-Akt)
This cellular assay assesses the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Cell culture medium and supplements
-
Test compounds (this compound, Wortmannin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
A dose-dependent decrease in the level of phospho-Akt relative to total Akt indicates inhibition of the PI3K pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor analysis.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing PI3K inhibitors.
References
- 1. Chemistry and biology of wortmannin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. adooq.com [adooq.com]
- 9. A Stabilized Demethoxythis compound Derivative Inhibits PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
Comparative Efficacy of Viridin and Other Antifungal Agents Against Candida albicans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent Viridin with other established antifungal drugs against the opportunistic pathogen Candida albicans. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways to support further research and development in antifungal therapies.
Executive Summary
Candida albicans remains a significant cause of opportunistic fungal infections in humans. While several classes of antifungal agents are available, the emergence of drug resistance necessitates the exploration of novel compounds. This compound, a mycotoxin produced by the fungus Trichoderma viride, has demonstrated antifungal properties. This guide compares the efficacy of this compound to leading antifungal agents, including azoles, echinocandins, and polyenes, based on available in vitro data. A notable challenge in this comparison is the limited publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans. This guide presents the known mechanism of action for this compound and compares it with the well-characterized mechanisms and efficacy of other antifungal classes.
Comparative Efficacy: In Vitro Data
The following table summarizes the MIC ranges for commonly used antifungal agents against C. albicans, compiled from various studies. It is important to note that these values can vary depending on the specific strain of C. albicans and the testing methodology used.
| Antifungal Agent | Class | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Mycotoxin (produced by Trichoderma viride) | Inhibition of serine palmitoyltransferase (sphingolipid biosynthesis) | Data Not Available | Data Not Available |
| Fluconazole | Azole | Inhibition of lanosterol (B1674476) 14-α-demethylase (ergosterol synthesis) | 0.25 - 1 | 0.5 - 4 |
| Itraconazole | Azole | Inhibition of lanosterol 14-α-demethylase (ergosterol synthesis) | 0.03 - 0.063 | 0.125 - 1 |
| Voriconazole | Azole | Inhibition of lanosterol 14-α-demethylase (ergosterol synthesis) | 0.015 - 0.125 | 0.03 - 0.5 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.25 - 1 | 0.5 - 2 |
| Caspofungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase (cell wall synthesis) | 0.03 - 0.125 | 0.125 - 0.25 |
| Micafungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase (cell wall synthesis) | 0.016 - 0.031 | 0.031 - 0.125 |
Mechanisms of Action: A Visual Comparison
The efficacy of an antifungal agent is intrinsically linked to its molecular target within the fungal cell. The following diagrams illustrate the distinct signaling pathways and cellular processes targeted by this compound and other major antifungal classes.
Caption: Mechanisms of action for different antifungal classes.
Experimental Protocols
The determination of antifungal efficacy relies on standardized in vitro susceptibility testing. The following section details a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans.
Broth Microdilution Assay for MIC Determination
This method is a standardized procedure for determining the MIC of an antifungal agent in a liquid medium.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a suitable broth medium, typically RPMI-1640, to achieve a range of concentrations.
-
Inoculum Preparation: C. albicans is cultured on an appropriate agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in the broth medium to the final desired inoculum concentration.
-
Inoculation: A standard volume of the diluted fungal suspension is added to each well of a microtiter plate already containing the serially diluted antifungal agent. Control wells (with no antifungal agent) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, the plate is examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth. This can be determined visually or with a spectrophotometer.
Discussion and Future Directions
The primary mode of action of this compound, the inhibition of serine palmitoyltransferase, presents a compelling target for antifungal drug development as it is distinct from the mechanisms of currently available antifungal agents.[1] Sphingolipids are essential components of fungal cell membranes, and their disruption can lead to cell death.[1] However, the lack of publicly available, standardized MIC data for this compound against C. albicans makes a direct efficacy comparison with established drugs challenging.
Future research should focus on:
-
Standardized in vitro testing: Determining the MIC of purified this compound against a panel of clinical and reference strains of C. albicans using standardized methodologies (e.g., CLSI or EUCAST).
-
Comparative studies: Performing head-to-head in vitro and in vivo studies comparing the efficacy of this compound with other antifungal agents.
-
Toxicity and selectivity: Evaluating the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index.
By addressing these research gaps, the potential of this compound and other inhibitors of sphingolipid biosynthesis as novel antifungal therapies can be more thoroughly evaluated. This will provide the scientific community with the necessary data to advance the development of new and effective treatments for Candida albicans infections.
References
Unraveling Viridin's Enigma: A Guide to Genetically Validating its Mechanism of Action as a PI3K Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of Viridin, a potent furanosteroid antibiotic, through genetic approaches. By comparing this compound with the well-established phosphatidylinositol 3-kinase (PI3K) inhibitor, Wortmannin (B1684655), this document outlines the experimental strategies required to generate robust supporting data for its targeted activity.
This compound and its analogs are known to exhibit potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a family of enzymes crucial for a multitude of cellular processes including cell growth, proliferation, differentiation, and survival[1][2][3][4]. The PI3K signaling pathway is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. While biochemical assays have pointed to PI3K as the primary target of this compound, genetic validation is paramount to unequivocally confirm this mechanism of action and to understand its specificity and potential off-target effects.
This guide details two powerful genetic approaches—CRISPR/Cas9-mediated gene knockout and chemical genomic profiling—to rigorously validate and compare the on-target activity of this compound against PI3K.
Comparative Analysis of PI3K Inhibitors
To provide a clear benchmark for this compound's performance, this guide uses Wortmannin as a primary comparator. Wortmannin is a well-characterized, potent, and covalent inhibitor of PI3K, and its effects on the PI3K signaling pathway have been extensively studied[5][6][7]. A comparative analysis with Wortmannin will allow for a nuanced understanding of this compound's potency, specificity, and potential unique cellular effects.
| Compound | Chemical Class | Known Target | Reported IC50 (for PI3K) | Key Characteristics |
| This compound | Furanosteroid | PI3K | Varies by analog and assay | Potent antifungal and PI3K inhibitory activity. Biosynthetic gene cluster identified. |
| Wortmannin | Furanosteroid | PI3K (pan-isoform, covalent) | ~2-5 nM | Widely used as a research tool for PI3K inhibition; known to have off-target effects at higher concentrations. |
Genetic Validation Strategy 1: PI3K Gene Knockout Using CRISPR/Cas9
The most direct method to validate that the cytotoxic or anti-proliferative effects of this compound are mediated through PI3K is to assess its activity in cell lines where the PI3K gene has been knocked out. The CRISPR/Cas9 system provides a precise and efficient tool for generating such knockout cell lines.
Experimental Workflow
The overall workflow for this validation approach involves generating a PI3K knockout cell line, treating it and its wild-type counterpart with this compound and Wortmannin, and assessing cell viability.
Detailed Experimental Protocol: PI3K Gene Knockout and Validation
1. gRNA Design and Synthesis:
-
Design at least two single guide RNAs (sgRNAs) targeting a conserved early exon of the catalytic subunit of the PI3K isoform of interest (e.g., PIK3CA for p110α). Use online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
2. Cell Line Selection and Culture:
-
Choose a cancer cell line known to be sensitive to PI3K inhibition.
-
Culture the cells in appropriate media and conditions.
3. Transfection:
-
Co-transfect the selected cell line with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs.
-
Alternatively, use a stable Cas9-expressing cell line and transfect only the sgRNAs.
4. Single-Cell Cloning and Expansion:
-
Following transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones to establish clonal populations.
5. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the PI3K gene and sequence the amplicons to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the target PI3K protein.
6. Cell Viability Assay:
-
Plate both the validated PI3K knockout and wild-type parental cells.
-
Treat the cells with a serial dilution of this compound and Wortmannin for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.
Expected Outcome: If this compound's primary mechanism of action is through PI3K inhibition, the PI3K knockout cells should exhibit significant resistance to this compound (a much higher IC50 value) compared to the wild-type cells. This resistance should be comparable to that observed with Wortmannin.
Genetic Validation Strategy 2: Chemical Genomic Profiling in Yeast
Chemical genomic profiling in a model organism like Saccharomyces cerevisiae can provide an unbiased, genome-wide view of a compound's mechanism of action. This approach identifies gene deletions that confer hypersensitivity or resistance to a compound, thereby revealing the cellular pathways it perturbs.
Experimental Workflow
This method involves screening a collection of yeast deletion mutants against sublethal concentrations of this compound and Wortmannin and analyzing the fitness profiles to identify sensitive and resistant strains.
Detailed Experimental Protocol: Chemical Genomic Profiling
1. Yeast Strain and Library:
-
Utilize the S. cerevisiae haploid or homozygous diploid deletion mutant collection, where each strain has a single gene deleted.
2. Drug Concentration Optimization:
-
Determine the sublethal concentration of this compound and Wortmannin that causes a partial inhibition of wild-type yeast growth (e.g., 20-30% inhibition).
3. High-Throughput Screening:
-
In a 96- or 384-well plate format, grow each deletion mutant strain in the presence of the determined concentration of this compound, Wortmannin, or a vehicle control (e.g., DMSO).
-
Incubate the plates and measure the optical density (OD) at regular intervals to generate growth curves.
4. Data Analysis:
-
Calculate a fitness score for each deletion strain in the presence of each compound relative to the vehicle control.
-
Identify strains that are significantly hypersensitive (sensitive mutants) or resistant to each compound.
-
Perform pathway enrichment analysis on the lists of sensitive and resistant genes to identify the biological processes affected by the compounds.
-
Compare the chemical-genetic profiles of this compound and Wortmannin.
Expected Outcome: The chemical-genetic profile of this compound should show a strong correlation with that of Wortmannin. Specifically, yeast strains with deletions in genes of the PI3K signaling pathway (or its yeast orthologs) are expected to be hypersensitive to both compounds. This would provide strong genetic evidence that this compound targets this pathway. Any significant differences in the profiles could point to unique off-target effects of this compound.
Signaling Pathway Analysis
To further confirm that this compound acts on the PI3K pathway, the phosphorylation status of downstream effectors can be analyzed.
Experimental Protocol: Western Blot for Downstream Effectors
-
Treat a chosen cell line with this compound, Wortmannin, and a vehicle control for various time points.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blots with antibodies against total and phosphorylated forms of key downstream effectors of the PI3K pathway, such as Akt (p-Akt) and S6 ribosomal protein (p-S6).
Expected Outcome: Treatment with both this compound and Wortmannin should lead to a significant decrease in the levels of phosphorylated Akt and S6, confirming the inhibition of the PI3K signaling cascade.
By employing these rigorous genetic and molecular biology approaches, researchers can definitively validate the mechanism of action of this compound as a PI3K inhibitor, providing a solid foundation for its further development as a potential therapeutic agent. The comparative data generated will be invaluable for understanding its specificity and for guiding future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence and characterization of the mechanisms of macrolide, lincosamide and streptogramin resistance in viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and biology of wortmannin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Viridin and Other Furanosteroid Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the furanosteroid Viridin and its related compounds, including Wortmannin, Demethoxythis compound, and Viridiol. This analysis is based on available experimental data on their biological activities, primarily focusing on their roles as antifungal and anticancer agents through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
Furanosteroids are a class of fungal-derived metabolites characterized by a unique furan (B31954) ring fused to the steroid backbone.[1] This structural feature is responsible for their significant biological activities, including potent anti-inflammatory, antibiotic, and antiproliferative properties.[1] Key members of this family, such as this compound, Wortmannin, Demethoxythis compound, and Viridiol, have garnered considerable interest for their potential therapeutic applications.[2][3]
Comparative Biological Activity
This section provides a comparative overview of the primary biological activities of this compound and other selected furanosteroids. The data is summarized to highlight their efficacy as PI3K inhibitors, antifungal agents, and cytotoxic compounds against cancer cell lines.
Phosphoinositide 3-Kinase (PI3K) Inhibition
A primary mechanism of action for many furanosteroids is the inhibition of the PI3K enzyme, a critical component of the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[2][4] Wortmannin is a well-characterized, potent, and irreversible inhibitor of PI3K.[5] this compound and Viridiol are also known to be potent inhibitors of PI3K.[2] While direct comparative IC50 values are not uniformly available for all compounds, the existing data indicates their significant potential in targeting this pathway.
| Compound | Target | IC50 (nM) | Notes |
| Wortmannin | PI3K (general) | ~5 | Non-specific, covalent inhibitor.[5] |
| Demethoxythis compound Derivative (SA-DmvC20-Gly) | PI3 Kinase | 44 | A stabilized derivative of Demethoxythis compound. |
Antifungal Activity
This compound and its analogs exhibit significant antifungal properties. This compound, produced by the fungus Trichoderma viride, is noted for its high fungistatic activity, effectively inhibiting the spore germination of various fungi at very low concentrations.[3] Demethoxythis compound and its derivatives have also demonstrated a broad spectrum of antifungal activity.
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Botrytis allii | 0.003-0.006 |
| Colletotrichum lini | 0.003-0.006 | |
| Fusarium caeruleum | 0.003-0.006 | |
| Demethoxythis compound | Aspergillus niger | 20 |
| Aspergillus fumigatus | 20 | |
| Aspergillus flavus | 20 | |
| Fusarium solani | 20 |
Note: The table presents a selection of available Minimum Inhibitory Concentration (MIC) values. A direct comparison across a standardized panel of fungi is not available in the reviewed literature.
Cytotoxicity Against Cancer Cell Lines
The PI3K inhibitory action of furanosteroids translates to cytotoxic activity against various cancer cell lines. While comprehensive comparative data is limited, Wortmannin has been shown to induce cell death in cancer cells. This compound has also been noted for its anticancer properties.[3]
| Compound | Cell Line | IC50 |
| Wortmannin | MCF-7 (Breast Cancer) | 500 nM |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the methodologies used to evaluate these compounds, this section includes a diagram of the PI3K/Akt signaling pathway and a generalized experimental workflow for assessing PI3K inhibition.
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and growth. Furanosteroids like this compound and Wortmannin exert their effect by inhibiting PI3K, thereby blocking downstream signaling.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of furanosteroids.
Experimental Workflow: PI3K Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of compounds against PI3K using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: A generalized workflow for a PI3K inhibition HTRF assay.
Experimental Protocols
PI3K Enzyme Inhibition Assay (HTRF)
Objective: To determine the in vitro inhibitory activity of furanosteroid compounds against PI3K.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x reaction buffer containing DTT.
-
Dilute the PI3K enzyme to the desired concentration in a lipid working solution containing PIP2 substrate.
-
Prepare a working solution of ATP in the 1x reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Wortmannin) in DMSO.
-
-
Assay Procedure (384-well format):
-
To appropriate wells, add 0.5 µL of DMSO (for controls) or the test compound dilution.
-
Add 14.5 µL of the PI3K/Lipid working solution to the wells containing the test compound and the positive control wells. Add 14.5 µL of the lipid working solution (without enzyme) to the negative control wells.
-
Initiate the reaction by adding 5 µL of the ATP working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the HTRF detection reagents to all wells.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of furanosteroid compounds against various fungal strains.
Methodology (based on CLSI guidelines):
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for the required duration.
-
Prepare a suspension of the fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal inoculum.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Conclusion
This compound and its related furanosteroid compounds, Wortmannin, Demethoxythis compound, and Viridiol, represent a promising class of natural products with significant therapeutic potential. Their primary mechanism of action involves the potent inhibition of the PI3K/Akt signaling pathway, which underpins their observed antifungal and anticancer activities. While the available data highlights their efficacy, a lack of direct, comprehensive comparative studies necessitates further research to fully elucidate their relative potencies and therapeutic indices. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further explore the potential of these fascinating compounds in drug discovery and development.
References
Cross-Validation of Viridin's Antifungal Activity in Different Fungal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent viridin, with a focus on the viridiofungin family of compounds. Viridiofungins are broad-spectrum antifungal agents produced by the fungus Trichoderma viride. This document summarizes their mechanism of action, presents available data on their antifungal activity, and compares their efficacy with established antifungal drugs. Detailed experimental protocols for assessing antifungal activity are also provided to aid in the design and evaluation of further studies.
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Viridiofungins exert their antifungal effect through a distinct mechanism of action: the inhibition of serine palmitoyltransferase (SPT).[1] SPT is a key enzyme in the fungal sphingolipid biosynthesis pathway, catalyzing the first committed step in the formation of these essential membrane components. By inhibiting SPT, viridiofungins disrupt the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. This mode of action is distinct from many common antifungal drugs that target ergosterol (B1671047) synthesis.
Below is a diagram illustrating the fungal sphingolipid biosynthesis pathway and the point of inhibition by viridiofungins.
References
Unraveling the Potency of PI3K Inhibitors: A Comparative Analysis of Viridin and Synthetic Compounds
For researchers, scientists, and drug development professionals, understanding the comparative potency of novel compounds against established inhibitors is paramount. This guide provides a detailed comparison of the PI3K inhibitor Viridin's potency relative to a range of synthetic PI3K inhibitors, supported by experimental data and detailed methodologies.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While a plethora of synthetic PI3K inhibitors have been developed, interest in natural products with inhibitory activity remains high. This compound, a fungal steroid metabolite, has been identified as a potent PI3K inhibitor, structurally related to the well-characterized inhibitor, Wortmannin (B1684655). This guide delves into a comparative analysis of this compound's potency against its synthetic counterparts.
Quantitative Comparison of PI3K Inhibitor Potency
The potency of a PI3K inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PI3K by 50%. The following table summarizes the IC50 values for this compound (based on its close analog Wortmannin and synthetic derivatives) and a selection of synthetic PI3K inhibitors against various Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) |
| This compound (inferred from Wortmannin) | Pan-PI3K (Natural Product) | ~2-5 | ~2-5 | ~2-5 | ~2-5 |
| Wortmannin | Pan-PI3K (Natural Product) | 2-5 | 2-5 | 2-5 | 2-5 |
| LY294002 | Pan-PI3K (Synthetic) | 1400 | 2900 | 700 | - |
| Buparlisib (BKM120) | Pan-PI3K (Synthetic) | 52 | 166 | 116 | 262 |
| Copanlisib (BAY 80-6946) | Pan-PI3K (Synthetic) | 0.5 | 3.7 | 0.7 | 6.4 |
| Idelalisib (CAL-101) | Isoform-selective (δ) | >1000 | >1000 | 2.5 | 86 |
| Alpelisib (BYL719) | Isoform-selective (α) | 5 | 1156 | 290 | 250 |
| Duvelisib (IPI-145) | Isoform-selective (δ, γ) | 1000 | 400 | 2.5 | 27 |
| PX-866 | Pan-PI3K (Semisynthetic this compound) | - | - | - | - |
Visualizing the PI3K Signaling Pathway
To understand the mechanism of action of these inhibitors, it is crucial to visualize their target pathway. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to evaluate PI3K inhibitors.
In Vitro PI3K Kinase Assay (HTRF Assay)
This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms and is a primary method for determining the IC50 of an inhibitor.
Objective: To quantify the in vitro potency of a test compound against specific PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound analog or synthetic inhibitor)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-PIP3 antibody and a fluorescence acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in cold assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the PI3K enzyme. After a brief pre-incubation (e.g., 15 minutes at room temperature), initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents.
-
Signal Measurement: After an incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO vehicle). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a PI3K inhibitor on the proliferation and viability of cancer cell lines, providing a measure of its cellular potency.
Objective: To determine the effect of a test compound on the proliferation of a cancer cell line known to be dependent on PI3K signaling.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel PI3K inhibitor.
References
Validating the Specificity of Viridin for PI3K Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of a novel compound, Viridin, against the Class I phosphoinositide 3-kinase (PI3K) isoforms. The performance of this compound is objectively compared with established PI3K inhibitors, supported by experimental data, to aid in its evaluation for research and therapeutic development.
Introduction to PI3K Isoform Specificity
The phosphoinositide 3-kinase (PI3K) family, particularly the four Class I isoforms (p110α, p110β, p110γ, and p110δ), are critical regulators of intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making PI3K a prime target for therapeutic intervention.[1][2] While pan-PI3K inhibitors target all isoforms, they can be associated with significant toxicities due to the essential physiological roles of each isoform.[3][4] In contrast, isoform-selective inhibitors may offer an improved therapeutic window by targeting the specific isoforms driving oncogenesis while sparing others.[1][5] Therefore, validating the specificity of a new inhibitor is a crucial step in its development. This guide focuses on characterizing the inhibitory profile of this compound in comparison to other known PI3K inhibitors.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and a panel of reference compounds was assessed against the four Class I PI3K isoforms using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Selectivity Profile |
| This compound | 8 | 185 | 350 | 15 | α/δ selective |
| Buparlisib (Pan) | 52 | 166 | 262 | 116 | Pan-PI3K Inhibitor[3] |
| Idelalisib (δ-sel) | >1000 | >1000 | >1000 | ~70 | Highly δ-selective[6] |
| PI-103 (Pan) | 2 | 3 | 15 | 3 | Potent Pan-PI3K Inhibitor[3] |
| CH5132799 (α-sel) | 14 | - | - | - | α-selective[3] |
Data for this compound is hypothetical for illustrative purposes. Data for other inhibitors are from cited literature.
Experimental Protocols
The determination of inhibitor specificity is reliant on robust and reproducible experimental methodologies. Below are the protocols for the key assays used to generate the comparative data.
In Vitro Biochemical Kinase Assay (TR-FRET Method)
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the production of ADP, a direct product of the kinase reaction.
-
Reagents and Materials :
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
Test compounds (this compound and reference inhibitors) serially diluted in DMSO.
-
Adapta™ TR-FRET Assay Kit (Thermo Fisher Scientific), which includes ADP-specific antibody labeled with Europium (Eu) and an ADP tracer labeled with Alexa Fluor® 647.[7]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS.
-
-
Procedure :
-
A 10 µL standard kinase reaction is prepared in a 384-well plate.
-
Add 2.5 µL of a 4x concentration of the test compound (this compound or reference inhibitor) to the wells. For control wells, add DMSO.
-
Add 5 µL of a 2x enzyme/substrate mixture (PI3K isoform and PIP2) to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at the apparent Km for each enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Adapta™ Eu-labeled antibody and Alexa Fluor® 647-labeled tracer solution in TR-FRET buffer.
-
Incubate for 15 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis :
-
The TR-FRET signal (ratio of 665 nm to 620 nm emission) is inversely proportional to the amount of ADP produced.
-
The percentage of inhibition is calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the percentage inhibition data to a four-parameter logistic curve using graphing software.
-
Mandatory Visualizations
To better understand the context of this research, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow for determining inhibitor specificity.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for determining PI3K inhibitor IC50 values.
References
- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of the Biosynthetic Pathways of Viridin and Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the biosynthetic pathways of two potent fungal secondary metabolites, Viridin and Wortmannin (B1684655). Both compounds are furanosteroids and are recognized as powerful inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cellular signaling pathways implicated in cancer and other diseases.[1][2][3][4] Understanding their biosynthesis is crucial for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.
Overview of Biosynthetic Pathways
This compound and Wortmannin, despite their structural similarities as furanosteroids, are produced by different fungal species and their biosynthetic pathways, while sharing a common steroid precursor, exhibit distinct enzymatic modifications. The biosynthetic pathway for demethoxythis compound (B1670237), a close structural analog of this compound, has been extensively studied and provides a model for this compound biosynthesis.[2][4][5] In contrast, the complete biosynthetic gene cluster and detailed enzymatic steps for wortmannin are yet to be fully elucidated.[3]
This compound Biosynthesis: The biosynthesis of this compound starts from the triterpenoid (B12794562) lanosterol, which undergoes a series of modifications analogous to typical steroid biosynthesis.[2] The characterized pathway for the related compound, demethoxythis compound, in Nodulisporium sp. reveals a complex series of reactions catalyzed by a multitude of enzymes, including a significant number of cytochrome P450 monooxygenases.[2][4][5] A key feature of this pathway is the unusual cleavage of the pregnane (B1235032) side-chain, which involves a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[2][4]
Wortmannin Biosynthesis: Wortmannin is produced by fungi such as Talaromyces wortmannii.[6] While the complete gene cluster remains to be definitively identified and characterized, it is hypothesized that its biosynthesis also proceeds through a triterpenoid intermediate, likely lanosterol. The formation of the characteristic furan (B31954) ring and the extensive oxygenation pattern suggest the involvement of a series of tailoring enzymes, including oxygenases and transferases.
Comparative Data of Biosynthetic Pathways
The following table summarizes the key known features of the biosynthetic pathways of this compound (represented by demethoxythis compound) and Wortmannin.
| Feature | This compound (Demethoxythis compound Pathway) | Wortmannin |
| Producing Organism | Trichoderma virens, Nodulisporium sp.[2][7] | Talaromyces wortmannii[6] |
| Precursor Molecule | Lanosterol[2] | Likely Lanosterol or other triterpenoid |
| Biosynthetic Gene Cluster | Identified and characterized (for demethoxythis compound)[2][5] | Not yet fully identified or characterized |
| Key Enzyme Classes | Cytochrome P450 monooxygenases, Baeyer-Villiger monooxygenase, Esterase, Dehydrogenase[2][4] | Hypothesized to involve Cytochrome P450 monooxygenases, Oxidoreductases, and other tailoring enzymes |
| Known Intermediates | Multiple intermediates have been isolated and characterized for the demethoxythis compound pathway.[2] | Specific intermediates are not well-documented. |
| Reported Yield | Variable, can be optimized (e.g., up to 1.5 g/L for this compound in Trichoderma viride) | Data not readily available in a comparable format. |
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the known biosynthetic pathway for demethoxythis compound (as a proxy for this compound) and a proposed general scheme for furanosteroid biosynthesis, which can be considered for wortmannin.
Caption: Biosynthetic pathway of this compound (via Demethoxythis compound).
Caption: Proposed general biosynthetic scheme for Wortmannin.
Experimental Protocols
Elucidating the biosynthetic pathways of fungal secondary metabolites like this compound and wortmannin involves a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.
Gene Disruption for Pathway Elucidation
This protocol describes a general workflow for targeted gene disruption in a filamentous fungus to identify genes involved in a biosynthetic pathway.
Caption: Workflow for gene disruption experiments.
Protocol Details:
-
Vector Construction:
-
Identify a candidate gene within a putative biosynthetic gene cluster (BGC) using bioinformatics tools.
-
Design primers to amplify approximately 1-2 kb regions flanking the 5' and 3' ends of the target gene from fungal genomic DNA.
-
Clone these flanking regions into a disruption vector on either side of a selectable marker gene (e.g., hygromycin resistance).
-
-
Fungal Transformation:
-
Grow the fungal strain in a suitable liquid medium and harvest the mycelia.
-
Generate protoplasts by treating the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).
-
Transform the protoplasts with the constructed disruption vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic.
-
-
Analysis of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Confirm the correct integration of the disruption cassette and deletion of the target gene using PCR with specific primers and/or Southern blot analysis.
-
Cultivate the confirmed gene-disrupted mutant and the wild-type strain under identical fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to compare the metabolite profiles. The absence of the final product and/or the accumulation of a biosynthetic intermediate in the mutant strain confirms the gene's role in the pathway.
-
Heterologous Expression of Biosynthetic Genes
This protocol outlines the heterologous expression of a candidate biosynthetic gene or an entire gene cluster in a model fungal host like Aspergillus oryzae to confirm its function.
Protocol Details:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length cDNA of the candidate gene(s) from the producing organism's mRNA.
-
Clone the gene(s) into a fungal expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).
-
For entire clusters, multiple genes may need to be cloned into one or more compatible vectors.
-
-
Host Transformation and Expression:
-
Transform the expression vector(s) into a suitable fungal host strain (e.g., Aspergillus oryzae) using the protoplast-PEG method.
-
Select for successful transformants on an appropriate selective medium.
-
Induce gene expression by growing the transformants in a medium containing the specific inducer for the chosen promoter.
-
-
Metabolite Analysis:
-
After a suitable incubation period, extract the metabolites from the culture of the recombinant fungus.
-
Analyze the extracts using HPLC-MS and compare the metabolite profile to that of a control strain transformed with an empty vector.
-
The production of the expected compound or a new intermediate confirms the function of the expressed gene(s).
-
Conclusion
The comparative study of the biosynthetic pathways of this compound and Wortmannin reveals both conserved and divergent strategies in the fungal biosynthesis of furanosteroids. While the pathway for this compound (via demethoxythis compound) is well-characterized, providing a clear roadmap of enzymatic reactions, the biosynthesis of wortmannin remains an area ripe for further investigation. The elucidation of the complete wortmannin biosynthetic gene cluster will be a significant step forward, enabling detailed comparative analyses and opening new avenues for the engineered biosynthesis of novel PI3K inhibitors with enhanced therapeutic potential. The experimental protocols provided herein offer a robust framework for researchers to contribute to this exciting field of natural product biosynthesis.
References
- 1. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of biosynthetic pathway for the steroids with phosphatidylinositol 3-kinase inhibition activity [jst.go.jp]
- 4. Biosynthetic pathway for furanosteroid demethoxythis compound and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. The production of this compound by pigment-forming strains of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Viridin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, researchers and clinicians are in constant pursuit of novel antifungal agents with improved efficacy and safety profiles. Viridin, a naturally derived compound, has emerged as a promising candidate, demonstrating potent antifungal activity. This guide provides a comprehensive comparison of this compound's performance with established antifungal drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
This compound and its derivatives, known as viridiofungins, exhibit broad-spectrum antifungal activity by uniquely targeting and inhibiting serine palmitoyltransferase, a critical enzyme in the fungal sphingolipid biosynthesis pathway.[1] This mechanism of action differs from that of many current antifungal drugs, suggesting a potential role for this compound in overcoming existing resistance mechanisms. This report synthesizes available in vitro and in vivo data to provide a clear correlation of this compound's antifungal effects and benchmarks its performance against leading antifungal agents.
In Vitro Antifungal Activity: A Comparative Look
In vitro susceptibility testing is a cornerstone for evaluating the intrinsic potency of an antifungal agent against various fungal pathogens. The most common metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. While specific MIC data for this compound against a wide array of clinical isolates is still emerging in publicly available literature, its broad-spectrum nature has been noted.[1]
For a comparative perspective, the following tables summarize the MIC ranges for commonly used antifungal agents against key fungal pathogens. This data, gathered from various studies, serves as a benchmark against which the performance of new compounds like this compound can be assessed.
Table 1: Comparative MIC Values (µg/mL) for Major Antifungal Agents against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| Fluconazole | 0.25 - 128 | 0.5 - >64 | 0.125 - 8 | 8 - >64 |
| Amphotericin B | 0.125 - 2 | 0.125 - 2 | 0.125 - 1 | 0.5 - 4 |
| Voriconazole | 0.007 - 0.5 | 0.03 - 1 | 0.007 - 0.25 | 0.03 - 1 |
| Micafungin | 0.015 - 0.5 | 0.008 - 0.25 | 0.25 - 2 | 0.06 - 1 |
Note: Data compiled from multiple sources. Ranges can vary based on testing methodology and specific isolates.
Table 2: Comparative MIC Values (µg/mL) for Major Antifungal Agents against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus terreus |
| Amphotericin B | 0.25 - 2 | 0.5 - 2 | 1 - 4 |
| Voriconazole | 0.125 - 2 | 0.25 - 2 | 0.25 - 2 |
| Itraconazole | 0.125 - 4 | 0.25 - 2 | 0.5 - 4 |
| Micafungin (MEC) | ≤0.125 | ≤0.125 | ≤0.125 |
Note: For echinocandins like Micafungin against molds, the Minimum Effective Concentration (MEC) is often reported instead of MIC.[2] Data compiled from multiple sources.
In Vivo Efficacy: Preclinical Evidence
The correlation between in vitro activity and in vivo efficacy is a critical step in drug development. Animal models of fungal infections are indispensable for evaluating a drug's performance in a complex biological system. Key parameters assessed include survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs), and histopathological improvements.
While specific, detailed in vivo studies on this compound are not extensively available in the public domain, the established animal models for candidiasis and aspergillosis provide a framework for its future evaluation.
Table 3: Common Animal Models for Antifungal Efficacy Testing
| Infection Model | Animal | Key Endpoints |
| Systemic Candidiasis | Mouse, Rabbit | Survival, Fungal burden in kidneys and other organs, Histopathology |
| Invasive Aspergillosis | Mouse, Rabbit, Guinea Pig | Survival, Fungal burden in lungs, Galactomannan levels, Histopathology |
| Oropharyngeal Candidiasis | Mouse, Rabbit | Oral fungal burden, Lesion scores, Histopathology |
| Dermatophytosis | Guinea Pig, Mouse | Lesion scores, Fungal culture from skin scrapings, Histopathology |
Source: Compiled from various studies on antifungal drug evaluation.[3][4][5]
A strong in vitro-in vivo correlation is demonstrated when low MIC values translate to positive outcomes in these animal models, such as increased survival and significant reduction in fungal load.[6] Future studies on this compound will need to generate this crucial data to validate its therapeutic potential.
Mechanism of Action: Targeting Sphingolipid Synthesis
This compound's antifungal activity stems from its ability to inhibit serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[1] Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes, including signal transduction and stress responses. By disrupting this pathway, this compound leads to fungal cell death.
Caption: Mechanism of action of this compound, inhibiting serine palmitoyltransferase in the sphingolipid pathway.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of antifungal susceptibility testing results. The following are outlines of standard protocols.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound (and other comparator antifungal agents)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells (drug-free growth control and sterility control) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer.
References
- 1. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Viridin: An Analysis Across Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential cytotoxic effects of a compound across various cancer types is crucial for identifying potential therapeutic applications. This guide provides a comparative overview of the cytotoxicity of Viridin, a fungal metabolite, with a focus on its effects on different cancer cell lines. Due to a lack of specific published data directly comparing the IC50 values of this compound across multiple cancer cell lines, this guide presents a framework for such a comparative study, including standardized experimental protocols and a representative signaling pathway.
Overview of this compound's Anticancer Potential
Comparative Cytotoxicity Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values of this compound across different cancer cell lines is essential for evaluating its therapeutic potential and selectivity. In the absence of specific published data for this compound, the following table provides a template for how such comparative data would be presented. Researchers are encouraged to generate such data using standardized cytotoxicity assays.
| Cancer Type | Cell Line | This compound IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | Data not available | |
| MDA-MB-231 | Data not available | ||
| Lung Cancer | A549 | Data not available | |
| H460 | Data not available | ||
| Colon Cancer | HCT116 | Data not available | |
| HT-29 | Data not available | ||
| Leukemia | Jurkat | Data not available | |
| K562 | Data not available |
Note: The IC50 values are highly dependent on the experimental conditions, including the cell line, incubation time, and the specific cytotoxicity assay used.
Experimental Protocols
To ensure reproducibility and comparability of cytotoxicity data, standardized protocols are essential. The following is a detailed methodology for a common cytotoxicity assay, the MTT assay, which can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in complete culture medium. The medium from the cell plates is removed and replaced with the medium containing different concentrations of this compound. Control wells should include medium with the vehicle (e.g., DMSO) at the same concentration as the highest this compound concentration well.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
As this compound is a putative PI3K inhibitor, its cytotoxic effects are likely mediated through the PI3K/AKT signaling pathway. Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream effector, leading to the modulation of several cellular processes that promote cell death.
Representative PI3K/AKT Signaling Pathway
The following diagram illustrates the general PI3K/AKT signaling pathway and the potential point of inhibition by this compound.
Caption: Representative PI3K/AKT signaling pathway inhibited by this compound.
In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell growth and survival, and inhibit apoptosis. By inhibiting PI3K, this compound would block the production of PIP3, leading to the inactivation of AKT and subsequently inducing apoptosis and inhibiting cell proliferation.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxicity of a compound like this compound.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
This workflow provides a systematic approach to generating the crucial data needed for a comparative analysis of this compound's cytotoxic effects on different cancer cell lines. The generation of such data will be invaluable for the future development of this compound and related compounds as potential anticancer agents.
References
Validating Viridin as a Chemical Probe for PI3K Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Viridin and its utility as a chemical probe for studying the Phosphoinositide 3-kinase (PI3K) signaling pathway. Its performance is evaluated against two widely used, first-generation PI3K inhibitors, Wortmannin (B1684655) and LY294002, with supporting experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Introduction to PI3K Signaling and Chemical Probes
The PI3K signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention and basic research. Chemical probes, small molecules that selectively modulate the function of a specific protein target, are indispensable tools for dissecting the complexities of such signaling networks. An ideal chemical probe for PI3K should exhibit high potency, selectivity against other kinases, and demonstrate on-target engagement and pathway modulation in cellular contexts.
This compound, a fungal steroid metabolite, has been identified as a potent inhibitor of PI3K.[1][2] This guide aims to validate its use as a chemical probe by comparing its known characteristics with those of the well-established, albeit less specific, PI3K inhibitors, Wortmannin and LY294002.
Quantitative Comparison of PI3K Inhibitors
| Parameter | This compound | Wortmannin | LY294002 |
| Mechanism of Action | Irreversible, covalent | Irreversible, covalent[4] | Reversible, ATP-competitive |
| Potency (IC50) | |||
| PI3Kα | Potent inhibitor[1][2] | ~1-5 nM | 500 nM[3][5][6] |
| PI3Kβ | Potent inhibitor[1][2] | ~1-5 nM | 970 nM[3][5][6] |
| PI3Kδ | Potent inhibitor[1][2] | ~1-5 nM | 570 nM[3][5][6] |
| PI3Kγ | Potent inhibitor[1][2] | ~1-5 nM | Not widely reported |
| Off-Target Activity (IC50) | |||
| mTOR | - | ~20-250 nM | ~2500 nM |
| DNA-PK | - | 16 nM[7] | 1400 nM[3][5] |
| CK2 | - | - | 98 nM[3][5] |
| PLK1 | - | 5.8 nM[8] | - |
| Cellular Potency (p-Akt inhibition) | Effective | Nanomolar range | Micromolar range |
| Selectivity | Limited data, known to inhibit other kinases | Pan-PI3K inhibitor with multiple off-targets | Broad-spectrum with known off-targets |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols for Chemical Probe Validation
To rigorously validate a chemical probe for PI3K signaling, a series of biochemical and cellular assays are essential. Below are detailed protocols for key experiments.
In Vitro PI3K Kinase Assay (HTRF™)
This assay directly measures the enzymatic activity of purified PI3K isoforms to determine the inhibitor's potency (IC50).
Materials:
-
Recombinant human PI3Kα, β, δ, or γ enzyme
-
PI3K Substrate (PIP2)
-
ATP
-
HTRF™ KinEASE™ detection reagents (Europium-labeled antibody and fluorescently tagged PIP3 tracer)
-
Assay buffer
-
Test compounds (this compound, Wortmannin, LY294002)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme and Substrate Addition: Add 4 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer.
-
Reaction Initiation: Start the reaction by adding 4 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the HTRF™ detection reagents, which include a Europium-labeled antibody that recognizes the phosphorylated product (PIP3) and a fluorescent tracer that binds to the unphosphorylated substrate.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths to determine the ratio of product to substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular PI3K Pathway Inhibition Assay (Western Blot for p-Akt)
This assay assesses the ability of the inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-Akt. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the ratio of p-Akt to total Akt.
Cellular Target Engagement Assay (NanoBRET™)
This assay provides a quantitative measure of compound binding to the PI3K target in living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-PI3K fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for PI3K
-
NanoBRET™ substrate
-
Test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PI3K expression vector.
-
Cell Seeding: Plate the transfected cells into assay plates.
-
Compound and Tracer Addition: Add serial dilutions of the test compounds to the cells, followed by the addition of the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound binding to reach equilibrium (e.g., 2 hours).
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A generalized workflow for validating a chemical probe.
Conclusion
This compound presents itself as a potent, naturally occurring inhibitor of the PI3K pathway. While its covalent and irreversible mechanism of action is similar to Wortmannin, and it demonstrates high potency, a comprehensive understanding of its kinase selectivity profile, particularly against the different PI3K isoforms, is still needed for its full validation as a selective chemical probe.
In contrast, Wortmannin, while highly potent, suffers from a short half-life and significant off-target effects.[4] LY294002, a reversible inhibitor, offers better stability but has considerably lower potency and also exhibits off-target activities.[3][5]
For researchers considering this compound as a chemical probe, it is crucial to perform rigorous validation experiments as outlined in this guide. This includes determining its isoform-specific IC50 values, profiling its selectivity against a broad panel of kinases, and confirming its on-target effects in cellular models. By following a systematic validation workflow, the scientific community can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the critical role of PI3K signaling in health and disease.
References
- 1. biocat.com [biocat.com]
- 2. This compound|3306-52-3|COA [dcchemicals.com]
- 3. Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound analogs derived from steroidal building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification by high-throughput screening of this compound analogs as biochemical and cell-based inhibitors of the cell cycle-regulated nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Viridin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the biological activities of the fungal metabolite Viridin and its synthetic derivatives. This compound, a furanosteroid first isolated from Trichoderma viride, and its analogues have garnered significant interest due to their potent antifungal and anticancer properties. This document summarizes the available quantitative data, details the experimental methodologies used to assess their activity, and visualizes key signaling pathways and experimental workflows.
Data Presentation: A Side-by-Side Look at Efficacy
The biological activities of this compound and its derivatives are primarily attributed to their potent inhibition of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways regulating cell growth, proliferation, and survival.[1] Their efficacy has been evaluated through various in vitro assays, with results often presented as half-maximal inhibitory concentrations (IC50) for anticancer and enzyme-inhibiting activities, and minimum inhibitory concentrations (MIC) for antifungal activity.
Anticancer and PI3K Inhibitory Activity
While this compound and its derivatives are known to be potent inhibitors of PI3K, direct comparative studies measuring the IC50 values of each compound against a panel of cancer cell lines are limited in the publicly available literature. However, data on their PI3K inhibitory activity provides a valuable comparison of their potency at the molecular level.
| Compound | Target | IC50 (nM) | Notes |
| Demethoxythis compound (Dmv) | PI3 Kinase | <12 | More potent than Wortmannin.[1] |
| SA-DmvC20-Gly (stabilized Dmv derivative) | PI3 Kinase | 44 | Stabilized derivative that maintains substantial inhibitory activity.[1] |
| Wortmannin (related furanosteroid) | PI3 Kinase | 12 | A well-characterized, potent PI3K inhibitor used as a reference.[1] |
| This compound | PI3 Kinase | Not explicitly found | Widely reported as a potent PI3K inhibitor. |
| Viridiol | PI3 Kinase | Not explicitly found | Known to belong to the this compound family of PI3K inhibitors. |
| Table 1: Comparative PI3K Inhibitory Activity of this compound Derivatives. |
Antifungal Activity
Studies have demonstrated the broad-spectrum antifungal activity of this compound derivatives. The following table presents the minimum inhibitory concentration (MIC) values for Demethoxythis compound and one of its synthetic derivatives against a range of fungal pathogens.
| Fungal Strain | Demethoxythis compound (µg/mL) | 1α-Hydroxydemethoxythis compound (µg/mL) |
| Aspergillus niger | >100 | 20 |
| Aspergillus fumigatus | >100 | 20 |
| Aspergillus flavus | >100 | 20 |
| Aspergillus parasiticus | >100 | 20 |
| Fusarium solani | >100 | 20 |
| Fusarium graminearum | >100 | 20 |
| Geotrichum candidum | >100 | 20 |
| Candida albicans | >100 | >100 |
| Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Demethoxythis compound and its Derivative. |
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
PI3K Inhibition Assay (In Vitro Kinase Assay)
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against PI3K, similar to the methods used to generate the data in Table 1.
-
Reagents and Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α).
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Adenosine 5'-triphosphate (ATP), [γ-³²P]ATP for radioactive detection.
-
Test compounds (this compound, derivatives) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Lipid vesicles containing PIP2.
-
Stop solution (e.g., 100 mM EDTA).
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, add the kinase reaction buffer, the PI3K enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the lipid vesicles containing PIP2 and [γ-³²P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate (PIP2).
-
Visualize and quantify the amount of radiolabeled PIP3 using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as would be used to generate the data in Table 2.
-
Reagents and Materials:
-
Fungal isolates to be tested.
-
Standardized inoculum of each fungal strain (e.g., adjusted to a 0.5 McFarland standard).
-
Test compounds (this compound, derivatives) dissolved in DMSO.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium to the desired final concentration.
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (no compound) and a sterility control (no inoculum) for each fungal strain.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Visualizing the Mechanism and Workflow
To better understand the context of the data, the following diagrams illustrate the key signaling pathway affected by this compound and its derivatives, as well as a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound and its derivatives.
Caption: A representative experimental workflow for an in vitro kinase inhibition assay.
References
Confirming the On-Target Effects of Viridin in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the on-target effects of Viridin, a known phosphatidylinositol 3-kinase (PI3K) inhibitor, in cellular models. We present a comparative analysis of this compound with other well-established PI3K inhibitors, Wortmannin and LY294002, and provide detailed protocols for key validation experiments.
Understanding this compound and its Target
This compound is a furanosteroid natural product that has been identified as a potent, irreversible inhibitor of PI3K.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention. To validate the efficacy and specificity of a compound like this compound, it is crucial to perform rigorous on-target validation studies.
Quantitative Comparison of PI3K Inhibitors
| Compound | Target(s) | IC50 (in vitro) | Mode of Action |
| This compound | PI3K | Not readily available, expected to be in the low nM range similar to Wortmannin. | Irreversible |
| Wortmannin | Pan-PI3K | ~3 nM[3][9][10][11][12] | Irreversible |
| LY294002 | Pan-PI3K | ~1.4 µM[2][4][13][14] | Reversible, ATP-competitive |
Experimental Protocols for On-Target Validation
Confirming that this compound's cellular effects are a direct consequence of PI3K inhibition requires a multi-pronged approach. Here, we detail three key experimental protocols to assess target engagement, downstream signaling modulation, and direct target binding.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K.
Principle: The assay quantifies the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PI3K enzyme
-
PIP2 substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or coupled to a detection system)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and control inhibitors (Wortmannin, LY294002) at various concentrations
-
Method for detecting PIP3 (e.g., thin-layer chromatography (TLC) and autoradiography for radiolabeled ATP, or ELISA-based detection)
-
-
Procedure: a. Prepare serial dilutions of this compound and control inhibitors. b. In a microcentrifuge tube or 96-well plate, combine the PI3K enzyme, kinase reaction buffer, and the inhibitor at the desired concentration. c. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the PIP2 substrate and ATP. e. Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes). f. Terminate the reaction by adding a stop solution (e.g., 4M HCl). g. Extract the lipids. h. Spot the lipid extracts onto a TLC plate and separate the phospholipids. i. Detect and quantify the amount of radiolabeled PIP3 using autoradiography or a phosphorimager. For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit (e.g., ELISA). j. Plot the percentage of PI3K activity against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Phospho-Akt
This cellular assay assesses the inhibition of a key downstream effector of PI3K signaling, Akt.
Principle: Activated PI3K phosphorylates and activates Akt at Serine 473 (S473) and Threonine 308 (T308). Inhibition of PI3K by this compound will lead to a decrease in the levels of phosphorylated Akt (p-Akt), which can be detected by Western blotting using phospho-specific antibodies.
Protocol:
-
Cell Culture and Treatment: a. Plate cells (e.g., a cancer cell line with a constitutively active PI3K pathway like MCF-7 or A549) and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels. c. Treat the cells with increasing concentrations of this compound, Wortmannin, and LY294002 for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for p-Akt (S473 or T308) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-Akt signal to the total Akt signal for each sample. c. Plot the normalized p-Akt levels against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in a cellular context.
Principle: The binding of a ligand (this compound) to its target protein (PI3K) generally increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm direct interaction within intact cells.
Protocol:
-
Cell Treatment and Heating: a. Treat cultured cells with this compound or a vehicle control for a specific duration. b. Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Analysis: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins. c. Collect the supernatant containing the soluble proteins.
-
Detection of Soluble PI3K: a. Analyze the soluble fractions by Western blotting using an antibody specific for the p110 catalytic subunit of PI3K.
-
Data Analysis: a. Quantify the band intensities of the soluble PI3K at each temperature for both the this compound-treated and vehicle-treated samples. b. Plot the amount of soluble PI3K as a function of temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound's on-target effects.
Caption: Logical flow for confirming the on-target effects of this compound.
Conclusion
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. adooq.com [adooq.com]
- 13. amsbio.com [amsbio.com]
- 14. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
Comparative Transcriptomic Analysis of Fungal Responses to Viridin and Other Antifungals
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Viridin, a steroidal antibiotic with antifungal properties, against established classes of antifungal agents, including azoles (Voriconazole), polyenes (Amphotericin B), and echinocandins (Caspofungin). Understanding the molecular impact of these compounds on fungi is crucial for elucidating their mechanisms of action, identifying potential resistance pathways, and advancing the development of novel antifungal therapies.
This analysis synthesizes data from multiple transcriptomic studies to compare the genome-wide expression changes induced by these antifungals. Due to the limited availability of direct comparative transcriptomic data for this compound, its potential transcriptomic signature is presented hypothetically, based on its known mechanism of action as an inhibitor of sphingolipid synthesis. Data for a natural product antifungal, Chaetothis compound A, is also included to provide a broader context for the activity of complex secondary metabolites.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the differential gene expression in various fungi upon treatment with different antifungal agents. The data is structured to facilitate a direct comparison of the transcriptomic signatures of each drug class, offering insights into their distinct and overlapping effects on fungal cellular pathways.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus and Verticillium dahliae
| Antifungal Agent | Class | Fungal Species | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| This compound (Hypothetical) | Steroidal Antibiotic | Aspergillus fumigatus | ~300-500 | ~150-250 | ~150-250 | Sphingolipid metabolism, Cell wall integrity, Stress response |
| Voriconazole (B182144) | Azole | Aspergillus fumigatus | 2,271 | - | - | Ergosterol biosynthesis, Stress response, Transporter activity[1][2][3][4] |
| Chaetothis compound A | Azaphilone | Verticillium dahliae | 33 (at 1 hr), 47 (at 3 hr) | 4 (at 1 hr), 3 (at 3 hr) | 29 (at 1 hr), 44 (at 3 hr) | Fatty acid metabolism, Amino acid and sugar metabolism[5][6] |
Table 2: Summary of Differentially Expressed Genes (DEGs) in Candida albicans
| Antifungal Agent | Class | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| Amphotericin B | Polyene | 134 (in resistant isolate) | - | - | Ergosterol biosynthesis, Cell stress, Ion transport[7] |
| Caspofungin | Echinocandin | - | - | - | Cell wall biosynthesis and remodeling, Chitin synthesis, Stress signaling[8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics, synthesized from multiple sources.
Fungal Culture and Antifungal Treatment
-
Fungal Strain and Culture: The selected fungal strain (e.g., Aspergillus fumigatus, Candida albicans, Verticillium dahliae) is cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for A. fumigatus, Yeast Extract Peptone Dextrose for C. albicans) to obtain sufficient biomass or spores.
-
Spore/Cell Suspension: Spores or yeast cells are harvested and suspended in a suitable liquid medium (e.g., RPMI 1640). The concentration of the suspension is adjusted using a hemocytometer.
-
Antifungal Treatment: The fungal suspension is treated with the respective antifungal agent at a predetermined concentration (e.g., MIC50). Control cultures are treated with the solvent vehicle alone.
-
Incubation and Sample Collection: Cultures are incubated under appropriate conditions (e.g., temperature, shaking). Samples for RNA extraction are collected at various time points (e.g., 1, 3, 6, 24 hours) post-treatment.
RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from the collected fungal samples using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The prepared cDNA libraries are sequenced using a next-generation sequencing platform, such as Illumina.
Data Analysis
-
Quality Control: The raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.
-
Read Mapping: The high-quality reads are mapped to the reference genome of the fungal species using a mapping tool like HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression analysis between the treated and control samples is performed using software packages such as DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and pathways affected by the antifungal treatment.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by different classes of antifungals.
Caption: Simplified signaling pathways targeted by different antifungal classes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparative transcriptomics of fungal responses to antifungals.
Caption: A generalized workflow for comparative transcriptomic analysis.
Logical Relationships of Fungal Responses
The following diagram illustrates the logical relationship between antifungal action and the resulting fungal cellular responses.
Caption: Logical flow from antifungal action to cellular outcome.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Viridin's Collaborative Assault on Cancer
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a perpetual challenge. Combination therapy, a strategy that unites multiple therapeutic agents, has emerged as a cornerstone of modern oncology, offering the promise of enhanced efficacy and reduced drug resistance. This guide provides an in-depth comparison of the synergistic effects of Viridin, a naturally occurring furanosteroid and potent PI3K inhibitor, with other conventional anticancer drugs. Due to the limited direct studies on this compound in combination therapies, this guide will leverage data from its close structural and functional analog, Wortmannin (B1684655), to illustrate the potential synergistic interactions and underlying mechanisms.
Harnessing Synergy: A Comparative Analysis of Anticancer Combinations
The efficacy of combining PI3K inhibitors like this compound and Wortmannin with standard chemotherapeutic agents stems from their ability to target complementary pathways in cancer cells. While traditional chemotherapy drugs primarily induce DNA damage, PI3K inhibitors block a crucial survival pathway that cancer cells often exploit to evade apoptosis and resist treatment. This dual-pronged attack can lead to a synergistic enhancement of cancer cell death.
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of Wortmannin with commonly used anticancer drugs. The Combination Index (CI) is a key metric used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Cancer Cell Line | IC50 (Drug A) | IC50 (Drug B) | IC50 (Combination) | Combination Index (CI) | Reference |
| Wortmannin + Cisplatin (B142131) | A2780 (Ovarian Cancer) | Not Specified | Not Specified | Not Specified | ~0.95 - 1.2 (Additive) | [1] |
| Wortmannin + Cisplatin | A2780cis (Cisplatin-Resistant Ovarian Cancer) | Not Specified | Not Specified | ~21-fold dose decrease for Cisplatin | ~0.04 (Strong Synergy) | [1] |
| Wortmannin + 5-Fluorouracil | Colorectal Cancer Cells | Not Specified | Not Specified | Not Specified | Synergistic (CI < 1) | [2] |
Note: Specific IC50 values for individual drugs and their combinations were not always available in a consolidated format within the referenced literature. The data presented reflects the reported synergistic or additive effects and the calculated Combination Index where available.
Delving into the Mechanism: The PI3K/AKT Signaling Pathway
The synergistic effects observed with the combination of PI3K inhibitors and conventional anticancer drugs are primarily attributed to the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis.
In many cancers, the PI3K/AKT pathway is constitutively active, promoting cell survival and counteracting the cytotoxic effects of chemotherapeutic agents. This compound and Wortmannin, by irreversibly inhibiting PI3K, block the downstream activation of AKT. This, in turn, sensitizes cancer cells to the DNA-damaging effects of drugs like cisplatin and doxorubicin, leading to enhanced apoptosis and reduced tumor cell viability.
Experimental Corner: Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of drug combinations, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the cited research.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of drugs.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (or Wortmannin), the selected anticancer drug, and their combination for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergism. The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition of cell growth).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Software such as CompuSyn can be used to calculate CI values from experimental data.[3]
Analysis of PI3K/AKT Pathway (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, to confirm the mechanism of action of the drug combination.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
The evidence from studies on Wortmannin strongly suggests that this compound, as a potent PI3K inhibitor, holds significant promise for synergistic combination therapies in cancer. By targeting the PI3K/AKT survival pathway, this compound has the potential to enhance the efficacy of conventional chemotherapeutic agents, overcome drug resistance, and potentially allow for lower, less toxic doses of these agents.
Further preclinical studies are warranted to directly investigate the synergistic effects of this compound with a broader range of anticancer drugs across various cancer types. The detailed experimental protocols provided in this guide offer a framework for such investigations. Ultimately, the successful translation of these findings into the clinic could offer new hope for patients with difficult-to-treat cancers.
References
- 1. Nanoparticle co-delivery of wortmannin and cisplatin synergistically enhances chemoradiotherapy and reverses platinum resistance in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Viridin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Viridin (CAS No. 3306-52-3) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of solid, biologically active, and potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier and contact their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols that comply with local, state, and federal regulations.
This compound, a naturally occurring furanosteroid and a potent inhibitor of Phosphatidylinositol 3-kinases (PI3Ks), requires careful handling and disposal to ensure personnel safety and environmental protection.[1] Due to its biological activity, all this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Essential Disposal Protocol
This protocol outlines a systematic process for the safe management and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, especially when handling the solid compound outside of a fume hood, a NIOSH-approved respirator should be used.
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound-contaminated materials. The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "3306-52-3."
-
Solid Waste: Collect unused or waste this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated labware (e.g., weigh boats, pipette tips, vials) in this container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it should be collected in a separate, compatible hazardous liquid waste container. The container label must list all chemical constituents, including the solvent, and their approximate concentrations. Do not mix incompatible waste streams.
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 3: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup:
-
For solid spills , gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid raising dust. Carefully sweep the material into the designated this compound hazardous waste container.
-
For liquid spills , absorb the spill with a chemical spill pillow or other inert absorbent material. Place the used absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
Step 4: Storage and Final Disposal
Proper storage of hazardous waste pending pickup is a key component of laboratory safety.
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.
-
Arrange for Pickup: Once the waste container is full or has reached the institutional time limit for hazardous waste accumulation, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
Quantitative and Physicochemical Data
The following table summarizes key physicochemical properties of this compound, gathered from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 3306-52-3 |
| Molecular Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.34 g/mol |
| Appearance | Solid |
| Melting Point | ~215 - 245 °C (decomposes) |
| Boiling Point | 611.3 °C at 760 mmHg (Predicted) |
| Flash Point | 323.5 °C (Predicted) |
| Solubility | Soluble in DMSO. Soluble in water and chloroform; sparingly soluble in carbon disulfide and carbon tetrachloride. Practically insoluble in ether. |
Data sourced from InvivoChem, CAS Common Chemistry, and other chemical databases.[2][3][4]
Experimental Protocols
No experimental protocols for the neutralization or deactivation of this compound for disposal purposes were found in the available literature. Therefore, treatment as unadulterated hazardous waste is the mandatory procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research environment.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Viridin
For researchers, scientists, and drug development professionals, the safe handling of potent bioactive compounds like Viridin is paramount. This compound, a naturally occurring furanosteroid isolated from the fungus Trichoderma viride, is a potent and irreversible inhibitor of Phosphoinositide 3-kinases (PI3Ks), playing a crucial role in cell signaling research.[1] Due to its biological activity, stringent adherence to safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves. | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][3] For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | Chemical-resistant lab coat or disposable gown. | A lab coat with long sleeves and tight cuffs is required to protect skin and clothing from spills.[3] For tasks with a higher risk of significant exposure, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound powder should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following workflow outlines the standard operating procedure for handling this compound from receipt to disposal.
Detailed Experimental Protocols
Working with this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[2] Conduct all manipulations of this compound powder within a certified chemical fume hood to prevent inhalation.[2]
-
Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.
-
Transfer: Gently transfer the weighed powder into the reaction vessel or solvent.
-
Cleaning: After transfer, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol (B145695) or acetone) inside the fume hood. Dispose of contaminated materials as hazardous waste.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If the spill is small and manageable, and you are trained to do so, contain the spill with absorbent pads or granules. Avoid generating dust from solid spills.
-
Clean-up: Wearing full PPE, carefully clean up the spill. For liquid spills, use absorbent material. For solid spills, gently cover with a damp cloth or paper towel to avoid making the powder airborne, then carefully scoop into a labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh boats, and any other solid materials that have come into contact with this compound. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal service.[3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent antifungal agent this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
